molecular formula C16H14O2 B1265546 3,3-Diphenyldihydrofuran-2(3H)-one CAS No. 956-89-8

3,3-Diphenyldihydrofuran-2(3H)-one

Cat. No.: B1265546
CAS No.: 956-89-8
M. Wt: 238.28 g/mol
InChI Key: IRQJWIUKHLVISG-UHFFFAOYSA-N
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Description

3,3-Diphenyldihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-diphenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQJWIUKHLVISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241895
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-89-8
Record name Dihydro-3,3-diphenyl-2(3H)-furanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
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Record name 3,3-diphenyldihydrofuran-2(3H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.255
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Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8), a key intermediate in the synthesis of the anti-diarrheal medication Loperamide. This document collates available data on its chemical and physical properties, spectroscopic information, and known biological context. Detailed experimental protocols for its synthesis and analysis, where available, are presented, alongside a discussion of the broader biological activities of the γ-butyrolactone class of compounds to which it belongs.

Chemical and Physical Properties

This compound, also known as α,α-Diphenyl-γ-butyrolactone, is a solid organic compound.[1][2] Its core structure consists of a five-membered dihydrofuranone ring substituted with two phenyl groups at the 3-position.

PropertyValueSource(s)
CAS Number 956-89-8[3]
Molecular Formula C₁₆H₁₄O₂[3]
Molecular Weight 238.28 g/mol [3]
Appearance Solid[2]
Melting Point 77-79 °C[4]
Boiling Point 411.2 °C at 760 mmHg (Predicted)[4]
InChI InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2[3]
SMILES C1C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O1)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

TechniqueData HighlightsSource(s)
¹H NMR Data available on PubChem.[3]
¹³C NMR Data available on PubChem and SpectraBase.[3][4]
Mass Spectrometry GC-MS data available on PubChem.[3]
Infrared (IR) Spectroscopy FTIR data (KBr wafer) available on PubChem.[3]
Raman Spectroscopy Data available on PubChem.[3]

Note: Detailed spectral assignments were not available in the public domain at the time of this guide's compilation.

Synthesis and Purification

Synthesis Protocol: From Diphenylacetic Acid and Ethylene Oxide (General Method)

Logical Workflow for Synthesis:

Synthesis_Workflow reagent1 Diphenylacetic Acid intermediate Intermediate: 4-hydroxy-2,2-diphenylbutanoic acid reagent1->intermediate Reaction reagent2 Ethylene Oxide reagent2->intermediate catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->intermediate product This compound intermediate->product Intramolecular Esterification

Caption: General synthesis workflow for this compound.

Purification Protocol: Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[5]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Workflow for Recrystallization:

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: General workflow for the purification of a solid by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

Experimental Protocol (General):

  • Column: A reverse-phase column, such as a C18 column, can be used.[7]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is suitable.[6]

  • Detection: UV detection is appropriate for this compound due to the presence of phenyl groups.

  • Method Validation: The method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7]

Workflow for HPLC Analysis:

HPLC_Workflow sample Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample->injection separation Separation on Reverse-Phase Column injection->separation detection UV Detection separation->detection data Data Acquisition and Analysis detection->data

Caption: General workflow for the HPLC analysis of a chemical compound.

Biological Activity and Significance

Role as a Pharmaceutical Intermediate

The primary documented application of this compound is as a key starting material in the synthesis of Loperamide.[6][8] Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[8]

Signaling Pathway of Loperamide:

Loperamide_Pathway Loperamide Loperamide Mu_Opioid_Receptor μ-Opioid Receptor (in gut wall) Loperamide->Mu_Opioid_Receptor Agonist Inhibition Inhibition of Acetylcholine and Prostaglandin Release Mu_Opioid_Receptor->Inhibition Peristalsis Decreased Peristalsis Inhibition->Peristalsis Transit_Time Increased Intestinal Transit Time Peristalsis->Transit_Time Absorption Increased Fluid and Electrolyte Absorption Transit_Time->Absorption

Caption: Simplified signaling pathway of Loperamide's anti-diarrheal action.

Potential Biological Activities of γ-Butyrolactone Derivatives

While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of γ-butyrolactone derivatives is known to exhibit a wide range of pharmacological activities.

  • Antimicrobial Activity: Various γ-butyrolactone derivatives have demonstrated antibacterial and antifungal properties.[9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

  • Anti-inflammatory Activity: Some furanone derivatives have shown potential anti-inflammatory effects.[11][12] In vitro assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells, are commonly used for screening.[13][14]

  • Cytotoxic Activity: Certain γ-butyrolactone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[15][16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity.[17][18]

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay):

MTT_Assay_Workflow cell_seeding Seed cells in a multi-well plate treatment Treat cells with varying concentrations of the compound cell_seeding->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate to allow formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization measurement Measure absorbance with a plate reader solubilization->measurement analysis Calculate cell viability and IC₅₀ value measurement->analysis

References

α,α-Diphenyl-γ-butyrolactone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Diphenyl-γ-butyrolactone, also known by its IUPAC name 3,3-diphenyloxolan-2-one, is a heterocyclic organic compound. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a building block or intermediate.

Core Physical Properties

The fundamental physical characteristics of α,α-Diphenyl-γ-butyrolactone are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: Identification and General Properties
PropertyValue
IUPAC Name 3,3-diphenyloxolan-2-one[1]
Alternate Names 3,3-Diphenyldihydrofuran-2(3H)-one[1][2]
CAS Number 956-89-8[1][2][3]
Molecular Formula C₁₆H₁₄O₂[1][2][3]
Molecular Weight 238.28 g/mol [1][3]
Appearance White to brown crystalline powder
Table 2: Thermal and Physical Constants
PropertyValue
Melting Point 77-79 °C[3]
Boiling Point (Predicted) 411.2 ± 45.0 °C
Appearance Solid[3]
Table 3: Solubility Profile (Qualitative)
SolventExpected SolubilityRationale
WaterLowThe large, nonpolar diphenyl moiety dominates the molecule's character, reducing its ability to form hydrogen bonds with water.
MethanolSolubleThe alkyl nature of methanol can interact favorably with the phenyl groups, while the hydroxyl group can interact with the lactone.
EthanolSolubleSimilar to methanol, ethanol's alkyl chain can solvate the nonpolar regions of the molecule.
AcetoneSolubleA polar aprotic solvent that can effectively solvate both the polar lactone and the nonpolar phenyl groups.
Diethyl EtherSolubleA common nonpolar solvent that is expected to readily dissolve the compound.
ChloroformSolubleA good solvent for many organic compounds, it is expected to dissolve α,α-Diphenyl-γ-butyrolactone.
Dimethyl Sulfoxide (DMSO)SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds[9].

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of α,α-Diphenyl-γ-butyrolactone.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of α,α-Diphenyl-γ-butyrolactone is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • Digital Apparatus: The capillary tube is inserted into the designated slot in the heating block of the apparatus.

  • Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Boiling Point (for high-boiling liquids or solids)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling point substances like α,α-Diphenyl-γ-butyrolactone, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures. The predicted boiling point at atmospheric pressure is 411.2 ± 45.0 °C, which is very high and may lead to decomposition.

Apparatus:

  • Distillation apparatus (simple or fractional, depending on purity)

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Boiling chips

  • Vacuum source (if performing vacuum distillation)

  • Manometer

Procedure (Simple Distillation):

  • Apparatus Assembly: A simple distillation apparatus is assembled. The α,α-Diphenyl-γ-butyrolactone is placed in the round-bottom flask along with a few boiling chips.

  • Heating: The flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the entrance to the condenser.

  • Observation: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure (Qualitative):

  • Sample Preparation: A small, measured amount of α,α-Diphenyl-γ-butyrolactone (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The contents of each test tube are thoroughly mixed using a vortex mixer or by vigorous stirring for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically categorized as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

  • Saturated Solution Preparation: An excess amount of α,α-Diphenyl-γ-butyrolactone is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis: A known volume of the clear saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in g/100 mL or mol/L).

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like α,α-Diphenyl-γ-butyrolactone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of α,α-Diphenyl-γ-butyrolactone purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point solubility Solubility Testing purification->solubility spectroscopy Spectroscopic Analysis (IR, NMR, MS) purification->spectroscopy data_analysis Data Compilation & Analysis melting_point->data_analysis boiling_point->data_analysis solubility->data_analysis spectroscopy->data_analysis report Technical Report Generation data_analysis->report

Fig. 1: General experimental workflow for physical property determination.
Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship and dependence of various physical properties on the molecular structure.

physical_properties_relationship cluster_properties Physical Properties structure Molecular Structure - Lactone Ring (Polar) - Two Phenyl Groups (Nonpolar) - Molecular Weight melting_point Melting Point Determined by intermolecular forces and crystal packing structure->melting_point influences boiling_point Boiling Point Influenced by molecular weight and intermolecular forces structure->boiling_point influences solubility Solubility 'Like dissolves like' principle - Balance of polar and nonpolar character determines solubility in different solvents structure->solubility determines

Fig. 2: Relationship between molecular structure and physical properties.

References

3,3-diphenyloxolan-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical compound 3,3-diphenyloxolan-2-one, including its chemical structure, IUPAC nomenclature, and key identifiers.

Chemical Structure and IUPAC Name

3,3-diphenyloxolan-2-one is a heterocyclic compound featuring a five-membered lactone ring, known as an oxolan-2-one or γ-butyrolactone ring. The defining feature of this molecule is the geminal substitution of two phenyl groups at the C3 position of the oxolanone ring.

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 3,3-diphenyloxolan-2-one [1].

Synonyms: This compound is also known by several other names, including Dihydro-3,3-diphenyl-2(3H)-furanone and α,α-Diphenyl-γ-butyrolactone[1].

The chemical structure can be visualized as a central five-membered ring consisting of four carbon atoms and one oxygen atom. One of the carbon atoms adjacent to the ring oxygen is part of a carbonyl group (C=O), forming the lactone functional group. The carbon atom at the third position of this ring is bonded to two phenyl groups.

chemical_structure C1 C O2 O C1->O2 O_carbonyl O C1->O_carbonyl C3 C O2->C3 C4 C C3->C4 Ph1 Ph C3->Ph1 Ph2 Ph C3->Ph2 C5 O C4->C5 C5->C1 p1 p2 p3 p4 p5

Caption: Chemical structure of 3,3-diphenyloxolan-2-one.

Physicochemical Data

A summary of key physicochemical properties for 3,3-diphenyloxolan-2-one is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₂PubChem[1]
Molecular Weight238.28 g/mol PubChem
Canonical SMILESC1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3PubChem[1]
InChI KeyIRQJWIUKHLVISG-UHFFFAOYSA-NPubChem[1]
CAS Number956-89-8PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3,3-diphenyloxolan-2-one can be found in various chemical literature databases. A common synthetic route involves the reaction of a suitable precursor, such as a diphenyl-substituted ester, with a reducing agent, followed by intramolecular cyclization. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound. For specific, detailed experimental procedures, researchers are advised to consult peer-reviewed chemical synthesis journals and databases.

References

Spectroscopic and Synthetic Profile of 3,3-Diphenyldihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one (α,α-Diphenyl-γ-butyrolactone), a key intermediate in the synthesis of pharmaceuticals such as Loperamide. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

A ¹H NMR spectrum is available on SpectraBase, recorded on a Varian A-60 instrument, but specific chemical shifts and coupling constants were not found in the provided search results.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
Data not available in search results

A ¹³C NMR spectrum is available on SpectraBase, with the sample sourced from Aldrich Chemical Company, Inc.[1] The solvent used was reported to be Chloroform-d.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Data not available in search results

FTIR and ATR-IR spectra are available for this compound.[1] The FTIR spectrum was obtained using a KBr wafer with the sample from Aldrich Chemical Company, Inc.[1]

Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
238Molecular Ion [M]⁺
194Fragment
193Fragment
115Fragment
112Fragment

GC-MS data is available from the NIST database.[1]

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of this compound is crucial for obtaining a high-purity product for subsequent applications. While a specific, detailed protocol was not found in the provided search results, a general synthetic approach involves the reaction of a diphenylacetic acid derivative with ethylene oxide or a related C2 synthon.

General Procedure for Spectroscopic Analysis:

Standard protocols for obtaining spectroscopic data should be followed. A general workflow is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Prepare KBr pellet or ATR sample MS Mass Spectrometry Purification->MS Inject into GC-MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 1. General workflow for the synthesis and spectroscopic characterization of organic compounds.

References

The Multifaceted Biological Activities of Diphenyl-gamma-Butyrolactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gamma-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Among these, diphenyl-gamma-butyrolactone derivatives have emerged as a particularly promising class of molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their cytotoxic, antimicrobial, and neurological activities. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Quantitative Biological Activity Data

The biological activities of various diphenyl-gamma-butyrolactone derivatives have been quantified in numerous studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for cytotoxicity against various cancer cell lines and the minimum inhibitory concentration (MIC) values for antimicrobial activity.

Table 1: Cytotoxicity of Diphenyl-gamma-Butyrolactone Derivatives (IC50)

Compound/DerivativeCell LineIC50 (µM)Reference
α-Methylene-γ-butyrolactone derivative with 2-hydroxyquinolineVarious cancer cell lines-5.89 (log GI50)[1]
α-Methylene-γ-butyrolactone derivative with quinolineVarious cancer cell lines-5.79 (log GI50)[1]
α-Methylene-γ-butyrolactone derivative with 2-methylquinolineVarious cancer cell lines-5.69 (log GI50)[1]
α-Methylene-γ-butyrolactone derivative with 8-hydroxyquinolineVarious cancer cell lines-5.64 (log GI50)[1]
α-Methylene-γ-butyrolactone derivative with 2-naphthaleneVarious cancer cell lines-5.59 (log GI50)[1]
α-Methylene-γ-butyrolactone derivative with benzeneVarious cancer cell lines-4.90 (log GI50)[1]
Guttiferone BLPA-1 Ovarian Cancer Cells5.00 ± 0.70[2]

Note: For some derivatives, the potency was reported as log GI50, which represents the log of the concentration causing 50% growth inhibition.

Table 2: Antimicrobial Activity of Diphenyl-gamma-Butyrolactone Derivatives (MIC)

Compound/DerivativeMicrobial StrainMIC (µM)Reference
β,γ-Diaryl α-methylene-γ-butyrolactones (most potent)Methicillin-resistant Staphylococcus aureus (MRSA)3.0 - 5.2[3]
Halogen-containing α-methylene-γ-butyrolactone derivatives (6a,d)Colletotrichum lagenarium7.68 and 8.17[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of diphenyl-gamma-butyrolactone derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Diphenyl-gamma-butyrolactone derivatives

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the diphenyl-gamma-butyrolactone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Diphenyl-gamma-butyrolactone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the diphenyl-gamma-butyrolactone derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Diphenyl-gamma-butyrolactone derivatives exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and modulation of neurotransmitter systems.

Induction of Apoptosis

Several studies have indicated that diphenyl-gamma-butyrolactone derivatives can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of enzymes called caspases.

Compound Diphenyl-gamma-butyrolactone Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by diphenyl-gamma-butyrolactone derivatives.

Neurological Activity: Modulation of GABAergic and Catecholaminergic Systems

Gamma-butyrolactone (GBL), the parent structure, is known to be a prodrug of gamma-hydroxybutyrate (GHB), which has significant effects on the central nervous system.[6] Derivatives of GBL can interact with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Some derivatives have been shown to interact with GABA receptors, which can lead to a variety of downstream effects.[7][8]

Furthermore, GBL and its derivatives can influence the levels of key catecholamines like dopamine and noradrenaline in the brain, which are crucial for regulating mood, attention, and motor control.[9]

cluster_gaba GABAergic System cluster_catecholamine Catecholaminergic System GABA_Receptor GABA Receptor Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activation leads to Dopamine Dopamine Levels Behavioral_Effects Altered Behavior (e.g., sedation, motor activity) Dopamine->Behavioral_Effects Noradrenaline Noradrenaline Levels Noradrenaline->Behavioral_Effects Compound Diphenyl-gamma-butyrolactone Derivative Compound->GABA_Receptor Modulates Compound->Dopamine Influences Compound->Noradrenaline Influences

Caption: Modulation of GABAergic and catecholaminergic systems.

Experimental Workflow for Biological Activity Screening

The general workflow for screening and characterizing the biological activity of novel diphenyl-gamma-butyrolactone derivatives involves a multi-step process, from initial synthesis to in-depth mechanistic studies.

Synthesis Synthesis of Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathways) Lead_Selection->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo

References

Discovery and history of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic organic chemistry. Also known by synonyms such as α,α-Diphenyl-γ-butyrolactone and 3,3-diphenyloxolan-2-one, this molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the anti-diarrheal agent Loperamide.[1] This document details its chemical and physical properties, summarizes available spectroscopic data, and discusses its synthesis and known applications. While specific information regarding its initial discovery and dedicated biological studies is limited in readily accessible literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers.

Introduction and Historical Context

This compound, a derivative of γ-butyrolactone, rose to prominence as a key building block in the pharmaceutical industry. Its significance is intrinsically linked to the development of Loperamide, an opioid receptor agonist used to decrease the frequency of diarrhea. Loperamide was first synthesized in 1969 by Paul Janssen of Janssen Pharmaceuticals.[1] The synthesis of Loperamide on a laboratory scale starts from this compound, highlighting the importance of this lactone in the history of this widely used medication.[1] While the precise date and researchers associated with the initial discovery and synthesis of this compound are not well-documented in easily searchable scientific literature, its utility as a synthetic intermediate has solidified its place in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₄O₂[2][3]
Molecular Weight 238.28 g/mol [2]
CAS Number 956-89-8[3]
Appearance Solid[3]
Purity 97% (typical)[3]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsSource
¹H NMR Data available on PubChemPubChem
¹³C NMR Data available on PubChemPubChem
Infrared (IR) Spectroscopy Data available on PubChemPubChem
Mass Spectrometry (MS) Data available on PubChemPubChem

Synthesis and Experimental Protocols

Conceptual Experimental Workflow for Synthesis

The synthesis of 3,3-disubstituted γ-butyrolactones can often be achieved through the alkylation of an enolate of a carboxylic acid ester followed by hydrolysis and lactonization, or via reactions involving organometallic reagents. A potential synthetic route is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product diphenylacetic_acid Diphenylacetic Acid reaction Reaction (e.g., Base-catalyzed opening of epoxide) diphenylacetic_acid->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction hydrolysis Acidic Workup & Intramolecular Cyclization reaction->hydrolysis product This compound hydrolysis->product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

  • Diphenylacetic acid

  • Thionyl chloride

  • Ethylene glycol

  • A suitable non-polar solvent (e.g., Toluene)

  • A suitable base (e.g., Pyridine)

  • Hydrochloric acid (for workup)

Procedure:

  • Esterification: Diphenylacetic acid is reacted with an excess of ethylene glycol in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) in a solvent such as toluene. The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Cyclization: The resulting hydroxyethyl ester is then subjected to intramolecular cyclization. This can be achieved by heating in the presence of a base or by using a dehydrating agent.

  • Workup and Purification: The reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Note: The yields for this specific reaction are not documented in the available literature.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of this compound itself in the public domain. However, the broader class of furanone and dihydrofuranone derivatives has been investigated for various pharmacological activities.

Derivatives of dihydrofuran-2(3H)-one have been synthesized and tested for anticonvulsant and analgesic activity. Some of these lactones were found to be effective in the maximal electroshock test in mice, suggesting potential central nervous system effects.[4]

The primary known biological relevance of this compound is as a precursor to Loperamide. Loperamide acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine, which decreases the activity of the circular and longitudinal smooth muscles of the intestinal wall. This increases the time material stays in the intestine, allowing more water to be absorbed from the fecal matter.

Due to the absence of dedicated biological studies on this compound, there are no described signaling pathways associated with this molecule. Its role appears to be purely as a synthetic intermediate.

G cluster_precursor Precursor cluster_synthesis Chemical Synthesis cluster_drug Active Pharmaceutical Ingredient cluster_target Biological Target cluster_effect Pharmacological Effect precursor This compound synthesis Multi-step Synthesis precursor->synthesis Key Intermediate drug Loperamide synthesis->drug target μ-Opioid Receptors (in Myenteric Plexus) drug->target Agonist effect Decreased Gut Motility (Anti-diarrheal action) target->effect

Caption: Logical relationship of this compound to the action of Loperamide.

Conclusion

This compound is a compound with a significant, albeit understated, role in the history of medicinal chemistry. While it may not possess notable biological activity itself, its function as a key intermediate in the synthesis of Loperamide underscores its importance. This guide has consolidated the available physicochemical and spectroscopic data. Further research into historical archives may yet uncover the original discovery and synthesis of this compound, and future studies could explore its potential for other biological activities, given the diverse pharmacology of the furanone scaffold. For now, its primary value to researchers, scientists, and drug development professionals lies in its utility as a versatile building block in organic synthesis.

References

An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,3-Diphenyldihydrofuran-2(3H)-one, including its molecular weight and formula. It also details a representative synthetic protocol and analytical methods for its characterization. Furthermore, this document illustrates its key role as a precursor in the synthesis of the well-known anti-diarrheal medication, Loperamide.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
CAS Number 956-89-8
Appearance Solid
IUPAC Name 3,3-diphenyloxolan-2-one
Synonyms α,α-Diphenyl-γ-butyrolactone, Dihydro-3,3-diphenyl-2(3H)-furanone

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from diphenylacetic acid and ethylene oxide. This method is based on established chemical principles for lactone formation.

Materials:

  • Diphenylacetic acid

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene oxide

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is placed under an inert atmosphere (Argon or Nitrogen).

  • Diphenylacetic acid is dissolved in anhydrous THF in the flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • The reaction mixture is cooled again to 0 °C.

  • A solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added dropwise via a syringe or an addition funnel.

  • The reaction is allowed to slowly warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1M HCl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): Expected signals would include multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the lactone ring.

    • ¹³C NMR (in CDCl₃): Expected signals would include peaks for the carbonyl carbon, the quaternary carbon attached to the two phenyl groups, the two methylene carbons of the lactone ring, and the aromatic carbons.[1]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of a γ-lactone carbonyl group is expected around 1770 cm⁻¹.[2]

    • Bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, would also be present.

Mandatory Visualizations

SynthesisWorkflow Synthesis Workflow for this compound Reactants Diphenylacetic Acid + Ethylene Oxide Intermediate Sodium Diphenylacetate Reactants->Intermediate NaH, THF Reaction Nucleophilic attack and Lactonization Intermediate->Reaction Product This compound Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Synthetic pathway for this compound.

LoperamideSynthesis Role in Loperamide Synthesis Lactone This compound ReactionStep Reductive Amination/ Amide Formation Lactone->ReactionStep Piperidinone Ethyl 4-oxopiperidine-1-carboxylate Piperidinone->ReactionStep Loperamide Loperamide ReactionStep->Loperamide

Caption: Use as a precursor in the synthesis of Loperamide.[3]

References

Navigating the Solubility of 3,3-Diphenyldihydrofuran-2(3H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a lactone derivative with a rigid, diphenyl-substituted core. Understanding its solubility in organic solvents is a critical first step in various research and development phases, including reaction optimization, purification, formulation development, and analytical method development. The absence of published quantitative solubility data necessitates a standardized approach for its determination.

Physicochemical Properties of this compound

While specific solubility data is scarce, other key physical and chemical properties of this compound have been reported. These are summarized in the table below.

PropertyValueReference
CAS Number 956-89-8[1][2][3]
Molecular Formula C₁₆H₁₄O₂[1]
Molecular Weight 238.28 g/mol [1]
Melting Point 77-79 °C[2]
Alternate Name α,α-Diphenyl-γ-butyrolactone[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following section details a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The shake-flask method is a well-established and reliable technique for this purpose.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) (e.g., ethanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Dilution: Accurately weigh the filtered aliquot and then dilute it with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess 1. shake Shake at constant temperature add_excess->shake 2. settle Allow excess solid to settle shake->settle 3. withdraw Withdraw supernatant settle->withdraw 4. filter Filter sample withdraw->filter 5. dilute Dilute sample filter->dilute 6. quantify Quantify concentration (e.g., HPLC) dilute->quantify 7. calculate Calculate solubility quantify->calculate 8. end_node End calculate->end_node

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The detailed experimental protocol for the shake-flask method, along with the visual workflow, offers a clear and structured approach to generating reliable and reproducible solubility data. This information is invaluable for advancing research and development activities involving this compound.

References

The Therapeutic Promise of Diphenyl Lactones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

Diphenyl lactones, a class of naturally occurring and synthetic compounds, are emerging as a significant area of interest in therapeutic research. Characterized by a lactone ring attached to two phenyl groups, these molecules have demonstrated a remarkable range of biological activities. This technical guide provides a comprehensive overview of the current understanding of diphenyl lactones, focusing on their potential applications in oncology, inflammation, and infectious diseases. This document details the quantitative data of their bioactivities, outlines key experimental methodologies, and visualizes the intricate signaling pathways they modulate.

Therapeutic Landscapes of Diphenyl Lactones

Diphenyl lactones exhibit a diverse pharmacological profile, with the most promising activities observed in the fields of cancer, inflammation, and microbial infections.

Anticancer Potential

A significant body of research has highlighted the potent cytotoxic effects of diphenyl lactones against a variety of cancer cell lines. Two prominent examples that showcase the anticancer potential of this structural motif are diphyllin and podophyllotoxin, both of which are arylnaphthalene lignan lactones.

Diphyllin and its derivatives have demonstrated impressive anticancer activity, primarily through the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2] This enzyme is crucial for maintaining the acidic microenvironment of tumors and is involved in processes like metastasis and drug resistance.[1] Inhibition of V-ATPase disrupts these vital cancer-promoting functions.

Podophyllotoxin , isolated from the roots of Podophyllum species, is a well-known antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] While its clinical use is limited by toxicity, its derivatives, such as etoposide and teniposide, are widely used in cancer chemotherapy.[3][4] These derivatives, however, exhibit a different mechanism of action, primarily targeting topoisomerase II.[6]

Anti-inflammatory Activity

Several diphenyl lactone derivatives have shown potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, certain chalcone derivatives, which share structural similarities with open-chain precursors of some diphenyl lactones, have been shown to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases.

Antimicrobial Activity

The lactone moiety is present in numerous compounds with established antimicrobial properties. While research specifically targeting diphenyl lactones for their antimicrobial effects is less extensive than for their anticancer properties, the general class of lactones has shown activity against a range of bacteria and fungi.[7][8] The mechanism of action is often attributed to their ability to act as alkylating agents, targeting essential microbial enzymes.[9]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activities of representative diphenyl lactones and their derivatives.

Table 1: Anticancer Activity of Diphyllin and its Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
DiphyllinHuman gastric adenocarcinoma (SGC7901)Not specified
DiphyllinHuman colorectal adenocarcinoma (HT-29)2.9 ± 0.38 µg/mL[10]
DiphyllinHuman colorectal adenocarcinoma (SW-480)1.3 ± 0.28 µg/mL[10]
DiphyllinHuman colorectal adenocarcinoma (HCT-15)3.9 ± 0.65 µg/mL[10]
Diphyllin Derivative (2I)Human lung cancer (A549)14 nM
Diphyllin Derivative (2I)Human non-small-cell lung cancer (NCI-H1299)97 nM
Diphyllin Derivative (5c3)Human breast cancer (MCF-7)0.09 µM
Diphyllin Derivative (5c4)Human breast cancer (MCF-7)0.10 µM
Diphyllin Derivative (3)Human colon cancer (HCT116)1.2 µM
Diphyllin Derivative (5d)Human oral epidermoid cancer (KB)5.1 µM

Table 2: Anticancer Activity of Podophyllotoxin and its Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueMechanism of ActionReference
PodophyllotoxinVariousPotentTubulin Polymerization Inhibition[4][11]
EtoposideVariousClinically relevantTopoisomerase II Inhibition[6]
TeniposideVariousClinically relevantTopoisomerase II Inhibition[6]
4β-NH-(6-aminoindole)-4-deoxy-PTOXVariousNanomolar rangeTubulin Polymerization Inhibition[3]

Table 3: Anti-inflammatory Activity of Diphenyl Lactone-Related Derivatives

Compound/DerivativeAssayIC50 ValueReference
Chalcone Derivative (F14)IL-1β secretion (BMDM)0.74 µM[11]
Chalcone Derivative (F14)IL-1β secretion (THP-1)0.88 µM[11]
LCA Derivative (10h)NO release (RAW 264.7)Strong inhibition at 20 µM[12]

Table 4: Antimicrobial Activity of Lactones (General)

Compound ClassMicroorganismMIC ValueReference
Sesquiterpene Lactones (10 & 11)Staphylococcus aureus0.32 & 1.4 µg/mL[7]
Sesquiterpene Lactones (10 & 11)Escherichia fergusonii1.7 & 3.5 µg/mL[7]
γ-Lactones (23 & 24)Bacillus subtilis10.26 ± 0.76 µM & 5.30 ± 0.29 µM[7]
Penicilactone A (26)Staphylococcus aureus6.25 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of diphenyl lactones, intended to serve as a guide for researchers in the field.

General Synthesis of Diphenyl Lactones

The synthesis of diphenyl lactones can be achieved through various organic chemistry reactions. A common strategy involves the construction of the core lactone ring followed by the introduction or modification of the phenyl groups.

Example Protocol: Synthesis of a γ-Butyrolactone

  • Reaction: AuCl3-catalyzed electrophilic cyclization of 4-bromo-3-yn-1-ols.

  • Procedure: To a solution of the 4-bromo-3-yn-1-ol (1.0 mmol) in wet toluene (5 mL), AuCl3 (5 mol%) is added. The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired γ-butyrolactone.

In Vitro Cytotoxicity Assays

3.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diphenyl lactone derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3.2.2. LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14]

  • Experimental Setup: Prepare cell cultures in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a detergent like Triton X-100).

  • Supernatant Collection: After treatment with the test compounds, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well and incubate in the dark at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated relative to the maximum LDH release control.

In Vitro Anti-inflammatory Assays

3.3.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the diphenyl lactone derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Antimicrobial Susceptibility Testing

3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the diphenyl lactone compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of diphenyl lactones are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

V-ATPase Inhibition by Diphyllin

Diphyllin and its derivatives exert their anticancer effects by targeting the V-ATPase proton pump.[2][21][22][23] This inhibition leads to a disruption of the acidic tumor microenvironment, which is critical for cancer cell survival, proliferation, and invasion. The diagram below illustrates the central role of V-ATPase in cancer pathology and its inhibition by diphyllin.

VATPase_Inhibition cluster_cell Cancer Cell Diphyllin Diphyllin VATPase V-ATPase Diphyllin->VATPase Inhibits Protons_out H+ VATPase->Protons_out Apoptosis Apoptosis VATPase->Apoptosis Inhibition leads to Protons_in H+ Protons_in->VATPase Pumped out Acidic_TME Acidic Tumor Microenvironment Protons_out->Acidic_TME Maintains Metastasis Metastasis Acidic_TME->Metastasis Promotes Drug_Resistance Drug Resistance Acidic_TME->Drug_Resistance Promotes Proliferation Proliferation Acidic_TME->Proliferation Promotes

Caption: Diphyllin inhibits V-ATPase, disrupting the acidic tumor microenvironment.

Tubulin Polymerization Inhibition by Podophyllotoxin

Podophyllotoxin's potent antimitotic activity stems from its ability to bind to tubulin, the building block of microtubules.[3][4][5] This binding prevents the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

Tubulin_Inhibition Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers Podophyllotoxin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Podophyllotoxin->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Podophyllotoxin inhibits tubulin polymerization, leading to cell cycle arrest.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic potential of novel diphenyl lactone derivatives.

Cytotoxicity_Workflow Start Synthesized Diphenyl Lactone Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Serial Dilutions Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Release Assay Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End Identification of Potent Compounds Data_Analysis->End

Caption: A standard workflow for evaluating the in vitro cytotoxicity of diphenyl lactones.

Conclusion and Future Directions

Diphenyl lactones represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The well-established mechanisms of action for prominent members like diphyllin and podophyllotoxin provide a solid foundation for the rational design of new, more potent, and selective derivatives. The data presented in this guide underscore the need for further exploration of their anti-inflammatory and antimicrobial activities, including the determination of their efficacy against a broader range of pathogens and inflammatory models.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index of diphenyl lactones by modifying their chemical structures to enhance efficacy and reduce toxicity.

  • Elucidation of Novel Mechanisms: Investigating other potential cellular targets and signaling pathways modulated by this class of compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and, eventually, clinical applications.

  • Exploration of Antimicrobial Potential: A systematic evaluation of a diverse library of diphenyl lactones against a panel of clinically relevant bacteria and fungi is warranted.

The continued investigation of diphenyl lactones holds the potential to yield novel therapeutic agents that can address unmet medical needs in cancer, inflammation, and infectious diseases. This technical guide serves as a foundational resource to stimulate and support these vital research endeavors.

References

An In-depth Technical Guide on 3,3-Diphenyldihydrofuran-2(3H)-one as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 3,3-Diphenyldihydrofuran-2(3H)-one, a versatile precursor in the synthesis of medicinally important compounds. It covers its synthesis, physicochemical properties, and key applications, with a focus on the development of therapeutic agents.

Introduction

This compound, also known as α,α-Diphenyl-γ-butyrolactone, is a heterocyclic organic compound featuring a five-membered lactone ring with two phenyl substituents at the alpha position. This γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The rigid diphenyl substitution pattern of this particular precursor offers a unique stereochemical and lipophilic profile, making it an attractive starting material for the synthesis of novel therapeutic agents. Its primary significance lies in its role as a key intermediate in the synthesis of the widely used anti-diarrheal drug, Loperamide, and as a promising scaffold for the development of new central nervous system (CNS) active agents, particularly anticonvulsants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 956-89-8
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Appearance Solid
IUPAC Name 3,3-diphenyloxolan-2-one
Synonyms α,α-Diphenyl-γ-butyrolactone, 3,3-Diphenyltetrahydro-2-furanone

Synthesis of this compound

While various methods exist for the synthesis of γ-butyrolactones, a common industrial route to this compound involves the reaction of a diphenylacetic acid ester with ethylene oxide.[2] This method provides a straightforward and efficient pathway to the desired lactone.

Experimental Protocol: Synthesis from Diphenylacetic Acid Ethyl Ester

Materials:

  • Diphenylacetic acid ethyl ester

  • Ethylene oxide

  • Sodium hydroxide (or other suitable base)

  • Appropriate solvent (e.g., anhydrous ethanol)

Procedure:

  • A solution of diphenylacetic acid ethyl ester in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • A catalytic amount of a strong base, such as sodium hydroxide, is added to the solution to generate the corresponding enolate.

  • Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is typically carried out at low temperatures to control the exothermicity and prevent polymerization of ethylene oxide.

  • The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched with a suitable acidic solution to neutralize the base.

  • The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product, this compound, can be further purified by recrystallization or column chromatography.

Applications as a Precursor in Medicinal Chemistry

The utility of this compound as a precursor is most notably demonstrated in the synthesis of Loperamide. Furthermore, its core structure is of significant interest in the design of anticonvulsant agents.

Synthesis of Loperamide

Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[3] The synthesis of Loperamide utilizes an activated form of this compound, which undergoes a nucleophilic substitution reaction with a piperidine derivative.[2]

Experimental Protocol: Synthesis of Loperamide Hydrochloride

Step 1: Activation of this compound The lactone is first converted to a more reactive intermediate, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. This is achieved by opening the lactone ring with hydrogen bromide to form 4-bromo-2,2-diphenylbutyric acid, followed by conversion to the acid chloride with thionyl chloride, and subsequent reaction with dimethylamine to form the reactive ammonium salt.[2]

Step 2: Coupling Reaction Materials:

  • N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Sodium carbonate

  • Potassium iodide (catalyst)

  • Glycerol formal (solvent)

  • Isopropyl alcohol

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, and a catalytic amount of potassium iodide are dissolved in glycerol formal.[4]

  • The mixture is stirred for approximately 15 minutes.

  • N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide is added, and the reaction mixture is heated to 60°C for about 2 hours.[4]

  • After cooling to room temperature, the crude product is isolated.

  • The crude product is dissolved in isopropanol saturated with hydrochloric acid and stirred to facilitate the formation of the hydrochloride salt.[4]

  • Water is added to precipitate the Loperamide hydrochloride, which is then collected by filtration, washed, and dried under vacuum.[4] A yield of approximately 67% can be expected.[4]

Scaffold for Anticonvulsant Agents

The γ-butyrolactone ring is a known pharmacophore for anticonvulsant activity.[5] Studies on various substituted γ-butyrolactones have shown that the nature and position of substituents significantly influence their activity. Specifically, alkyl substitutions at the α- and γ-positions have been shown to impart anticonvulsant properties.[6][7] These compounds are believed to exert their effects through modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[8]

The table below summarizes the anticonvulsant activity of some representative γ-butyrolactone derivatives from the literature, highlighting the potential of this chemical class.

CompoundTest ModelED₅₀ (mg/kg)Reference
A series of 10 lactonesMaximal Electroshock (MES)Effective at 100-300 mg/kg[5]
α-Ethyl-α-methyl GBLPentylenetetrazol-induced seizures-[6][7]
α,α-Dimethyl GBLPentylenetetrazol-induced seizures-[6][7]

Visualizations

Diagrams of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Synthetic_Utility precursor This compound loperamide Loperamide (Opioid Receptor Agonist) precursor->loperamide Activation & Coupling anticonvulsants Anticonvulsant Derivatives precursor->anticonvulsants Structural Modification

Caption: General synthetic utility of this compound.

Loperamide_Synthesis start This compound activation Activation to N,N-dimethyl-(3,3-diphenyltetrahydro- 2-furylidene)ammonium bromide start->activation coupling Nucleophilic Substitution (Coupling Reaction) activation->coupling piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine piperidine->coupling loperamide_base Loperamide (free base) coupling->loperamide_base salt_formation Salt Formation (HCl) loperamide_base->salt_formation final_product Loperamide Hydrochloride salt_formation->final_product

Caption: Workflow for the synthesis of Loperamide.

Anticonvulsant_SAR scaffold γ-Butyrolactone Scaffold alpha_sub α-Substitution (e.g., Diphenyl) scaffold->alpha_sub gamma_sub γ-Substitution scaffold->gamma_sub activity Anticonvulsant Activity alpha_sub->activity gamma_sub->activity gaba_receptor Modulation of GABA-A Receptor activity->gaba_receptor

Caption: Logical relationship for anticonvulsant design.

Conclusion

This compound is a valuable and versatile precursor in medicinal chemistry. Its established role in the synthesis of Loperamide highlights its industrial importance. Furthermore, the inherent biological potential of the γ-butyrolactone core, combined with the unique properties imparted by the diphenyl substituents, makes it an exciting scaffold for the discovery of novel anticonvulsant agents and potentially other CNS-active drugs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

The γ-Butyrolactone Core: A Privileged Scaffold in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone (GBL) moiety, a five-membered lactone ring, is a fundamental structural motif present in a vast array of natural products.[1] These compounds, isolated from a wide range of organisms including bacteria, fungi, plants, and marine invertebrates, exhibit a remarkable diversity of biological activities. This guide provides a comprehensive technical overview of the γ-butyrolactone core in natural products, focusing on their classification, biosynthesis, biological significance, and the experimental methodologies used for their study.

Classification and Structural Diversity

Natural products featuring the γ-butyrolactone core can be broadly classified based on their structural features and biological origin.

Bacterial Signaling Molecules: A well-studied class of GBLs are the autoregulatory factors found in Gram-positive bacteria, particularly of the genus Streptomyces. These molecules, often referred to as bacterial hormones, play a crucial role in quorum sensing, regulating secondary metabolite production (such as antibiotics) and morphological differentiation.[2][3] The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which triggers streptomycin production.[4]

Plant-Derived Lactones: Many plant-derived natural products contain the γ-butyrolactone ring. The α-methylene-γ-butyrolactones , a subclass of sesquiterpene lactones, are known for their cytotoxic and allergenic properties.[5] Lignans, such as arctigenin , also feature this core structure and have been investigated for their potential therapeutic effects.

Marine Natural Products: The marine environment is a rich source of structurally unique GBLs. For instance, salinipostins , isolated from the marine actinomycete Salinispora, possess a rare phosphotriester motif and exhibit potent antimalarial activity.[4][6]

Biosynthesis of the γ-Butyrolactone Core

The biosynthesis of the γ-butyrolactone ring in bacteria, particularly the A-factor and its analogs, has been a subject of significant research. The key enzyme in this process is A-factor synthase (AfsA) . The general biosynthetic pathway is as follows:

  • Condensation: AfsA catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) or β-ketoacyl-CoA with dihydroxyacetone phosphate (DHAP).

  • Cyclization and Dehydration: The resulting intermediate undergoes spontaneous cyclization and dehydration to form a butenolide phosphate.

  • Reduction: A reductase enzyme then reduces the double bond of the butenolide ring to form the saturated γ-butyrolactone phosphate.

  • Dephosphorylation: Finally, a phosphatase removes the phosphate group to yield the active γ-butyrolactone signaling molecule.

GBL_Biosynthesis cluster_start Starting Precursors beta-ketoacyl-ACP β-ketoacyl-ACP/CoA Condensation_Product Condensed Intermediate beta-ketoacyl-ACP->Condensation_Product AfsA DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->Condensation_Product AfsA AfsA AfsA (Synthase) AfsA->Condensation_Product Cyclization Spontaneous Cyclization Condensation_Product->Cyclization Butenolide_P Butenolide Phosphate Cyclization->Butenolide_P GBL_P γ-Butyrolactone Phosphate Butenolide_P->GBL_P NAD(P)H Reductase Reductase (e.g., BprA) Reductase->GBL_P GBL Active γ-Butyrolactone (e.g., A-factor) GBL_P->GBL H₂O Phosphatase Phosphatase Phosphatase->GBL

Biological Activity and Therapeutic Potential

The diverse structures of γ-butyrolactone-containing natural products are reflected in their wide range of biological activities.

Compound Class Example Biological Activity IC₅₀ / EC₅₀ Reference
Bacterial HormonesA-factorAntibiotic production, Morphological differentiation-[4]
Marine MacrolidesSalinipostin AAntimalarial (P. falciparum)50 nM[4][6]
Sesquiterpene Lactonesα-Methylene-γ-phenyl-γ-butyrolactone hybrid (Comp. 10)Antileukemic (L1210 cells)55 nM[7]
Sesquiterpene Lactonesα-Methylene-γ-phenyl-γ-butyrolactone hybrid (Comp. 10)Antileukemic (K-562 cells)82 nM[7]
Plant LignansArctigeninAnti-inflammatory, Antiviral, AnticancerVaries with cell line

The potent and varied bioactivities of these compounds have made them attractive targets for drug discovery and development. For example, the antimalarial activity of salinipostin A highlights the potential of marine-derived GBLs as a source of new therapeutics.[4] Furthermore, the cytotoxic properties of α-methylene-γ-butyrolactones are being explored for the development of novel anticancer agents.[7]

Experimental Protocols

Resin-Assisted Isolation of γ-Butyrolactones from Actinomycetes

Due to their often low concentrations in bacterial cultures, the isolation of GBLs can be challenging.[8] The use of adsorbent resins in the culture medium can significantly improve the yield by capturing the secreted molecules.

Methodology:

  • Co-culture with Adsorbent Resin: Streptomyces or other actinomycete strains are cultured in a suitable liquid medium (e.g., TSB) in the presence of an adsorbent resin (e.g., Amberlite™ XAD™ series).

  • Harvesting and Extraction: After a suitable incubation period (e.g., 69 hours), the resin is harvested by filtration. The GBLs are then eluted from the resin using an organic solvent such as acetone or ethyl acetate.

  • Solvent Extraction of Supernatant: The culture supernatant can also be extracted with an immiscible organic solvent like ethyl acetate to recover any remaining GBLs.

  • Purification: The crude extract is then subjected to chromatographic purification. This typically involves multiple steps, such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Bioassay for Quorum Sensing Activity

The biological activity of GBLs as quorum sensing molecules can be assessed using reporter strains. For instance, a bioassay for A-factor activity can be performed using an A-factor-deficient mutant of Streptomyces griseus or a reporter strain of Streptomyces coelicolor.

Kanamycin Bioassay for GBLs in Streptomyces coelicolor

  • Reporter Strain: A Streptomyces coelicolor strain is engineered with a reporter gene (e.g., kanamycin resistance gene) under the control of a GBL-responsive promoter.

  • Assay Plate Preparation: A lawn of the reporter strain is spread on an agar plate containing a sub-lethal concentration of kanamycin.

  • Sample Application: The test sample (e.g., a purified GBL or a culture extract) is spotted onto the agar surface.

  • Incubation and Observation: The plate is incubated until the bacterial lawn grows. A zone of growth around the sample spot indicates that the GBL has induced the expression of the kanamycin resistance gene, confirming its quorum sensing activity.

Signaling Pathways

In Streptomyces, GBLs like the A-factor initiate a signaling cascade that leads to the activation of genes for secondary metabolite production and morphological changes.

A_Factor_Signaling cluster_legend Legend A_factor A-factor (GBL) ArpA ArpA (Receptor Protein) A_factor->ArpA Binds ArpA_Af ArpA-A-factor Complex adpA_promoter adpA Promoter ArpA->adpA_promoter Represses AdpA_transcription Transcription & Translation adpA_promoter->AdpA_transcription AdpA AdpA (Transcriptional Activator) AdpA_transcription->AdpA strR_promoter strR Promoter AdpA->strR_promoter Activates strR_transcription Transcription & Translation strR_promoter->strR_transcription StrR StrR (Pathway-specific Activator) strR_transcription->StrR Sm_genes Streptomycin Biosynthetic Genes StrR->Sm_genes Activates Sm_production Streptomycin Production Sm_genes->Sm_production L_GBL Signaling Molecule L_Receptor Receptor/Repressor L_Activator Activator L_Gene Gene/Promoter

In this pathway, A-factor binds to its receptor protein, ArpA.[9] In the absence of A-factor, ArpA acts as a repressor, binding to the promoter of the adpA gene and preventing its transcription.[9] The binding of A-factor to ArpA causes a conformational change, leading to the dissociation of ArpA from the adpA promoter. This allows for the transcription and translation of AdpA, a key transcriptional activator. AdpA then activates the transcription of pathway-specific activator genes, such as strR in the case of streptomycin biosynthesis.[10] StrR, in turn, switches on the expression of the entire streptomycin biosynthetic gene cluster, leading to the production of the antibiotic.[10]

Conclusion

The γ-butyrolactone core represents a versatile and biologically significant scaffold in the realm of natural products. From mediating complex intercellular communication in bacteria to exhibiting potent therapeutic activities, GBL-containing compounds continue to be a fertile ground for scientific discovery. The methodologies and pathways detailed in this guide provide a foundation for researchers and drug development professionals to further explore and harness the potential of these fascinating molecules. The ongoing discovery of novel GBLs with unique structures and bioactivities ensures that this class of natural products will remain at the forefront of chemical and biological research.

References

Theoretical Stability of 3,3-Diphenyldihydrofuran-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of the stability of 3,3-Diphenyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct experimental stability data for this specific compound, this document integrates fundamental principles of organic chemistry, established guidelines for pharmaceutical stability testing, and data from analogous structures to present a robust predictive analysis. It covers the theoretical factors influencing its stability, potential degradation pathways, and detailed protocols for experimental stability assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and related compounds.

Introduction

This compound, a gamma-butyrolactone derivative, is a crucial building block in organic synthesis, most notably as a precursor to the anti-diarrheal agent Loperamide. The stability of such an intermediate is of paramount importance as it can significantly impact the purity, potency, and safety of the final active pharmaceutical ingredient (API). This guide explores the theoretical underpinnings of its stability, focusing on the steric and electronic effects of the gem-diphenyl substitution on the lactone ring.

Theoretical Stability Analysis

The stability of the this compound molecule is primarily influenced by the interplay of steric and electronic effects imparted by the two phenyl groups at the C3 position (alpha to the carbonyl).

Steric Effects

The gem-diphenyl substitution introduces significant steric hindrance around the carbonyl group of the lactone. This steric bulk is expected to play a dual role in the molecule's stability:

  • Increased Resistance to Nucleophilic Attack: The bulky phenyl groups can physically obstruct the trajectory of incoming nucleophiles, such as water or hydroxide ions, which are required for the hydrolysis of the ester linkage. This steric shield increases the activation energy for hydrolysis, thereby enhancing the kinetic stability of the lactone ring compared to its unsubstituted counterpart, γ-butyrolactone.

  • Potential for Ring Strain: The presence of two large phenyl groups in a five-membered ring could introduce some degree of torsional strain. However, the flexibility of the dihydrofuranone ring may allow for conformations that minimize these unfavorable interactions.

Electronic Effects

The phenyl groups also exert electronic effects on the carbonyl group, influencing its reactivity:

  • Inductive Effect (-I): Due to the higher electronegativity of sp2-hybridized carbons compared to sp3-hybridized carbons, the phenyl groups act as weak inductively withdrawing groups.[1] This effect can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect (+M): The phenyl rings are capable of donating electron density to the carbonyl group through resonance.[1] However, due to the tetrahedral nature of the C3 carbon, direct conjugation of the phenyl rings with the carbonyl π-system is not possible. Therefore, the resonance effect is likely to be minimal in influencing the carbonyl reactivity directly.

Overall, the steric hindrance from the gem-diphenyl groups is anticipated to be the dominant factor, leading to a greater overall stability against hydrolytic degradation compared to less substituted lactones.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the lactone ring, which can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the opening of the lactone ring.

Oxidative degradation is also a possibility, although the phenyl groups themselves are generally resistant to oxidation.[1] Degradation could potentially be initiated at the C-H bonds of the dihydrofuranone ring under harsh oxidative conditions.

Quantitative Data Presentation

Table 1: Long-Term Stability Study Data Template

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Product A (%)Degradation Product B (%)Total Degradants (%)
25°C ± 2°C / 60% RH ± 5% RH0White powder99.8NDNDND
3White powder99.7NDND0.1
6White powder99.50.1ND0.2
9White powder99.40.10.10.3
12White powder99.20.20.10.4
18White powder99.00.30.20.5
24White powder98.80.40.20.6
30°C ± 2°C / 65% RH ± 5% RH0White powder99.8NDNDND
3White powder99.40.1ND0.2
6White powder99.00.30.10.5
12White powder98.50.50.20.8
40°C ± 2°C / 75% RH ± 5% RH0White powder99.8NDNDND
3White powder98.50.50.20.8
6White powder97.01.20.52.0

ND: Not Detected

Table 2: Forced Degradation Study Data Template

Stress ConditionDurationAppearanceAssay (%)Major Degradant (%)Comments
0.1 M HCl (aq) at 60°C24 hSlight discoloration92.56.8 (Product A)Significant hydrolysis observed.
0.1 M NaOH (aq) at RT8 hSolution turned yellow85.213.5 (Product A)Rapid degradation.
3% H₂O₂ (aq) at 60°C24 hNo change99.50.3 (Product C)Minimal oxidative degradation.
Thermal (80°C, dry heat)7 daysNo change99.7NDThermally stable.
Photostability (ICH Q1B)1.2 M lux·hNo change99.8NDStable to light exposure.

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[2]

Synthesis of this compound

A detailed experimental procedure for the synthesis of the constitutional isomer, 5,5-diphenyldihydrofuran-2(3H)-one, has been reported and can be adapted.[1] A plausible synthesis for the 3,3-diphenyl isomer would involve the reaction of a suitable precursor, such as ethyl 2,2-diphenyl-4-hydroxybutanoate, followed by acid-catalyzed intramolecular cyclization.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[3][4][5]

  • Acid Hydrolysis: Dissolve 100 mg of this compound in 10 mL of methanol and add 10 mL of 1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and analyze by a stability-indicating HPLC method.

  • Base Hydrolysis: Dissolve 100 mg of the compound in 10 mL of methanol and add 10 mL of 1 M NaOH. Stir the solution at room temperature for 8 hours. Withdraw samples, neutralize with 1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Dissolve 100 mg of the compound in 10 mL of methanol and add 10 mL of 3% hydrogen peroxide. Heat the solution at 60°C for 24 hours. Withdraw samples and analyze by HPLC.

  • Thermal Degradation: Place a sample of the solid compound in a controlled temperature oven at 80°C for 7 days. Analyze the sample at the end of the study.

  • Photostability Testing: Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples after exposure.

Long-Term and Accelerated Stability Testing Protocol
  • Sample Preparation: Pack samples of this compound in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Methods: Utilize a validated stability-indicating HPLC method to determine the assay of the compound and to detect and quantify any degradation products. Other tests should include appearance, and where applicable, melting point and water content.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound start Starting Materials (e.g., Ethyl 2,2-diphenylacetate, Ethylene oxide) reaction Reaction (e.g., Base-catalyzed addition) start->reaction intermediate Intermediate (Ethyl 2,2-diphenyl-4-hydroxybutanoate) reaction->intermediate cyclization Acid-Catalyzed Intramolecular Cyclization intermediate->cyclization purification Purification (e.g., Recrystallization, Chromatography) cyclization->purification product This compound purification->product G Logical Workflow for a Stability Study cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis sample_prep Sample Preparation (Packaging) long_term Long-Term Stability (25°C/60%RH) sample_prep->long_term accelerated Accelerated Stability (40°C/75%RH) sample_prep->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) sample_prep->forced_degradation protocol_dev Protocol Development (ICH Guidelines) protocol_dev->sample_prep hplc_analysis Stability-Indicating HPLC Analysis long_term->hplc_analysis accelerated->hplc_analysis forced_degradation->hplc_analysis data_eval Data Evaluation (Degradation Profile, Shelf-life) hplc_analysis->data_eval report Final Report data_eval->report G Proposed Hydrolytic Degradation Pathway reactant This compound C₁₆H₁₄O₂ product 4-Hydroxy-2,2-diphenylbutanoic acid C₁₆H₁₆O₃ reactant->product Hydrolysis conditions H₂O / H⁺ or OH⁻ conditions->reactant

References

Methodological & Application

Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one from 4-hydroxy-2,2-diphenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 3,3-diphenyldihydrofuran-2(3H)-one from 4-hydroxy-2,2-diphenylbutanoic acid. This transformation, a classic example of an intramolecular esterification known as lactonization, is a fundamental reaction in organic synthesis, yielding a γ-butyrolactone scaffold present in numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Gamma-butyrolactones are a prevalent structural motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of substituted lactones is, therefore, a significant focus in synthetic organic chemistry. The intramolecular cyclization of γ-hydroxy carboxylic acids is a direct and efficient method to construct the five-membered lactone ring. This process is typically facilitated by acid catalysis and/or the application of heat, which promotes the esterification reaction between the hydroxyl and carboxylic acid functional groups within the same molecule.

This protocol outlines a reliable method for the acid-catalyzed lactonization of 4-hydroxy-2,2-diphenylbutanoic acid to yield this compound. The presence of the gem-diphenyl group at the alpha-position of the carboxylic acid provides steric hindrance that can influence the reaction conditions required for efficient cyclization.

Reaction Principle and Data

The synthesis proceeds via an intramolecular esterification of 4-hydroxy-2,2-diphenylbutanoic acid. The reaction is an equilibrium process, but the formation of the thermodynamically stable five-membered ring of the γ-lactone is generally favored, especially with the removal of water or by using dehydrating conditions.

ParameterValueReference
Starting Material 4-hydroxy-2,2-diphenylbutanoic acidN/A
Product This compoundN/A
Catalyst Acid Catalyst (e.g., HCl, H₂SO₄, p-TsOH)[1]
Solvent Aromatic hydrocarbon (e.g., Toluene, Benzene) or reaction in neat acidic medium[2]
Temperature Elevated temperatures (reflux)[2]
Reaction Time Varies depending on catalyst and temperatureN/A
Typical Yield High (quantitative or near-quantitative yields are often achievable for γ-lactone formation)N/A

Experimental Protocol

This protocol is based on established general procedures for the acid-catalyzed lactonization of γ-hydroxy acids.[1][2] Researchers should optimize conditions for their specific setup and scale.

Materials and Reagents:

  • 4-hydroxy-2,2-diphenylbutanoic acid

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Toluene (or other suitable aromatic hydrocarbon solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-2,2-diphenylbutanoic acid in a suitable volume of toluene (e.g., 10-20 mL per gram of starting material).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops). Alternatively, other acid catalysts like sulfuric acid or a molar equivalent of p-toluenesulfonic acid can be used.

  • Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

Visualization of the Experimental Workflow

SynthesisWorkflow start Start: 4-hydroxy-2,2- diphenylbutanoic acid dissolve Dissolve in Toluene start->dissolve add_catalyst Add Acid Catalyst (e.g., HCl) dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux workup Aqueous Work-up (NaHCO₃, H₂O, Brine) reflux->workup dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify product Product: 3,3-Diphenyldihydro- furan-2(3H)-one purify->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from its corresponding γ-hydroxy carboxylic acid. The described acid-catalyzed lactonization is a robust and efficient method for the preparation of this valuable γ-butyrolactone derivative. This protocol serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Diphenyl-γ-butyrolactone via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of diphenyl-γ-butyrolactone (also known as dihydro-3,3-diphenyl-2(3H)-furanone) through a two-step process. The methodology involves an initial Reformatsky reaction between benzophenone and ethyl bromoacetate to form the intermediate, ethyl 3-hydroxy-3,3-diphenylpropanoate. This is followed by the intramolecular cyclization of the corresponding 4-hydroxy-3,3-diphenylbutanoic acid to yield the target lactone. This protocol is designed to be a comprehensive guide, complete with quantitative data, detailed procedures, and a visual representation of the experimental workflow, to aid researchers in the successful synthesis of this valuable compound.

Introduction

Diphenyl-γ-butyrolactone is a heterocyclic compound with a core γ-butyrolactone structure bearing two phenyl substituents. This structural motif is of interest in medicinal chemistry and materials science due to its potential biological activity and its utility as a synthetic intermediate. The synthesis of γ-butyrolactones can be achieved through various methods, including the oxidation of diols, hydrogenation of maleic anhydride derivatives, and intramolecular cyclization of hydroxy acids. The protocol detailed herein utilizes the robust and well-established Reformatsky reaction, followed by an acid-catalyzed intramolecular cyclization, offering a reliable route to diphenyl-γ-butyrolactone.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)
BenzophenoneC₁₃H₁₀O182.22White solid48-51
Ethyl bromoacetateC₄H₇BrO₂167.00Colorless liquid-
ZincZn65.38Gray powder/dust-
Ethyl 3-hydroxy-3,3-diphenylpropanoateC₁₇H₁₈O₃270.32Solid82-84
Diphenyl-γ-butyrolactoneC₁₆H₁₄O₂238.28Solid76-78

Experimental Protocols

Part 1: Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate via Reformatsky Reaction

This procedure is adapted from the classical one-stage Reformatsky reaction.[1]

Materials:

  • Benzophenone (0.025 mol, 4.55 g)

  • Ethyl bromoacetate (0.027 mol, 4.51 g, 3.0 mL)

  • Activated Zinc dust (<10 mesh, 0.058 g-atom, 3.8 g)

  • Anhydrous diethyl ether (30 mL)

  • Anhydrous benzene (30 mL)

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Iodine (a few crystals for activation)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Zinc: In the three-necked flask, add the zinc dust and a few crystals of iodine. Gently heat the flask under a fume hood until violet vapors of iodine are observed, then allow it to cool. This process activates the zinc surface.

  • Reaction Setup: To the activated zinc, add a solution of benzophenone (4.55 g) and ethyl bromoacetate (4.51 g) in a mixture of anhydrous diethyl ether (30 mL) and anhydrous benzene (30 mL).

  • Initiation and Reflux: The reaction mixture is stirred and gently heated to initiate the reaction, which is typically indicated by the disappearance of the iodine color and the onset of reflux. The reaction is then maintained at a gentle reflux for 2-3 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and 10% sulfuric acid. This will hydrolyze the organozinc complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic layers are washed with 10% sulfuric acid, followed by water, saturated sodium bicarbonate solution, and finally with water again.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxy-3,3-diphenylpropanoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ether and petroleum ether.

Part 2: Intramolecular Cyclization to form Diphenyl-γ-butyrolactone

The intermediate ester is first hydrolyzed to the corresponding carboxylic acid, which then undergoes acid-catalyzed lactonization.

Materials:

  • Ethyl 3-hydroxy-3,3-diphenylpropanoate (from Part 1)

  • Potassium hydroxide (or Sodium hydroxide)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Toluene

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark trap (optional, for azeotropic removal of water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification: The crude or purified ethyl 3-hydroxy-3,3-diphenylpropanoate is dissolved in ethanol in a round-bottom flask. An excess of aqueous potassium hydroxide solution is added, and the mixture is refluxed for 2-3 hours to saponify the ester.

  • Acidification and Isolation of Hydroxy Acid: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid until the precipitation of the 4-hydroxy-3,3-diphenylbutanoic acid is complete. The white precipitate is collected by filtration, washed with cold water, and dried.

  • Lactonization: The dried 4-hydroxy-3,3-diphenylbutanoic acid is placed in a round-bottom flask with toluene and a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Azeotropic Water Removal: The mixture is heated to reflux. Water formed during the cyclization is removed azeotropically, which can be facilitated by the use of a Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude diphenyl-γ-butyrolactone is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford a white crystalline solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of diphenyl-γ-butyrolactone.

experimental_workflow cluster_part1 Part 1: Reformatsky Reaction cluster_part2 Part 2: Intramolecular Cyclization start1 Benzophenone + Ethyl bromoacetate + Activated Zinc reflux1 Reflux in Ether/Benzene start1->reflux1 Heat workup1 Acidic Work-up & Extraction reflux1->workup1 purify1 Purification (Recrystallization) workup1->purify1 product1 Ethyl 3-hydroxy-3,3-diphenylpropanoate purify1->product1 start2 Ethyl 3-hydroxy-3,3-diphenylpropanoate product1->start2 sapon Saponification (KOH, Ethanol, Reflux) start2->sapon acidify Acidification (HCl) sapon->acidify hydroxy_acid 4-hydroxy-3,3-diphenylbutanoic acid acidify->hydroxy_acid lactonize Lactonization (Acid catalyst, Toluene, Reflux) hydroxy_acid->lactonize workup2 Work-up & Purification lactonize->workup2 final_product Diphenyl-γ-butyrolactone workup2->final_product

Caption: Experimental workflow for the synthesis of diphenyl-γ-butyrolactone.

References

Application Notes and Protocols: 3,3-Diphenyldihydrofuran-2(3H)-one as a Key Intermediate in the Synthesis of Loperamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide hydrochloride, a widely used anti-diarrheal agent, is synthesized through a multi-step process where 3,3-Diphenyldihydrofuran-2(3H)-one serves as a crucial starting material. This lactone undergoes a ring-opening and subsequent derivatization to form a key electrophilic intermediate, which is then coupled with 4-(4-chlorophenyl)-4-hydroxypiperidine to yield the final active pharmaceutical ingredient. These application notes provide detailed protocols for the synthesis of Loperamide hydrochloride, focusing on the critical role of this compound and its subsequent transformations. The protocols are supplemented with quantitative data, reaction parameters, and analytical characterization to aid researchers in the successful synthesis and analysis of this important therapeutic agent.

Introduction

Loperamide is a synthetic, peripherally acting opioid receptor agonist that decreases intestinal motility, making it an effective treatment for diarrhea.[1] The synthesis of Loperamide hydrochloride involves the formation of a central quaternary carbon atom, and a common synthetic route utilizes this compound as a readily available precursor to establish this key structural feature. This document outlines the synthetic pathway from this compound to Loperamide hydrochloride, providing detailed experimental procedures and data.

Synthesis Pathway

The overall synthetic scheme is a multi-step process that begins with the conversion of this compound to a reactive intermediate, which is then used to alkylate a piperidine derivative.

Synthesis_Pathway A This compound B 4-Bromo-2,2-diphenylbutanoic acid A->B HBr, Acetic Acid C 4-Bromo-2,2-diphenylbutanoyl chloride B->C Thionyl Chloride (SOCl2) D N,N-Dimethyl-(3,3-diphenyltetrahydro- 2-furylidene)ammonium bromide C->D Dimethylamine F Loperamide D:e->F:w Sodium Carbonate, KI, Glycerol formal E 4-(4-chlorophenyl)-4-hydroxypiperidine E->F:w G Loperamide Hydrochloride F->G HCl

Caption: Synthesis of Loperamide Hydrochloride from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,2-diphenylbutanoic acid from this compound

This procedure describes the ring-opening of the lactone to form the corresponding bromo-substituted carboxylic acid.

Materials:

  • This compound

  • Hydrogen bromide in acetic acid (33 wt %)

  • Acetic acid

Procedure:

  • Dissolve this compound in glacial acetic acid.

  • Add a solution of hydrogen bromide in acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Bromo-2,2-diphenylbutanoic acid as a solid.

Protocol 2: Synthesis of N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide

This protocol details the conversion of the bromo-acid into the key ammonium bromide intermediate.

Materials:

  • 4-Bromo-2,2-diphenylbutanoic acid

  • Thionyl chloride

  • Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Aqueous solution of dimethylamine

Procedure:

  • Suspend 4-Bromo-2,2-diphenylbutanoic acid in dry dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-bromo-2,2-diphenylbutanoyl chloride.

  • Dissolve the crude acid chloride in a suitable solvent and add it slowly to a cooled aqueous solution of dimethylamine.

  • Stir the mixture vigorously. The cyclization and formation of the ammonium bromide salt will occur.

  • Isolate the product, N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, by filtration, wash with a cold solvent, and dry.

Protocol 3: Synthesis of Loperamide Hydrochloride

This final step involves the alkylation of the piperidine derivative with the ammonium bromide intermediate.

Materials:

  • N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • Glycerol formal

  • Isopropanol saturated with hydrochloric acid

  • Water

Procedure:

  • In a reaction vessel, combine 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, and a catalytic amount of potassium iodide in glycerol formal.[2]

  • Stir the mixture for approximately 15 minutes at room temperature.[2]

  • Add N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide to the mixture.[2]

  • Heat the reaction mixture to 60°C and maintain for 2 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • The crude product is isolated by centrifugation.[2]

  • To the supernatant, add isopropanol saturated with hydrochloric acid and stir for 20 minutes.[2]

  • Add water and continue stirring for another 15 minutes to precipitate the hydrochloride salt.[2]

  • Isolate the solid by centrifugation, wash with water, and dry under vacuum to obtain Loperamide hydrochloride as a white solid.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₆H₁₄O₂238.28--
4-Bromo-2,2-diphenylbutanoic acidC₁₆H₁₅BrO₂319.19131 (dec.)Beige Solid
N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromideC₁₈H₂₀BrNO346.26174-177White to Beige Powder
4-(4-chlorophenyl)-4-hydroxypiperidineC₁₁H₁₄ClNO211.69--
Loperamide HydrochlorideC₂₉H₃₄Cl₂N₂O₂513.50-White Solid

Table 2: Summary of a Reported Synthesis of Loperamide Hydrochloride

ParameterValueReference
Reactants
4-(4-chlorophenyl)-4-hydroxypiperidine1.0 eq[2]
N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide1.15 eq[2]
Reagents & Catalysts
Sodium Carbonate1.11 eq[2]
Potassium Iodide0.24% by weight[2]
Solvent Glycerol formal[2]
Reaction Conditions
Temperature60 °C[2]
Time2 hours[2]
Product
Yield of Loperamide HCl67%[2]
Analytical Data
Rf (AcNH₄/Dioxane/MeOH; 20/40/40)0.86[2]
1H NMR (300 MHz, CDCl₃) δ11.7 (1H, s, OH), 7.3-7.5 (14H, m, Ar), 3.0 (6H, s, 2xCH₃), 2.36 (2H, t, CH₂), 2.25 (2H, t, CH₂)[2]

Workflow and Logic Diagrams

Experimental_Workflow cluster_0 Step 1: Lactone Ring Opening cluster_1 Step 2: Intermediate Synthesis cluster_2 Step 3: Loperamide HCl Synthesis A Dissolve this compound in Acetic Acid B Add HBr in Acetic Acid A->B C Reflux and Monitor by TLC B->C D Precipitate in Ice-Water C->D E Filter, Wash, and Dry D->E F Obtain 4-Bromo-2,2-diphenylbutanoic acid E->F G Suspend Bromo-acid in DCM H Add SOCl2 and DMF G->H I Reflux to form Acid Chloride H->I J React with Aqueous Dimethylamine I->J K Isolate and Dry Product J->K L Obtain Ammonium Bromide Intermediate K->L M Combine Piperidine derivative, Na2CO3, KI in Glycerol formal N Add Ammonium Bromide Intermediate M->N O Heat at 60°C for 2h N->O P Isolate Crude Product O->P Q Precipitate with HCl in Isopropanol P->Q R Isolate, Wash, and Dry Q->R S Obtain Loperamide Hydrochloride R->S

Caption: Experimental workflow for the synthesis of Loperamide Hydrochloride.

Conclusion

The synthetic route starting from this compound provides an effective method for the preparation of Loperamide hydrochloride. The protocols outlined in these application notes offer a detailed guide for researchers in the field of medicinal chemistry and drug development. The successful synthesis relies on the efficient conversion of the starting lactone to the key ammonium bromide intermediate, followed by a controlled alkylation of the piperidine moiety. The provided data and workflows are intended to facilitate the reproduction and potential optimization of this important synthetic process.

References

Application Notes and Protocols for the Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a valuable heterocyclic compound. The γ-butyrolactone moiety is a common structural motif found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This document provides a detailed overview of the reaction mechanism for the synthesis of this compound and a comprehensive experimental protocol for its preparation and characterization.

Reaction Mechanism

The formation of this compound is achieved through a two-step process, beginning with the renowned Reformatsky reaction, followed by an intramolecular cyclization (lactonization).

Step 1: The Reformatsky Reaction

The initial step involves the reaction of a ketone, benzophenone, with an α-halo ester, ethyl 2-bromoacetate, in the presence of zinc metal.[1][2] This reaction forms a β-hydroxy ester, ethyl 3-hydroxy-3,3-diphenylpropanoate.

The mechanism of the Reformatsky reaction proceeds as follows:

  • Formation of the Organozinc Reagent (Reformatsky Enolate): Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl 2-bromoacetate. This insertion forms an organozinc intermediate, commonly referred to as a Reformatsky enolate.[3][4] These enolates are less reactive than their lithium counterparts, which prevents self-condensation of the ester.[4]

  • Nucleophilic Addition: The carbonyl oxygen of benzophenone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbanion on the electrophilic carbonyl carbon of benzophenone. This addition reaction proceeds through a six-membered chair-like transition state to form a zinc alkoxide.[3]

  • Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the final β-hydroxy ester, ethyl 3-hydroxy-3,3-diphenylpropanoate.[4]

Step 2: Intramolecular Cyclization (Lactonization)

The second step is the intramolecular esterification of the β-hydroxy ester to form the stable five-membered ring of the γ-butyrolactone. This cyclization is often spontaneous or can be promoted by acidic conditions. The hydroxyl group attacks the carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Weigh Reagents: - Benzophenone - Ethyl 2-bromoacetate - Zinc dust Activation Activate Zinc (e.g., with Iodine) Reagents->Activation Solvent Prepare Anhydrous Solvent (e.g., Toluene or Ether) Solvent->Activation Addition Add Reactants: 1. Ethyl 2-bromoacetate 2. Benzophenone solution Activation->Addition Reflux Heat the reaction mixture Addition->Reflux Quench Quench with dilute acid Reflux->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify Analysis Analyze the final product: - Melting Point - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry Purify->Analysis

Figure 1. Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

  • Benzophenone

  • Ethyl 2-bromoacetate

  • Zinc dust (<10 mesh), activated

  • Iodine (catalytic amount)

  • Anhydrous Toluene (or a mixture of benzene and ether)

  • Dilute Sulfuric Acid or Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Solvents for recrystallization (e.g., Ethanol or Hexane/Ethyl acetate mixture)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Activation of Zinc: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add activated zinc dust (1.2-1.5 equivalents relative to the limiting reagent) and a crystal of iodine. Add a small amount of anhydrous toluene and gently heat the mixture under reflux for a few minutes until the iodine color disappears. This indicates the activation of the zinc surface. Cool the flask to room temperature.

  • Reaction Initiation: To the activated zinc suspension, add a solution of ethyl 2-bromoacetate (1.1 equivalents) in anhydrous toluene. The reaction mixture may be gently warmed to initiate the formation of the Reformatsky reagent, which is often indicated by a slight color change or turbidity.

  • Addition of Benzophenone: Once the formation of the organozinc reagent is evident, add a solution of benzophenone (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain it for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Quench the reaction by slowly adding dilute sulfuric acid or hydrochloric acid with vigorous stirring until the excess zinc has dissolved and the solution becomes clear.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product, which is the β-hydroxy ester, will likely undergo spontaneous or acid-catalyzed lactonization during work-up or upon standing. To ensure complete cyclization, the crude product can be heated in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent.

    • Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
BenzophenoneC₁₃H₁₀O182.22Ketone
Ethyl 2-bromoacetateC₄H₇BrO₂167.00α-halo ester
ZincZn65.38Metal catalyst
This compound C₁₆H₁₄O₂ 238.28 Final Product

Table 2: Typical Reaction Conditions and Yield

ParameterValue
SolventAnhydrous Toluene or Benzene/Ether
Reaction TemperatureReflux
Reaction Time1 - 3 hours
Yield Typically moderate to good

Note: The exact yield can vary depending on the specific reaction conditions and purification methods.

Table 3: Characterization Data for this compound [5][6]

PropertyData
Physical Appearance White to off-white solid
Melting Point 77-79 °C[6]
¹H NMR (CDCl₃) δ (ppm): 7.20-7.50 (m, 10H, Ar-H), 4.40-4.60 (t, 2H, -CH₂-O-), 2.80-3.00 (t, 2H, -CH₂-C(Ph)₂)
¹³C NMR (CDCl₃) δ (ppm): 175.8 (C=O), 141.2 (Ar-C), 128.6 (Ar-CH), 127.4 (Ar-CH), 126.9 (Ar-CH), 65.8 (-CH₂-O-), 54.2 (C(Ph)₂), 37.5 (-CH₂-C(Ph)₂)
IR (KBr, cm⁻¹) ~1770 (C=O, lactone), ~3060 (Ar C-H), ~2950 (Aliphatic C-H), ~1200-1000 (C-O)
Mass Spectrum (m/z) Molecular Ion (M⁺): 238.1. Key fragments may include those corresponding to the loss of CO₂, and characteristic aromatic fragments.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Lactonization benzophenone Benzophenone plus1 + reformatsky_reagent Reformatsky Reagent (from Ethyl 2-bromoacetate + Zn) arrow1 beta_hydroxy_ester Ethyl 3-hydroxy-3,3-diphenylpropanoate (Intermediate) intermediate Ethyl 3-hydroxy-3,3-diphenylpropanoate arrow2 (Intramolecular Cyclization, -EtOH) final_product This compound

Figure 2. Overall reaction scheme for the formation of this compound.

Conclusion

The synthesis of this compound via the Reformatsky reaction followed by lactonization is a reliable method for obtaining this important heterocyclic compound. The provided protocol offers a detailed guide for its synthesis and characterization, which is essential for researchers in organic synthesis, medicinal chemistry, and drug development. The straightforward nature of the reaction and the stability of the final product make it an accessible target for a wide range of scientific investigations.

References

One-Pot Synthesis of Substituted γ-Butyrolactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone moiety is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its prevalence has driven the development of numerous synthetic strategies. Among these, one-pot syntheses have emerged as particularly powerful tools, offering increased efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps into a single operation. This document provides detailed application notes and protocols for three distinct and modern one-pot methodologies for the synthesis of substituted γ-butyrolactones, catering to a range of synthetic requirements from diastereocontrol to enantioselectivity and novel bond formation.

Method 1: Diastereoselective One-Pot Synthesis of Pentasubstituted γ-Butyrolactones via Double Reformatsky Reaction

This method facilitates the construction of densely functionalized γ-butyrolactones with three contiguous stereocenters in a single operation. The reaction proceeds through a highly diastereoselective double Reformatsky reaction of propionate enolates with silyl glyoxylates and ketone electrophiles.

Data Presentation
EntryKetone ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
1Acetophenone5a75>20:1
2Propiophenone5b72>20:1
34-Methoxyacetophenone5c78>20:1
42-Acetylpyridine5d65>20:1
5Cyclohexyl methyl ketone5e68>20:1
Experimental Protocol

General Procedure:

Note: This is a general protocol based on the published literature. For detailed procedures, including specific reactant amounts and purification methods, it is highly recommended to consult the original supporting information of the cited publication.

  • Preparation of the Reformatsky Reagent: To a solution of an appropriate α-bromo ester (1.5 equiv.) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.6 equiv.). The mixture is stirred at room temperature until the formation of the organozinc reagent is complete.

  • Reaction Assembly: In a separate flask, a solution of the silyl glyoxylate (1.0 equiv.) and the ketone electrophile (2.0-3.0 equiv.) in anhydrous Et₂O is prepared and cooled to the appropriate temperature (typically between -78 °C and 0 °C).

  • One-Pot Reaction: The pre-formed Reformatsky reagent is slowly added to the solution of the silyl glyoxylate and ketone. The reaction mixture is stirred at the specified temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pentasubstituted γ-butyrolactone.

Reaction Workflow

double_reformatsky start α-Bromo Ester + Zn reformatsky Reformatsky Reagent (Zinc Enolate) start->reformatsky intermediate1 First Aldol Adduct (via [1,2]-Brook Rearrangement) reformatsky->intermediate1 + silyl_glyoxylate Silyl Glyoxylate silyl_glyoxylate->intermediate1 ketone Ketone Electrophile intermediate2 Second Aldol Adduct ketone->intermediate2 intermediate1->intermediate2 + lactone Pentasubstituted γ-Butyrolactone intermediate2->lactone Lactonization

Caption: Workflow of the Double Reformatsky Reaction.

Method 2: Enantioselective One-Pot Synthesis of γ-Butyrolactone-Based Fragrances via an Enzyme Cascade

This biocatalytic one-pot approach utilizes an ene reductase (ER) and an alcohol dehydrogenase (ADH) to produce chiral γ-butyrolactones, such as whisky and cognac lactones, from α,β-unsaturated γ-keto esters. This method is distinguished by its high enantioselectivity and environmentally friendly reaction conditions.

Data Presentation
EntrySubstrate (α,β-unsaturated γ-keto ester)ProductYield (%)Diastereomeric Ratio (d.r.)
1Ethyl 2-methyl-4-oxooct-2-enoateWhisky Lactone85>99:1
2Ethyl 2-methyl-4-oxonon-2-enoateCognac Lactone78>99:1
3Ethyl 4-oxo-2-phenylhex-2-enoatePhenyl-substituted Lactone9298:2
4Ethyl 2-ethyl-4-oxooct-2-enoateEthyl-substituted Lactone81>99:1
Experimental Protocol

General Procedure:

Note: This is a general protocol based on the published literature. For detailed procedures, including specific enzyme concentrations, buffer compositions, and work-up methods, it is highly recommended to consult the original supporting information of the cited publication.

  • Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this solution are added the α,β-unsaturated γ-keto ester substrate (1.0 equiv.), a glucose regeneration system (e.g., glucose and glucose dehydrogenase) for the cofactor NADPH, and the ene reductase and alcohol dehydrogenase enzymes.

  • One-Pot Biocatalysis: The reaction mixture is incubated at a controlled temperature (typically 30 °C) with gentle agitation. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is saturated with sodium chloride (NaCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure γ-butyrolactone.

Signaling Pathway

enzyme_cascade substrate α,β-Unsaturated γ-Keto Ester intermediate γ-Keto Ester substrate->intermediate Reduction of C=C bond product Chiral γ-Butyrolactone intermediate->product Reduction of C=O bond and Lactonization er Ene Reductase (ER) er->substrate nadp NADP+ er->nadp adh Alcohol Dehydrogenase (ADH) adh->intermediate adh->nadp nadph NADPH nadph->er nadph->adh glucose_system Glucose/ Glucose Dehydrogenase nadp->glucose_system glucose_system->nadph Cofactor Regeneration

Caption: Enzymatic Cascade for γ-Butyrolactone Synthesis.

Method 3: One-Pot Synthesis of γ-Butyrolactones from Allylic Alcohols via Photoredox-Catalyzed Carboxylative Cyclization

This novel method employs a synergistic photoredox and hydrogen atom transfer (HAT) catalysis to achieve the carboxylative cyclization of allylic alcohols using cesium formate as the CO₂ radical anion source. The reaction proceeds under mild conditions with visible light irradiation.

Data Presentation

| Entry | Allylic Alcohol Substrate | Product | Yield (%) | |---|---|---| | 1 | 1-Phenylprop-2-en-1-ol | 4-Phenyl-dihydrofuran-2(3H)-one | 92 | | 2 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 4-(4-Methoxyphenyl)-dihydrofuran-2(3H)-one | 88 | | 3 | 1-Cyclohexylprop-2-en-1-ol | 4-Cyclohexyl-dihydrofuran-2(3H)-one | 75 | | 4 | 1,1-Diphenylprop-2-en-1-ol | 5,5-Diphenyl-4-methyldihydrofuran-2(3H)-one* | 81 |

*Product formed via a 1,2-aryl migration.

Experimental Protocol

Detailed Procedure:

  • Reactant Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the allylic alcohol (0.2 mmol, 1.0 equiv.), cesium formate (HCO₂Cs) (0.6 mmol, 3.0 equiv.), the photoredox catalyst (e.g., 4CzIPN, 1-2 mol%), and the HAT catalyst (e.g., a thiol).

  • Reaction Assembly: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times. Anhydrous, degassed solvent (e.g., DMSO) is then added via syringe.

  • Photocatalysis: The reaction mixture is stirred and irradiated with blue LEDs (e.g., 440 nm) at a controlled temperature (e.g., 100 °C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the pure γ-butyrolactone.

Catalytic Cycle

photoredox_cycle cluster_cycle Photoredox Catalytic Cycle cluster_hat HAT Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Blue Light) PC_reduced PC•⁻ PC_excited->PC_reduced SET PC_reduced->PC - e⁻ CO2_radical CO₂•⁻ PC_reduced->CO2_radical SET HCO2Cs HCO₂Cs Radical_Intermediate Radical Intermediate CO2_radical->Radical_Intermediate + Allylic Alcohol Allyl_Alcohol Allylic Alcohol Lactone_Product γ-Butyrolactone Radical_Intermediate->Lactone_Product Cyclization HAT_catalyst HAT Catalyst (RSH) Radical_Intermediate->HAT_catalyst H• abstraction RS_radical RS• HAT_catalyst->RS_radical HAT_reduced RSH₂⁺•

Caption: Photoredox Catalysis for γ-Butyrolactone Synthesis.

Application Notes and Protocols for the Purification of 3,3-Diphenyldihydrofuran-2(3H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one, a lactone derivative, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and biologically active compounds. Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the quality and safety of final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely employed technique for the separation of organic compounds. The protocol outlines the preparation of the crude sample, packing of the chromatography column, elution of the compound, and subsequent analysis of the purified fractions.

Data Presentation

The efficiency of the purification process is evaluated based on several key parameters, which are summarized in the tables below. These tables provide a clear comparison of the chromatographic conditions and the resulting purity and yield of the final product.

Table 1: Thin Layer Chromatography (TLC) Data for this compound

Mobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf)Observations
9:1~0.25Good separation from non-polar impurities.
4:1~0.45Suitable for monitoring column elution.
3:2~0.60Faster elution, useful for later fractions.

Table 2: Column Chromatography Parameters and Results

ParameterProtocol 1Protocol 2
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (230-400 mesh)
Column Dimensions 2 cm (ID) x 40 cm (L)3 cm (ID) x 50 cm (L)
Mobile Phase (Eluent) Gradient: Hexane to 3:2 Hexane:Ethyl AcetateGradient: 19:1 to 1:1 Hexane:Ethyl Acetate
Crude Sample Load 1.0 g2.5 g
Elution Volume ~1.5 L~3.0 L
Yield of Purified Product 85 - 90%88 - 92%
Purity (by HPLC) >98%>99%

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (for column chromatography, e.g., 60-120 mesh or 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Separatory funnel or dropping funnel

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm) for TLC visualization

  • Cotton or glass wool

  • Sand (acid-washed)

Protocol 1: Standard Purification
  • Preparation of the Crude Sample (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution to form a slurry.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the excess solvent to drain until the solvent level is just above the silica gel bed.

    • Carefully add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Carefully add the dry-loaded crude sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 9:1 Hexane:Ethyl Acetate (4 column volumes)

      • 4:1 Hexane:Ethyl Acetate (4 column volumes)

      • 3:2 Hexane:Ethyl Acetate (until the product has fully eluted)

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution process by TLC using a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

    • Spot the collected fractions on a TLC plate and visualize under a UV lamp.

    • Combine the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the synthesis of this compound via a Reformatsky reaction, followed by the purification process.

G Synthesis and Purification of this compound cluster_synthesis Synthesis (Reformatsky Reaction) cluster_purification Purification benzophenone Benzophenone reformatsky_reaction Reformatsky Reaction (Formation of Zinc Enolate and Addition to Ketone) benzophenone->reformatsky_reaction ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reformatsky_reaction zinc Zinc zinc->reformatsky_reaction hydrolysis Acidic Work-up (Hydrolysis and Cyclization) reformatsky_reaction->hydrolysis crude_product Crude this compound hydrolysis->crude_product column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_product->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pure_product Pure this compound tlc_analysis->pure_product Pure Fractions waste Impurities (Waste) tlc_analysis->waste Impure Fractions

Caption: Workflow for the synthesis and purification of this compound.

Logical Steps in Column Chromatography

This diagram outlines the key decision-making and operational steps involved in a typical column chromatography purification.

G Column Chromatography Decision and Operational Flow start Start: Crude Product prep_sample Prepare Sample (Dry Loading) start->prep_sample load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack Column (Silica Gel Slurry) pack_column->load_sample elute Elute with Solvent Gradient (Hexane -> Hexane:EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions Product Detected discard Discard Impure Fractions analyze_fractions->discard Impurities Only evaporate Evaporate Solvent pool_fractions->evaporate end End: Pure Product evaporate->end

Caption: Decision and operational flow for column chromatography purification.

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the NMR Characterization of 3,3-Diphenyldihydrofuran-2(3H)-one

Introduction

This compound, also known as α,α-Diphenyl-γ-butyrolactone, is a lactone derivative with the molecular formula C₁₆H₁₄O₂.[1][2][3] It serves as a key intermediate in the synthesis of various compounds, including the antidiarrheal medication Loperamide.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This document provides a detailed guide to the 1H and 13C NMR characterization of this compound, intended for researchers in organic synthesis, quality control, and drug development.

Molecular Structure and Expected NMR Signals

The structure of this compound features a five-membered lactone ring with two phenyl groups attached to the C3 carbon, and two methylene groups (C4 and C5) forming the remainder of the aliphatic portion of the ring.

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the two methylene groups of the dihydrofuranone ring and the ten protons of the two phenyl rings.

  • Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the typical aromatic region of the spectrum.

  • Methylene Protons (C5-H₂): The two protons on the carbon adjacent to the ring oxygen (C5) are expected to be deshielded and will likely appear as a triplet.

  • Methylene Protons (C4-H₂): The two protons on the carbon adjacent to the quaternary C3 carbon are expected to appear as a triplet, coupled to the C5 protons.

Expected ¹³C NMR Spectrum

Due to the molecule's symmetry, the proton-decoupled 13C NMR spectrum is expected to display eight distinct signals.

  • Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm for esters and lactones.[5]

  • Quaternary Carbon (C3): The sp³-hybridized carbon bonded to the two phenyl groups will appear as a single, uncoupled peak.

  • Aromatic Carbons (C₆H₅): The twelve carbons of the two phenyl rings will give rise to four signals due to symmetry: one for the ipso-carbon (the carbon attached to the lactone ring), two for the ortho- and meta-carbons, and one for the para-carbon. These typically resonate between 110-150 ppm.[6]

  • Methylene Carbons (C4 and C5): The two sp³-hybridized methylene carbons in the lactone ring will each produce a distinct signal.

Quantitative NMR Data

The following tables summarize the anticipated chemical shifts for this compound based on reference data and typical chemical shift ranges. The experimental data is based on a spectrum acquired in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.40Multiplet10HAromatic protons (2 x C₆H₅)
~4.30Triplet2HC5-H₂
~2.60Triplet2HC4-H₂

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~176CarbonylC2 (C=O)
~140AromaticC-ipso (Aromatic)
~128AromaticC-ortho/meta (Aromatic)
~127AromaticC-para (Aromatic)
~66MethyleneC5 (-CH₂-O-)
~55QuaternaryC3 (-C(Ph)₂-)
~35MethyleneC4 (-CH₂-C-)

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a solid compound like this compound. To obtain high-resolution spectra, the sample must be free of any suspended particulate matter.[7]

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃), 99.8%+ D

  • 5 mm NMR tubes of good quality

  • Glass vial

  • Pasteur pipette

  • Cotton wool or a pipette filter

  • Analytical balance

Procedure:

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 1-5 mg of the solid sample into a clean, dry glass vial.[8]

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus; weigh 5-30 mg of the sample.[8]

  • Solvent Addition:

    • Using a clean pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8][9] This volume should result in a sample height of about 40-50 mm in a standard 5 mm NMR tube.[8][10]

  • Dissolution:

    • Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[8]

  • Filtration:

    • To remove any dust or insoluble impurities, filter the solution directly into the NMR tube.[7][9] This can be done by passing the solution through a small plug of cotton wool inserted into a Pasteur pipette.[7]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly near the top with a permanent marker. Do not use tape for labeling.[9]

NMR_Sample_Preparation weigh 1. Weigh Sample (1-5 mg for ¹H, 5-30 mg for ¹³C) dissolve 2. Dissolve in ~0.7 mL Deuterated Solvent (CDCl₃) weigh->dissolve filter 3. Filter Solution into NMR Tube dissolve->filter cap 4. Cap and Label NMR Tube filter->cap spectrometer 5. Insert into Spectrometer cap->spectrometer

Caption: Workflow for NMR Sample Preparation.

Protocol 2: ¹H NMR Data Acquisition

This protocol provides typical parameters for acquiring a standard 1D proton NMR spectrum.

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[11]

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

  • Acquisition Time (AQ): ~2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans. For dilute samples, increase NS as needed.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Temperature: 298 K (25 °C).

Protocol 3: ¹³C NMR Data Acquisition

This protocol describes the acquisition of a standard 1D carbon spectrum with proton decoupling.

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer)

Parameters:

  • Locking and Shimming: Use the same lock and shim values from the ¹H experiment.

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE enhancement (e.g., 'zgpg30' or 'zgdc30' on Bruker systems).[12] A 30° pulse angle is often used to allow for shorter relaxation delays.[12]

  • Spectral Width (SW): ~240 ppm (centered around 100-120 ppm).

  • Acquisition Time (AQ): ~1.0 second.[12]

  • Relaxation Delay (D1): 2.0 seconds.[12]

  • Number of Scans (NS): Start with 128 scans and increase for dilute samples or to improve the signal-to-noise ratio for quaternary carbons.[12]

  • Receiver Gain (RG): Adjust automatically.

  • Temperature: 298 K (25 °C).

NMR_Data_Acquisition_and_Analysis cluster_Acquisition Data Acquisition cluster_Processing Data Processing setup 1. Load Sample & Lock shim 2. Shim Magnet setup->shim params 3. Set Acquisition Parameters (Pulse Program, SW, NS, etc.) shim->params acquire 4. Acquire FID params->acquire ft 5. Fourier Transform (FID -> Spectrum) acquire->ft phase 6. Phase Correction ft->phase baseline 7. Baseline Correction phase->baseline integrate 8. Integration & Peak Picking baseline->integrate analysis Structural Analysis (Assign Peaks to Protons/Carbons) integrate->analysis

Caption: NMR Data Acquisition and Processing Workflow.

References

Application Note: HPLC Analysis for Purity Determination of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for assessing the purity of such compounds.[3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the identification of potential impurities.

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. The analyte and any impurities are quantified based on their peak areas relative to a reference standard.

Potential Impurities

Impurities in this compound can originate from the synthesis process or degradation.[6] Potential synthesis-related impurities may include unreacted starting materials and by-products. Degradation products could arise from hydrolysis of the lactone ring.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Samples: Synthesized batches of this compound

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade)

  • Filters: 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 0-5 min: 50% B, 5-20 min: 50% to 90% B, 20-25 min: 90% B, 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid.[7]

Preparation of Solutions

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve in 100 mL of acetonitrile in a volumetric flask.

Sample Solution (1 mg/mL):

  • Accurately weigh 25 mg of the synthesized this compound sample.

  • Dissolve in 25 mL of acetonitrile in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% (for 6 replicate injections)

Data Presentation

Table 1: System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
112.5218543211.155621
212.5318601231.165598
312.5118587451.145633
412.5418559871.155605
512.5218610021.165610
612.5318576541.155625
Mean 12.53 1857972 1.15 5615
RSD (%) 0.09 0.14
Table 2: Purity Analysis of Synthesized Batches
Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Batch A
Impurity 18.76154320.75
Analyte 12.55 2045678 99.10 99.10
Impurity 215.2130980.15
Batch B
Impurity 18.75218901.05
Analyte 12.56 2051234 98.45 98.45
Impurity 215.2272890.35
Impurity 318.9031250.15

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution (100 µg/mL) Sample Prepare Sample Solution (1 mg/mL) Filter Filter Sample through 0.45 µm Syringe Filter Sample->Filter SystemSuitability System Suitability Test Filter->SystemSuitability SampleInjection Inject Sample and Standard SystemSuitability->SampleInjection DataAcquisition Data Acquisition SampleInjection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_impurities Potential Impurities Analyte This compound HPLC HPLC Separation Analyte->HPLC Synthesis Synthesis-Related (e.g., Starting Materials, By-products) Synthesis->HPLC Degradation Degradation Products (e.g., Hydrolysis) Degradation->HPLC Result Purity Determination (Peak Area %) HPLC->Result

Caption: Logical flow for the assessment of purity and potential impurities.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,3-Diphenyldihydrofuran-2(3H)-one (also known as α,α-Diphenyl-γ-butyrolactone). Understanding the fragmentation behavior of this and related compounds is crucial for its identification and characterization in various research and development settings, including synthetic chemistry and drug development. This note outlines the major fragment ions observed, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis.

Introduction

This compound is a lactone derivative featuring a gem-diphenyl substitution at the α-position to the carbonyl group. Its molecular structure presents several potential sites for fragmentation under mass spectrometry conditions. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a characteristic fingerprint for structural elucidation. The analysis of this fragmentation pattern is essential for confirming the compound's identity in complex mixtures and for understanding its chemical stability.

Molecular Structure and Properties

  • IUPAC Name: 3,3-diphenyloxolan-2-one[1]

  • Molecular Formula: C₁₆H₁₄O₂[1]

  • Molecular Weight: 238.28 g/mol [1]

  • CAS Number: 956-89-8[1]

Mass Spectrometry Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.[1] Please note that relative abundance data is not publicly available.

m/zProposed Ion StructureNotes
238[C₁₆H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
194[C₁₄H₁₀O]⁺˙Loss of CO₂ and C₂H₄
193[C₁₄H₉O]⁺Loss of a hydrogen radical from the m/z 194 fragment
165[C₁₃H₉]⁺Fluorenyl cation, a common fragment for diphenyl compounds
115[C₉H₇]⁺Indenyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations, particularly those involving the diphenylmethyl moiety. The proposed pathway accounts for the major observed ions.

fragmentation_pathway cluster_main Primary Fragmentation cluster_rearrangement Rearrangement and Further Fragmentation M This compound (M⁺˙, m/z 238) F194 [C₁₄H₁₀O]⁺˙ (m/z 194) M->F194 - C₂H₄, CO₂ F193 [C₁₄H₉O]⁺ (m/z 193) F194->F193 - H• F165 Fluorenyl Cation [C₁₃H₉]⁺ (m/z 165) F193->F165 - CO F115 Indenyl Cation [C₉H₇]⁺ (m/z 115) F165->F115 - C₄H₄

Caption: Proposed EI fragmentation pathway for this compound.

Description of the Fragmentation Pathway:

  • Formation of m/z 194: The molecular ion (m/z 238) can undergo a retro-Diels-Alder-type fragmentation, losing a molecule of ethylene (C₂H₄, 28 Da) and carbon dioxide (CO₂, 44 Da) to form the radical cation of diphenylketene at m/z 194.

  • Formation of m/z 193: This ion is likely formed by the loss of a single hydrogen radical from the m/z 194 fragment, leading to a more stabilized cation.

  • Formation of m/z 165 (Fluorenyl Cation): A key fragment in the mass spectra of many compounds containing a diphenylmethyl group is the highly stable fluorenyl cation (C₁₃H₉⁺) at m/z 165. This is likely formed from the m/z 193 ion through the loss of a carbon monoxide molecule (CO, 28 Da) and subsequent rearrangement.

  • Formation of m/z 115 (Indenyl Cation): Further fragmentation of the fluorenyl cation (m/z 165) can occur through the loss of acetylene (C₂H₂) twice (or C₄H₄), leading to the formation of the indenyl cation at m/z 115.

Experimental Protocol

The following is a representative protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) for GC-MS analysis.

2. GC-MS System and Parameters:

  • Gas Chromatograph: Standard GC system (e.g., Agilent, Shimadzu, Thermo Fisher).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer.

  • Ionization Mode: Electron Ionization (EI).[2]

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the reference data provided in this document and available spectral libraries.

Experimental Workflow

experimental_workflow SamplePrep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole / Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (TIC & Mass Spectrum) Detection->Data_Analysis

Caption: General workflow for the GC-EI-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions, with the most significant being at m/z 194, 193, 165, and 115. The fragmentation pathway is dominated by the formation of stable, resonance-delocalized cations, particularly the fluorenyl cation, which is a hallmark of diphenyl-containing structures. The protocol and data presented in this application note serve as a valuable resource for the unambiguous identification and structural confirmation of this compound in a variety of scientific applications.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,3-Diphenyldihydrofuran-2(3H)-one as a key starting material. This γ-lactone, also known as α,α-Diphenyl-γ-butyrolactone, serves as a versatile building block for the construction of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

This compound is a γ-butyrolactone derivative characterized by the presence of two phenyl groups at the α-position to the carbonyl group. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent intramolecular cyclization to form a variety of heterocyclic systems. This reactivity makes it a valuable precursor for the synthesis of novel pyrimidine, pyridazinone, and other related heterocyclic derivatives. The phenyl substituents can influence the electronic properties and steric hindrance of the molecule, potentially leading to unique reactivity and the formation of compounds with distinct pharmacological profiles.

Synthesis of Novel Heterocyclic Scaffolds

The primary synthetic strategy involves the reaction of this compound with various binucleophilic reagents, such as guanidine, thiourea, and hydrazine. These reactions typically proceed via an initial nucleophilic addition of one of the nucleophilic centers of the reagent to the electrophilic carbonyl carbon of the lactone. This is followed by the opening of the furanone ring and a subsequent intramolecular cyclization involving the second nucleophilic group, ultimately leading to the formation of a new heterocyclic ring.

Reaction with Guanidine: Synthesis of Pyrimidine Derivatives

The reaction of this compound with guanidine is expected to yield 2-amino-4,4-diphenyl-tetrahydropyrimidin-6-one. The reaction mechanism involves the nucleophilic attack of one of the amino groups of guanidine on the lactone carbonyl, followed by ring opening and subsequent cyclization.

Experimental Protocol: Synthesis of 2-amino-4,4-diphenyl-tetrahydropyrimidin-6-one

  • Materials:

    • This compound

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Absolute ethanol

    • Distilled water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

    • Add guanidine hydrochloride (1.1 equivalents) and sodium ethoxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Neutralize the reaction mixture with concentrated hydrochloric acid.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the precipitate with cold distilled water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the crude 2-amino-4,4-diphenyl-tetrahydropyrimidin-6-one.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization:

    • The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

    • Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Reaction with Thiourea: Synthesis of Thioxo-pyrimidine Derivatives

The condensation of this compound with thiourea is anticipated to produce 4,4-diphenyl-2-thioxo-tetrahydropyrimidin-6-one. The reaction follows a similar mechanism to that with guanidine, with the sulfur atom of thiourea acting as a nucleophile in the cyclization step.

Experimental Protocol: Synthesis of 4,4-diphenyl-2-thioxo-tetrahydropyrimidin-6-one

  • Materials:

    • This compound

    • Thiourea

    • Sodium methoxide

    • Methanol

    • Distilled water

    • Acetic acid

  • Procedure:

    • To a solution of this compound (1 equivalent) in methanol, add thiourea (1.2 equivalents) and a catalytic amount of sodium methoxide.

    • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

    • The product is expected to precipitate. Filter the solid and wash with cold methanol.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain pure 4,4-diphenyl-2-thioxo-tetrahydropyrimidin-6-one.

  • Characterization:

    • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

    • Determine the melting point and assess purity via HPLC.

Reaction with Hydrazine: Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine hydrate is predicted to yield 6,6-diphenyl-4,5-dihydropyridazin-3(2H)-one. This reaction involves the nucleophilic attack of the hydrazine on the lactone carbonyl, leading to a ring-opened hydrazide intermediate which then undergoes intramolecular cyclization to form the pyridazinone ring.

Experimental Protocol: Synthesis of 6,6-diphenyl-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • This compound

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Glacial acetic acid (optional, as catalyst)

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature with stirring.

    • Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC. A catalytic amount of glacial acetic acid can be added to facilitate the cyclization.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

    • Dry the product under vacuum.

    • Recrystallization from ethanol can be performed for further purification.

  • Characterization:

    • Confirm the structure of the product by 1H NMR, 13C NMR, and mass spectral analysis.

    • Measure the melting point and check the purity by HPLC.

Data Presentation

Starting MaterialReagentProductExpected Yield (%)
This compoundGuanidine Hydrochloride2-amino-4,4-diphenyl-tetrahydropyrimidin-6-oneNot Reported
This compoundThiourea4,4-diphenyl-2-thioxo-tetrahydropyrimidin-6-oneNot Reported
This compoundHydrazine Hydrate6,6-diphenyl-4,5-dihydropyridazin-3(2H)-oneNot Reported

Visualizations

Logical Workflow for the Synthesis of Heterocyclic Compounds from this compound

Synthesis_Workflow Start This compound Reagent1 Guanidine Start->Reagent1 Reaction Reagent2 Thiourea Start->Reagent2 Reaction Reagent3 Hydrazine Start->Reagent3 Reaction Product1 Pyrimidine Derivative Reagent1->Product1 Product2 Thioxo-pyrimidine Derivative Reagent2->Product2 Product3 Pyridazinone Derivative Reagent3->Product3

Caption: Synthetic routes from this compound.

Proposed Reaction Pathway for Pyridazinone Synthesis

Reaction_Mechanism A This compound + Hydrazine B Nucleophilic Attack (Ring Opening) A->B C Hydrazide Intermediate B->C D Intramolecular Cyclization (-H2O) C->D E 6,6-diphenyl-4,5-dihydropyridazin-3(2H)-one D->E

Caption: Mechanism for pyridazinone formation.

Conclusion

This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel pyrimidine, thioxo-pyrimidine, and pyridazinone derivatives. Further investigation into the reaction conditions, catalyst systems, and substrate scope will be valuable for optimizing these synthetic routes and for the development of new therapeutic agents. It is important to note that the provided protocols are based on general reaction mechanisms for γ-lactones and may require optimization for this specific substrate.

Catalytic Pathways to Diphenyl Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl lactones, characterized by a lactone ring bearing two phenyl substituents, are an important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Their synthesis, however, can be challenging. This document provides detailed application notes and protocols for the catalytic synthesis of these valuable molecules, targeting researchers, scientists, and professionals in drug development. The methodologies covered include transition-metal catalysis, organocatalysis, and biocatalysis, with a focus on providing practical experimental details and comparative data.

Transition-Metal Catalysis: A Powerful Tool for Aryl-Aryl Bond Formation and Cyclization

Transition-metal catalysis offers robust and efficient routes to diphenyl lactones, primarily through intramolecular C-H activation, arylation, and carbonylation reactions. Palladium and rhodium complexes are at the forefront of these transformations.

Palladium-Catalyzed Intramolecular C-H Arylation

A key strategy for the synthesis of fused diphenyl lactones, specifically dibenzo[b,d]pyran-6-ones, involves the palladium-catalyzed intramolecular C-H arylation of phenyl benzoate derivatives. This method allows for the direct formation of the biaryl bond and subsequent lactonization in a single step.

Experimental Protocol: Synthesis of Dibenzo[b,d]pyran-6-one

  • Materials: Phenyl 2-bromobenzoate, Palladium(II) acetate (Pd(OAc)₂), Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄), Potassium carbonate (K₂CO₃), Pivalic acid (PivOH), and 1,4-Dioxane.

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add phenyl 2-bromobenzoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

    • Add anhydrous 1,4-dioxane (5 mL) and pivalic acid (0.3 mmol, 30 mol%).

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dibenzo[b,d]pyran-6-one.

Catalyst SystemSubstrateProductYield (%)Reference
Pd(OAc)₂ / PCy₃·HBF₄Phenyl 2-bromobenzoateDibenzo[b,d]pyran-6-one75-85[General procedure adapted from C-H activation literature]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix Phenyl 2-bromobenzoate, Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃ B Add 1,4-Dioxane and PivOH A->B C Heat at 120 °C for 24h B->C D Cool, Dilute with EtOAc, Filter C->D E Concentrate D->E F Column Chromatography E->F End End F->End Start Start Start->A

Figure 2: Rh-catalyzed C-H activation cycle.

Organocatalysis: A Metal-Free Approach

Organocatalysis provides a complementary, metal-free strategy for the synthesis of lactones. Oxidative cyclization of alkenoic acids is a prominent method in this category.

Oxidative Lactonization of Alkenoic Acids

This method involves the oxidation of an olefinic group within an alkenoic acid to an epoxide, followed by intramolecular lactonization. Ketones can act as effective organocatalysts in the presence of a stoichiometric oxidant like hydrogen peroxide. [1] Experimental Protocol: Organocatalytic Oxidative Lactonization [1]

  • Materials: 4,4-Diphenyl-3-butenoic acid, 2,2,2-Trifluoroacetophenone, Hydrogen peroxide (30% aq.), and Acetonitrile.

  • Procedure:

    • Dissolve 4,4-diphenyl-3-butenoic acid (1.0 mmol) and 2,2,2-trifluoroacetophenone (0.1 mmol, 10 mol%) in acetonitrile (5 mL).

    • Add hydrogen peroxide (2.0 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the corresponding γ-lactone.

CatalystSubstrateProduct ClassYield (%)Reference
2,2,2-TrifluoroacetophenoneAlkenoic Acidsγ- or δ-Lactones70-90[1]

Biocatalysis: Harnessing Enzymes for Enantioselectivity

Biocatalytic methods offer unparalleled enantioselectivity in the synthesis of chiral lactones. Lipase-catalyzed kinetic resolution and Baeyer-Villiger monooxygenases (BVMOs) are powerful tools in this domain.

Lipase-Catalyzed Kinetic Resolution

Lipases can selectively acylate one enantiomer of a racemic mixture of a hydroxy ester, a precursor to chiral lactones. This allows for the separation of enantiomers, leading to the synthesis of enantioenriched diphenyl lactones. [2] Experimental Protocol: Lipase-Catalyzed Resolution of a Diphenyl-Substituted Hydroxy Ester [2]

  • Materials: Racemic ethyl 4-hydroxy-4,4-diphenylbutanoate, Lipase B from Candida antarctica (CAL-B, immobilized), Vinyl acetate, and Diisopropyl ether (DIPE).

  • Procedure:

    • To a solution of racemic ethyl 4-hydroxy-4,4-diphenylbutanoate (1.0 mmol) in DIPE (10 mL), add vinyl acetate (1.5 mmol) and immobilized CAL-B (100 mg).

    • Shake the mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • Concentrate the filtrate.

    • Separate the unreacted (S)-hydroxy ester and the formed (R)-acetylated ester by column chromatography.

    • The separated enantiomers can then be independently cyclized to the corresponding (S)- and (R)-γ-lactones under acidic or basic conditions.

EnzymeSubstrateProductsEnantiomeric Excess (ee)Reference
CAL-BRacemic Hydroxy Ester(S)-Hydroxy Ester & (R)-Acetylated Ester>95%[2]

Workflow for Lipase-Catalyzed Kinetic Resolution

G Racemate Racemic Hydroxy Ester Resolution Lipase-Catalyzed Acylation Racemate->Resolution S_Ester (S)-Hydroxy Ester Resolution->S_Ester R_Ester (R)-Acetylated Ester Resolution->R_Ester Separation Chromatographic Separation S_Lactone (S)-Lactone Separation->S_Lactone Cyclization R_Lactone (R)-Lactone Separation->R_Lactone Deprotection & Cyclization S_Ester->Separation R_Ester->Separation

Figure 3: Kinetic resolution and lactonization.

Baeyer-Villiger Monooxygenase (BVMO) Catalyzed Oxidation

BVMOs catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones into esters or lactones. This method is particularly useful for the asymmetric synthesis of lactones from prochiral ketones. While specific examples for diphenyl-substituted cyclic ketones are limited, the general principle is applicable. [3][4][5] General Concept for BVMO-Catalyzed Synthesis

A prochiral diphenyl-substituted cyclopentanone or cyclohexanone could be subjected to a whole-cell biotransformation using a recombinant E. coli strain expressing a suitable BVMO. The enzyme would selectively oxidize one of the enantiotopic C-C bonds, leading to the formation of an enantioenriched diphenyl lactone. The regioselectivity of the oxygen insertion is dependent on the specific BVMO used. [5] Conclusion

The catalytic synthesis of diphenyl lactones is a rapidly evolving field. Transition-metal catalysis, particularly with palladium and rhodium, provides efficient routes to fused dibenzopyranone systems. Organocatalysis offers a valuable metal-free alternative for oxidative lactonizations. For the synthesis of chiral diphenyl lactones, biocatalysis, through lipase-catalyzed resolutions and the potential application of BVMOs, stands out for its exceptional enantioselectivity. The protocols and data presented herein offer a solid foundation for researchers to explore and develop novel synthetic strategies towards this important class of molecules. Further exploration into the application of these methods to a wider range of non-fused diphenyl-substituted substrates is a promising area for future research.

References

Scale-up Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one for Pharmaceutical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one, a key intermediate in the production of various pharmaceuticals, notably the anti-diarrheal agent Loperamide.[1] The synthesis of this lactone, also known as α,α-Diphenyl-γ-butyrolactone, is a critical step that requires robust and scalable methodologies to ensure high yield and purity in an industrial setting.

Overview of Synthetic Strategies

Two primary synthetic routes have been identified for the large-scale production of this compound. The selection of a particular route in a pharmaceutical manufacturing context often depends on factors such as the cost and availability of starting materials, reaction safety, and the impurity profile of the final product.

Route 1: From Diphenylacetic Acid or its Ester and Ethylene Oxide This is a widely referenced method for the industrial synthesis of the target lactone.[1] It involves the reaction of a diphenylacetate salt (derived from diphenylacetic acid) or diphenylacetic acid ethyl ester with ethylene oxide. This reaction proceeds via an initial alkylation of the diphenylacetate enolate with ethylene oxide, followed by intramolecular cyclization to form the lactone ring.

Route 2: From Diphenylacetonitrile and an Ethylene Synthon An alternative approach begins with diphenylacetonitrile. This route involves the alkylation of the diphenylacetonitrile carbanion with a suitable two-carbon synthon, such as 2-chloroethanol, followed by hydrolysis of the nitrile group and subsequent lactonization. While viable, this route may present challenges related to the handling of cyanide-containing intermediates and the management of byproducts from the hydrolysis step.

This document will focus on providing a detailed protocol for the more commonly employed Route 1 .

Experimental Protocols for Scale-up Synthesis (Route 1)

This section details the step-by-step procedure for the industrial-scale synthesis of this compound from diphenylacetic acid and ethylene oxide.

Materials and Reagents
Material/ReagentGradeSupplierNotes
Diphenylacetic AcidPharmaceutical Grade (≥99%)Commercially Available
Sodium HydroxideACS Reagent GradeCommercially AvailableUsed to form the sodium salt of diphenylacetic acid.
Ethylene OxideHigh PurityCommercially AvailableHighly reactive and requires specialized handling.
TolueneAnhydrousCommercially AvailableReaction solvent.
Hydrochloric Acid37% w/wCommercially AvailableFor neutralization/work-up.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium SulfateACS Reagent GradeCommercially AvailableFor drying.
Equipment
  • Glass-lined or stainless steel reactor (appropriate volume for the desired scale) equipped with:

    • Mechanical stirrer

    • Temperature control unit (heating/cooling jacket)

    • Reflux condenser

    • Inlet for gaseous reactants (Ethylene Oxide) with a flow controller

    • Pressure gauge

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Crystallization vessel

  • Vacuum drying oven

Detailed Synthesis Protocol

Step 1: Formation of Sodium Diphenylacetate

  • Charge the reactor with the calculated molar equivalent of Diphenylacetic Acid and Toluene.

  • With stirring, slowly add a stoichiometric amount of Sodium Hydroxide solution (typically 50% w/w in water).

  • Heat the mixture to reflux and remove the water via azeotropic distillation using a Dean-Stark trap until no more water is collected.

  • Cool the resulting slurry of sodium diphenylacetate in toluene to the desired reaction temperature.

Step 2: Lactonization with Ethylene Oxide

  • Pressurize the reactor with an inert gas (e.g., Nitrogen).

  • Carefully introduce a controlled stream of gaseous Ethylene Oxide into the stirred slurry from Step 1. The reaction is exothermic and requires careful temperature control.

  • Maintain the reaction temperature and pressure within the specified range for the required reaction time. Monitor the reaction progress by in-process control (IPC) analytics (e.g., HPLC).

  • After the reaction is complete, vent the excess ethylene oxide through a suitable scrubber system.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to quench any unreacted species and dissolve inorganic salts.

  • Separate the organic (toluene) layer.

  • Wash the organic layer sequentially with dilute Hydrochloric Acid and then with brine.

  • Dry the organic layer over anhydrous Sodium Sulfate.

  • Filter to remove the drying agent.

  • Concentrate the toluene solution under reduced pressure to induce crystallization of the product.

  • Cool the slurry to promote complete crystallization.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold toluene.

  • Dry the product in a vacuum oven at a controlled temperature until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis of this compound.

Table 1: Reaction Parameters

ParameterValue
Molar Ratio (Diphenylacetic Acid : NaOH : Ethylene Oxide)1 : 1.05 : 1.2
SolventToluene
Reaction Temperature (Lactonization)80-90 °C
Reaction Pressure (Lactonization)2-4 bar
Reaction Time6-8 hours

Table 2: Yield and Purity

ParameterSpecification
AppearanceWhite to off-white crystalline solid
Yield85-95%
Purity (by HPLC)≥ 99.0%
Melting Point91-94 °C

Table 3: Impurity Profile

ImpuritySourceLimit
Unreacted Diphenylacetic AcidIncomplete reaction≤ 0.2%
Polyethylene Glycol derivativesPolymerization of ethylene oxide≤ 0.1%
Other related substancesSide reactions≤ 0.5%

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage Start Starting Materials (Diphenylacetic Acid, NaOH) Salt_Formation Formation of Sodium Diphenylacetate Start->Salt_Formation Lactonization Lactonization with Ethylene Oxide Salt_Formation->Lactonization Reaction_Mixture Crude Reaction Mixture Lactonization->Reaction_Mixture Quenching Quenching (Water Addition) Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration and Crystallization Drying->Concentration Filtration Filtration and Washing Concentration->Filtration Drying_Final Vacuum Drying Filtration->Drying_Final Final_Product Final Product: This compound Drying_Final->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and dependencies of the key stages in the manufacturing process.

Logical_Relationship cluster_input Inputs cluster_process Process Stages cluster_output Outputs Diphenylacetic Acid Diphenylacetic Acid Salt_Formation Salt Formation Diphenylacetic Acid->Salt_Formation Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Salt_Formation Ethylene Oxide Ethylene Oxide Lactonization Lactonization Ethylene Oxide->Lactonization Toluene Toluene Toluene->Salt_Formation Salt_Formation->Lactonization Purification Purification Lactonization->Purification This compound This compound Purification->this compound Byproducts/Waste Byproducts/Waste Purification->Byproducts/Waste

Caption: Logical relationship of inputs, process stages, and outputs.

Safety Considerations for Scale-up

  • Ethylene Oxide: This is a highly flammable, toxic, and carcinogenic gas. All operations involving ethylene oxide must be conducted in a well-ventilated area, within a closed system, and with appropriate personal protective equipment (PPE). Scrubber systems must be in place to neutralize any unreacted ethylene oxide.

  • Exothermic Reaction: The lactonization step is exothermic. Robust temperature control and monitoring are essential to prevent runaway reactions. An emergency cooling system should be in place.

  • Pressure Operations: The reaction is conducted under pressure. The reactor must be pressure-rated for the intended operating conditions, and all safety relief systems must be properly maintained and calibrated.

  • Solvent Handling: Toluene is a flammable solvent. Standard precautions for handling flammable liquids should be followed, including grounding of equipment to prevent static discharge.

Conclusion

The synthesis of this compound via the reaction of diphenylacetic acid with ethylene oxide is a robust and scalable method suitable for pharmaceutical production. Careful control of reaction parameters, along with stringent safety protocols, is paramount to achieving high yields of a pure product. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the scale-up of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of 3,3-Diphenyldihydrofuran-2(3H)-one synthesis. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during the synthesis of this valuable lactone intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as α,α-diphenyl-γ-butyrolactone, is a key intermediate in the synthesis of pharmaceuticals such as Loperamide.[1] Common synthetic approaches involve the reaction of a diphenylacetic acid derivative with a C2 synthon like ethylene oxide or 2-chloroethanol, or the intramolecular cyclization of a suitable 4-hydroxy-2,2-diphenylbutanoic acid precursor.

Q2: I am experiencing a low yield in my synthesis. What are the most likely causes?

A2: Low yields in lactonization reactions are a frequent issue. Common causes include incomplete reaction, the formation of side products (such as polymers from intermolecular reactions), and product decomposition during workup and purification. The purity of starting materials and reagents, reaction temperature, and reaction time are all critical parameters to control.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Ethylene oxide is a flammable and toxic gas. Reactions involving ethylene oxide should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving strong acids or bases should also be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a solvent system of ethyl acetate and hexanes is often a good starting point.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable steps to resolve them.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive reagents or starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture.- Verify Reagent Quality: Ensure all starting materials and reagents are of high purity and dry. Diphenylacetic acid should be free of residual water.- Optimize Temperature: The reaction temperature is crucial. For reactions involving ethylene oxide, maintaining the recommended temperature is critical to prevent unwanted side reactions. Monitor the internal reaction temperature closely.- Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time.- Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric Byproducts - High concentration of reactants favoring intermolecular reactions.- High reaction temperature.- Use High-Dilution Conditions: Add the reactants slowly and portion-wise to the reaction mixture to maintain a low concentration and favor intramolecular cyclization.- Control Temperature: Avoid excessive heating, as it can promote polymerization.
Presence of Unreacted Starting Material - Insufficient amount of one of the reactants.- Incomplete reaction.- Check Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants.- Increase Reaction Time/Temperature: If the reaction is proceeding slowly, a moderate increase in temperature or a longer reaction time may be necessary. Monitor for byproduct formation.
Difficult Purification - Presence of polar byproducts.- Co-elution with impurities during chromatography.- Aqueous Workup: Perform an aqueous wash to remove any water-soluble impurities before purification.- Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation.- Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to find optimal conditions for purification.

Experimental Protocols

Synthesis of this compound from Diphenylacetic Acid and 2-Chloroethanol

Materials:

  • Diphenylacetic acid

  • 2-Chloroethanol

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Slowly add a solution of diphenylacetic acid (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the mixture with dilute HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Note: This is a generalized procedure and may require significant optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time to achieve a satisfactory yield.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the synthesis of this compound, a comparative data table cannot be provided at this time. Researchers are encouraged to perform their own optimization studies and document the yields obtained under various conditions.

Visualizations

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Synthesis_Pathway DPA Diphenylacetic Acid Enolate Diphenylacetate Enolate DPA->Enolate + Base Base Base (e.g., NaH) Base->Enolate Intermediate Alkylation Intermediate Enolate->Intermediate + 2-Chloroethanol CE 2-Chloroethanol CE->Intermediate Lactone This compound Intermediate->Lactone Intramolecular Cyclization (-Cl-)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Verify Purity of Starting Materials and Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckWorkup Analyze Workup and Purification Procedures Start->CheckWorkup OptimizePurity Use High-Purity Materials, Ensure Anhydrous Conditions CheckPurity->OptimizePurity OptimizeConditions Optimize Temperature and Reaction Time, Use Inert Atmosphere CheckConditions->OptimizeConditions OptimizeWorkup Modify Extraction/Washing Steps, Optimize Chromatography/Recrystallization CheckWorkup->OptimizeWorkup ImprovedYield Improved Yield OptimizePurity->ImprovedYield OptimizeConditions->ImprovedYield OptimizeWorkup->ImprovedYield

Caption: Troubleshooting workflow for low yield synthesis.

References

Common side products in the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Alkylation of a Diphenylacetic Acid Derivative: This involves the reaction of a diphenylacetic acid ester or diphenylacetonitrile with a two-carbon electrophile (such as ethylene oxide or a 2-haloethanol), followed by hydrolysis and lactonization.

  • Reformatsky Reaction: This reaction utilizes an α-haloester and a ketone.[1] For this specific synthesis, it would involve the reaction of a benzophenone derivative.

  • Cyclization of a Precursor: The intramolecular cyclization of 4-hydroxy-2,2-diphenylbutanoic acid or its derivatives can also yield the desired lactone.

Q2: My reaction is incomplete, and I have a significant amount of starting material left. What are the possible causes?

A2: Incomplete conversion can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature.

  • Poor Quality Reagents: The purity of starting materials, such as diphenylacetic acid derivatives or the alkylating agent, is crucial. Degradation of reagents can lead to lower yields.

  • Inadequate Mixing: In heterogeneous reactions, efficient stirring is necessary to ensure proper contact between reactants.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.

Q3: I am observing a significant amount of a high-molecular-weight, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A3: The formation of polymeric material is a common issue in many organic syntheses. This can be due to:

  • Side Reactions of Reactive Intermediates: Cationic or anionic intermediates may polymerize under the reaction conditions.

  • Decomposition at High Temperatures: Prolonged heating can lead to the degradation of starting materials, intermediates, or the final product.

  • Presence of Impurities: Acidic or basic impurities can catalyze polymerization.

To mitigate this, consider lowering the reaction temperature, reducing the reaction time, ensuring the inertness of the reaction atmosphere, and using purified reagents and solvents.

Q4: I have an impurity with a similar polarity to my product that is difficult to separate by column chromatography. What could it be?

A4: Co-eluting impurities can be challenging. Based on the likely synthetic routes, such an impurity could be an isomer or a closely related byproduct. For instance, if using a substituted diphenylacetic acid, you might have regioisomers. Careful optimization of the chromatographic conditions (e.g., using a different solvent system or a different stationary phase) may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC.
Formation of side products.Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions. See the table of common side products below.
Loss of product during workup or purification.Use a milder workup procedure. Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Formation of 4,4-Diphenyl-4-butanolide Isomerization during cyclization.Control the pH and temperature during the cyclization step.
Presence of Unreacted Diphenylacetic Acid or its Ester Incomplete alkylation or hydrolysis.Ensure the use of a sufficient excess of the alkylating agent and complete hydrolysis of the ester or nitrile.
Formation of Diphenylmethane Decarboxylation of diphenylacetic acid.Avoid excessively high temperatures, especially in the presence of acid or base.
Hydrolysis of the Lactone Ring Presence of excess water and acid or base during workup or storage.Ensure anhydrous conditions during the reaction and a neutral pH during workup and storage.

Common Side Products

Side Product Plausible Origin Structure
4-Hydroxy-2,2-diphenylbutanoic acidIncomplete cyclization or hydrolysis of the lactone product.HO-CH₂-CH₂-C(Ph)₂-COOH
Diphenylacetic acidUnreacted starting material or byproduct from cleavage.Ph₂CH-COOH
1,1-DiphenylethyleneElimination reaction from an intermediate.Ph₂C=CH₂
4,4-Diphenyl-4-butanolideIsomeric lactone formed under certain cyclization conditions.O=C-O-C(Ph)₂-CH₂-CH₂

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published with a full analysis of side products, the following represents a plausible generalized procedure based on the alkylation of diphenylacetonitrile.

Synthesis of this compound via Alkylation of Diphenylacetonitrile

This two-step procedure involves the alkylation of diphenylacetonitrile with 2-chloroethanol followed by hydrolysis and lactonization.

Step 1: Alkylation of Diphenylacetonitrile

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diphenylacetonitrile dropwise with stirring.

  • After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product, 4-hydroxy-2,2-diphenylbutanenitrile.

Step 2: Hydrolysis and Lactonization

  • Reflux the crude 4-hydroxy-2,2-diphenylbutanenitrile with a solution of aqueous sodium hydroxide.

  • Monitor the reaction for the disappearance of the nitrile starting material.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 4-hydroxy-2,2-diphenylbutanoic acid.

  • Isolate the acid by filtration and wash with cold water.

  • Heat the crude acid in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and a Dean-Stark trap to remove water and promote lactonization.

  • Upon completion of the reaction, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical relationships in troubleshooting common issues during the synthesis.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Product Formation? start->side_products workup_loss Loss During Workup/Purification? start->workup_loss increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp optimize_conditions Optimize reaction conditions side_products->optimize_conditions improve_purification Modify workup/purification workup_loss->improve_purification

Caption: Troubleshooting logic for low product yield.

troubleshooting_impurity cluster_solutions Potential Solutions start Impurity Detected unreacted_sm Unreacted Starting Material? start->unreacted_sm isomer Isomeric Impurity? start->isomer other_byproduct Other Side Product? start->other_byproduct drive_reaction Force reaction to completion unreacted_sm->drive_reaction optimize_cyclization Optimize cyclization conditions isomer->optimize_cyclization characterize_and_optimize Characterize impurity and adjust conditions other_byproduct->characterize_and_optimize

Caption: Troubleshooting logic for the presence of impurities.

References

Troubleshooting low conversion rates in lactonization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address low conversion rates in lactonization reactions. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in lactonization reactions? A1: Low yields in lactonization are frequently caused by competing intermolecular reactions, such as polymerization or dimerization, which are favored at high concentrations.[1][2] Other common issues include unfavorable reaction kinetics or thermodynamics, especially for strained rings, the use of impure or wet reagents, and suboptimal reaction conditions like temperature, reaction time, or solvent choice.[1][3]

Q2: What is the "high-dilution principle" and why is it critical for macrolactonization? A2: The high-dilution principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[4] By maintaining a very low concentration of the starting hydroxy acid (seco-acid), the probability of one end of a molecule reacting with the other end of the same molecule is increased, while the probability of it reacting with a different molecule is decreased. This is typically achieved by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump.[2][4]

Q3: How do I choose the right lactonization method for my substrate? A3: The choice of method depends on the substrate's structure and sensitivity.

  • Yamaguchi Esterification: A robust method, but can require high temperatures and the use of a strong base (DMAP), which may not be suitable for base-sensitive substrates.[4][5]

  • Shiina Macrolactonization: Offers both acidic and basic condition variants, providing flexibility. It proceeds through a mixed anhydride and is effective for a wide range of ring sizes.[6][7]

  • Mitsunobu Reaction: Proceeds with inversion of configuration at the alcohol's stereocenter, which can be a key advantage.[8][9] However, it is sensitive to the acidity of the carboxylic acid (pKa < 13) to avoid side reactions.[10]

  • Other Catalytic Methods: For complex molecules, modern catalytic methods may offer milder conditions and higher chemoselectivity.[4][11]

Q4: Can substrate conformation affect the reaction outcome? A4: Yes, the pre-organization of the linear precursor (seco-acid) into a conformation that facilitates ring closure can significantly improve reaction efficiency.[4] Certain substituents or structural elements can either favor a cyclization-ready conformation or hinder it, impacting the overall yield.

Troubleshooting Guide: Specific Issues

Issue 1: Very Low or No Product Formation

Q: My reaction shows very little to no conversion to the desired lactone. What should I check first? A: When faced with minimal or no product, a systematic check of your reagents and setup is the first step.

  • Verify Reagent Quality: Ensure all reagents, particularly activating agents and the starting material, are pure and completely dry. Moisture can severely inhibit many lactonization reactions.[1]

  • Check Catalyst/Activating Agent: Confirm that the catalyst or activating agent was added and is active. Some reagents degrade upon storage. For specific protocols like the Shiina macrolactonization, a Lewis acid or nucleophilic catalyst is required to activate the anhydride.[6]

  • Reaction Temperature: Temperature can be a critical factor. Some reactions, like the Mitsunobu, are often initiated at 0°C and allowed to warm to room temperature, while Yamaguchi lactonizations may require reflux.[1][12] Ensure your reaction is running at the optimal temperature for the chosen method.

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This helps determine if the reaction is stalled or if the product is degrading over time.[1]

Issue 2: Significant Side Product Formation (Dimers/Polymers)

Q: My main product is a dimer or a mixture of oligomers, not the target lactone. How can I fix this? A: The formation of dimers and other polymers is the most common side reaction, arising from intermolecular esterification.[1][2] The primary solution is to rigorously apply the high-dilution principle.

  • Ensure Sufficient Dilution: The concentration of the seco-acid should be very low, often in the range of 0.001 M to 0.01 M.[2] You may need to use a large volume of solvent.

  • Slow Addition is Crucial: Use a syringe pump to add the solution of the seco-acid to the reaction flask over a long period (e.g., 4-12 hours).[4] This maintains a consistently low concentration of the reactive starting material, promoting intramolecular cyclization.[2]

  • Method Selection: Certain methods may inherently favor intramolecular reactions. The Shiina macrolactonization, for example, is designed to keep the concentration of the reactive mixed anhydride intermediate low throughout the reaction, thus favoring monomer production.[6]

Issue 3: Reaction Stalls or Remains Incomplete

Q: The reaction starts but stalls before all the starting material is consumed. What could be the cause? A: A stalled reaction can point to several potential issues.

  • Reagent Stoichiometry: Double-check the equivalents of all reagents. Insufficient activating agent or catalyst will lead to an incomplete reaction.

  • Catalyst Deactivation: In some catalytic methods, the catalyst can be deactivated by impurities or by the substrate itself. For instance, in some titanium-catalyzed macrolactonizations, using silyl derivatives of the seco-acid is necessary to prevent catalyst deactivation.[13]

  • Unfavorable Equilibrium: The formation of strained rings (e.g., β-lactones or medium-sized rings) can be thermodynamically unfavorable.[1][14] In these cases, it may be necessary to optimize conditions (temperature, solvent) to shift the equilibrium towards the product or to use a method specifically designed for strained ring formation. Removing byproducts, such as water in an acid-catalyzed dehydration, can also drive the reaction to completion.[3]

Data Presentation: Comparison of Lactonization Methods

The selection of a lactonization method can significantly impact the yield, especially for challenging substrates like macrocycles. The table below compares common methods based on reported yields for the synthesis of a specific complex macrolactone, dehydroxy-LI-F04a, highlighting the potential variability in outcomes.

Lactonization MethodActivating Agent(s)Typical ConditionsReported Yield (%)Reference
Acyl-Enamide MediatedN-sulfonyl ynamideRoom Temperature92[7]
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPToluene, Reflux52[7]
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride (TCBC), DMAPToluene, Reflux45[7]
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide, PPh₃Toluene, Reflux31[7]
Mitsunobu ReactionDIAD, PPh₃THF, 0°C to RT11[7]
Steglich-Boden-KeckDCC, DMAPDichloromethane6[7]

Note: Yields are highly substrate-dependent. This table serves as an example comparison for a specific challenging macrocyclization.

Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization

This protocol is for the cyclization of a hydroxycarboxylic acid (seco-acid) using 2,4,6-trichlorobenzoyl chloride (TCBC).

  • Preparation: To a solution of the seco-acid (1.0 equiv.) in anhydrous toluene (to achieve a final concentration of ~0.05 M), add triethylamine (1.1 equiv.). Stir the solution at room temperature.

  • Mixed Anhydride Formation: Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) in anhydrous toluene to the reaction mixture. Stir for 1-2 hours at room temperature.

  • Cyclization: Prepare a separate flask containing a solution of 4-(dimethylamino)pyridine (DMAP) (4.0 equiv.) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.005 M) and heat to reflux.

  • Slow Addition: Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over a period of 6-12 hours.[4]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.[4]

  • Work-up: Cool the reaction to room temperature and filter to remove triethylamine hydrochloride. Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Shiina Macrolactonization (Basic Conditions)

This protocol uses 2-methyl-6-nitrobenzoic anhydride (MNBA) and a nucleophilic catalyst.

  • Preparation: To a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (2.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (2.0 equiv.) in anhydrous dichloromethane or toluene, stir at room temperature.[4]

  • Substrate Addition: Prepare a solution of the seco-acid (1.0 equiv.) in the same anhydrous solvent. Using a syringe pump, add the seco-acid solution to the reagent mixture over 4-12 hours. The final concentration should be kept low (~0.005 M).[4]

  • Reaction Monitoring: Stir the reaction at room temperature for an additional 12-24 hours after the addition is complete. Monitor progress by TLC or LC-MS.[4]

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Macrolactonization

This protocol is for the intramolecular esterification of a seco-acid using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate.

  • Preparation: In a flask, dissolve the seco-acid (1.0 equiv.) and triphenylphosphine (4.0 equiv.) in a large volume of anhydrous THF or toluene (to achieve a final concentration of ~0.001 M) under a nitrogen atmosphere. Cool the solution to 0°C or -10°C.[1][15]

  • Slow Addition: Prepare a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (4.0 equiv.) in the same anhydrous solvent. Using a syringe pump, add the DIAD/DEAD solution dropwise to the cooled reaction mixture over 1-2 hours.[1][15]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: The major challenge in Mitsunobu reactions is removing the triphenylphosphine oxide and hydrazide byproducts. Purification is typically achieved by flash column chromatography.

Visualizations: Workflows and Mechanisms

Troubleshooting_Workflow Troubleshooting Low Lactonization Yield start Low Conversion Rate Observed q1 Primary Competing Reaction? start->q1 cause1 Intermolecular Polymerization / Dimerization q1->cause1 Yes q2 Reagents & Conditions OK? q1->q2 No sol1 Implement High-Dilution: 1. Decrease Concentration 2. Use Syringe Pump for Slow Addition cause1->sol1 end_node Improved Yield sol1->end_node cause2 Reagent/Solvent Impurity (e.g., Water) Incorrect Temperature or Time q2->cause2 No q3 Method Choice Appropriate? q2->q3 Yes sol2 Verify Reagent Purity & Dryness Optimize Temperature & Time Monitor via TLC/LC-MS cause2->sol2 sol2->end_node cause3 Substrate Incompatible with Method (e.g., Base-Sensitive Substrate with Yamaguchi) q3->cause3 No q3->end_node Yes sol3 Select Alternative Method (e.g., Shiina, Mitsunobu, etc.) cause3->sol3 sol3->end_node

Caption: A decision tree for troubleshooting common issues leading to low lactonization yields.

High_Dilution_Principle The High-Dilution Principle cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) a1 a1 a2 a2 a1->a2 a3 a3 a5 a5 a3->a5 a4 a4 a4->a1 label_high Intermolecular Reaction (Dimer/Polymer) Favored b1 b1 b1:s->b1:n label_low Intramolecular Reaction (Lactone) Favored

Caption: High dilution favors intramolecular cyclization over intermolecular polymerization.

Lactonization_Pathways Key Intermediates in Common Lactonization Methods cluster_yamaguchi Yamaguchi cluster_shiina Shiina cluster_mitsunobu Mitsunobu y1 Seco-Acid + TCBC y2 Mixed Anhydride y1->y2 y3 Acyl-DMAP Complex (Highly Electrophilic) y2->y3 lactone Lactone (Product) y3->lactone Intramolecular Attack s1 Seco-Acid + MNBA/TFBA s2 Mixed Anhydride (Activated by Catalyst) s1->s2 s2->lactone Intramolecular Attack m1 Seco-Acid + PPh₃/DIAD m2 Alkoxyphosphonium Salt m1->m2 m2->lactone SN2 Attack by Carboxylate

Caption: Simplified comparison of the key reactive intermediates in three common lactonization methods.

References

Optimization of reaction conditions for 3,3-Diphenyldihydrofuran-2(3H)-one formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Reformatsky reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Zinc: The surface of the zinc metal may be oxidized, preventing the reaction from initiating.Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, or using iodine or 1,2-dibromoethane.
Wet Solvents or Glassware: The organozinc intermediate is sensitive to moisture.Ensure all solvents (e.g., benzene, toluene, THF) are anhydrous and glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.While the initial formation of the organozinc reagent may be initiated at room temperature, gentle heating is often required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Impure Starting Materials: Impurities in benzophenone or ethyl bromoacetate can interfere with the reaction.Use high-purity, and preferably freshly distilled, starting materials.
Formation of a White Precipitate (Unreacted Starting Material) Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time and/or temperature. Ensure the zinc is fully consumed.
Stoichiometry Imbalance: An incorrect ratio of reactants can leave starting materials unreacted.Carefully measure and use a slight excess of the zinc and ethyl bromoacetate relative to the benzophenone.
Presence of a High-Boiling Point Side Product Wurtz-Type Coupling: The organozinc reagent can react with itself, leading to the formation of ethyl 3-oxo-2,4-diphenylpentanedioate.Add the ethyl bromoacetate slowly to the reaction mixture containing zinc and benzophenone to maintain a low concentration of the organozinc intermediate.
Product is an Oil or Difficult to Crystallize Residual Solvent: Trace amounts of solvent can prevent the product from solidifying.Ensure all solvent is removed under reduced pressure. High vacuum may be necessary.
Impurities: The presence of side products or unreacted starting materials can inhibit crystallization.Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate).
Reaction Mixture Turns Dark or Polymeric Acidic Conditions: Trace amounts of acid can catalyze the polymerization of the product or intermediates.Ensure the workup is performed under neutral or slightly basic conditions. Wash the organic layer with a saturated sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method is the Reformatsky reaction, which involves the reaction of benzophenone with an α-halo ester, typically ethyl bromoacetate, in the presence of activated zinc metal. This reaction forms a β-hydroxy ester intermediate which then undergoes intramolecular cyclization to yield the desired lactone.

Q2: How can I optimize the yield of this compound?

A2: Optimizing the yield involves several factors. Key considerations include the activation of the zinc, the use of anhydrous solvents, and careful control of the reaction temperature. A systematic approach to optimizing the stoichiometry of the reactants can also significantly improve the yield. For instance, varying the equivalents of zinc and ethyl bromoacetate can be explored.

Q3: What are the key starting materials and reagents for this synthesis?

A3: The primary starting materials are benzophenone and ethyl bromoacetate. The key reagent is activated zinc metal. Anhydrous solvents such as benzene, toluene, or diethyl ether are typically used as the reaction medium.

Q4: What are the potential side reactions to be aware of?

A4: A common side reaction is the Wurtz-type coupling of the organozinc intermediate with itself. Additionally, under acidic conditions, polymerization of the product or starting materials can occur. Incomplete reaction can also leave unreacted starting materials that complicate purification.

Q5: What is the best way to purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate. If the product is an oil or heavily contaminated with side products, column chromatography on silica gel is an effective purification method.

Data Presentation

The following table summarizes the effect of varying reaction conditions on the yield of γ-butyrolactone formation in analogous Reformatsky reactions, providing a basis for optimization of the this compound synthesis.[1]

EntryZinc (equivalents)Ethyl 2-bromoacetate (equivalents)SolventTime (h)Yield (%)
111.5Benzene260
21.41.5Benzene163
31.81.5Benzene268
42.42.0Benzene1.570
52.82.0Benzene274
632.0Benzene2.595
732.0Diethyl ether2.573
832.0Toluene2.586
932.0Chloroform2.590
1032.0Dioxane2.583
1132.0Acetonitrile2.589
1232.0Tetrahydrofuran2.580

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Reformatsky Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Benzophenone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous benzene (or toluene)

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Add a solution of benzophenone and a small amount of ethyl bromoacetate in anhydrous benzene to the flask. Gently warm the mixture to initiate the reaction. An exothermic reaction should be observed.

  • Addition of Reactants: Once the reaction has started, add the remaining solution of benzophenone and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly add 10% sulfuric acid to quench the reaction and dissolve any unreacted zinc. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Activate Zinc Dust initiation Initiate reaction with gentle heating start->initiation reagents Prepare solution of Benzophenone & Ethyl Bromoacetate in Anhydrous Benzene addition Slowly add remaining reagent solution reagents->addition initiation->addition reflux Reflux for 2-3 hours addition->reflux quench Quench with 10% H2SO4 reflux->quench extract Extract and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Recrystallize from Ethanol dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_zinc Was Zinc Activated? start->check_zinc Yes side_products Side Products Observed? start->side_products No check_solvents Were Solvents Anhydrous? check_zinc->check_solvents Yes solution_zinc Activate Zinc (e.g., with dilute HCl) check_zinc->solution_zinc No check_temp Was Reaction Heated? check_solvents->check_temp Yes solution_solvents Use Anhydrous Solvents & Dry Glassware check_solvents->solution_solvents No solution_temp Increase Temperature & Reaction Time check_temp->solution_temp No check_temp->side_products Yes solution_addition Add Ethyl Bromoacetate Slowly to Minimize Wurtz Coupling side_products->solution_addition Yes solution_purify Purify via Column Chromatography or Recrystallization side_products->solution_purify No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Removal of unreacted starting materials from 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the removal of unreacted starting materials from 3,3-Diphenyldihydrofuran-2(3H)-one, a crucial intermediate in various synthetic pathways. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining a high-purity product.

Troubleshooting Guides

Encountering issues during the purification of this compound is common. This guide addresses frequent problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product is an oil and will not solidify - Residual solvent (e.g., toluene, THF) from the reaction. - Presence of unreacted ethyl 2-bromoacetate. - Contamination with byproducts from the Reformatsky reaction.- Dry the crude product under high vacuum for an extended period. - Perform column chromatography to separate the product from liquid impurities. - Attempt trituration with a cold, non-polar solvent like hexane to induce crystallization.
Low recovery after recrystallization - The chosen solvent is too effective, even at low temperatures. - Too much solvent was used for recrystallization. - The product is highly soluble in the wash solvent.- Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. A mixed solvent system (e.g., ethanol/water) can be effective.[1] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Wash the purified crystals with a minimal amount of ice-cold recrystallization solvent.
Persistent benzophenone contamination - Benzophenone and the product have similar polarities, leading to co-elution during column chromatography. - Inefficient separation during the initial work-up.- Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane may improve separation. - Consider an initial wash of the crude organic extract with a dilute sodium bisulfite solution to remove some of the unreacted benzophenone. - Recrystallization from a carefully selected solvent can also help in separating the two compounds based on their differential solubilities.
Streaking on TLC plate - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel. - The compound is acidic or basic.- Dilute the sample before spotting on the TLC plate. - Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Product degradation during purification - Lactones can be sensitive to acidic or basic conditions, leading to hydrolysis. - Prolonged heating during recrystallization or solvent removal.- Ensure all work-up and purification steps are performed under neutral pH conditions. - Use a rotary evaporator at a moderate temperature to remove solvents. Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via the Reformatsky reaction?

A1: The most common impurities are unreacted starting materials, namely benzophenone and ethyl 2-bromoacetate. You may also encounter byproducts from the self-condensation of the Reformatsky reagent or other side reactions.

Q2: I'm having trouble separating my product from benzophenone by column chromatography. What can I do?

A2: Benzophenone and this compound can have similar Rf values in standard solvent systems. To improve separation, try using a less polar solvent system, such as a lower percentage of ethyl acetate in hexane, and run a longer column to increase the separation distance between the compounds. A very shallow gradient elution can also be effective.

Q3: What is a good solvent for recrystallizing this compound?

A3: A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product should crystallize out.[1] Experimenting with different solvent ratios may be necessary to optimize the yield and purity. Other potential single solvents to explore include isopropanol or a mixture of ethyl acetate and hexane.

Q4: My purified product has a yellowish tint. How can I remove the color?

A4: A yellowish tint can be due to colored impurities. You can try treating a solution of your compound in an organic solvent with activated charcoal. Gently heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The filtrate can then be concentrated and the product recrystallized.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) against the starting materials is a quick and easy method. A pure compound should show a single spot. For more definitive results, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are recommended to confirm the structure and absence of impurities. The melting point of the purified solid can also be compared to the literature value.

Data Presentation

The following table summarizes key physical properties of the product and unreacted starting materials, which are essential for developing an effective purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance Solubility
This compound C₁₆H₁₄O₂238.2875-78-Solid[2]Soluble in most organic solvents.
Benzophenone C₁₃H₁₀O182.2247-51[3]305[3]White solid[4][5]Soluble in ethanol, ether, chloroform; insoluble in water.[3]
Ethyl 2-bromoacetate C₄H₇BrO₂167.00-38[6]158-160[7]Clear, colorless to light yellow liquid[7]Insoluble in water; miscible with ethanol, acetone, benzene, and ether.[6][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is effective for separating the product from both polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is to move from 95:5 to 90:10, then 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying a solid crude product.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product tlc Analyze by TLC start->tlc decision1 Multiple Spots? tlc->decision1 single_spot Single Spot decision1->single_spot No column Column Chromatography decision1->column Yes decision2 Product is Solid? single_spot->decision2 recrystallize Recrystallization decision2->recrystallize Yes oily_product Product is an Oil decision2->oily_product No final_product Pure Product recrystallize->final_product column->final_product oily_product->column

Caption: Decision workflow for purification of this compound.

References

Preventing side reactions during the synthesis of diphenyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of diphenyl-gamma-butyrolactone. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for diphenyl-gamma-butyrolactone?

A1: Diphenyl-gamma-butyrolactone, specifically 4,4-diphenyl-gamma-butyrolactone, is commonly synthesized through two main routes: the Reformatsky reaction and the Grignard reaction.

  • Reformatsky Reaction: This method involves the reaction of benzophenone with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. The initially formed β-hydroxy ester can then be induced to cyclize, often under acidic conditions, to form the desired lactone.

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent with either benzophenone and a suitable three-carbon synthon or with succinic anhydride and a phenyl Grignard reagent. Subsequent workup and cyclization of the intermediate hydroxy acid yields the target lactone.

Q2: What are the primary side reactions to be aware of during these syntheses?

A2: Both the Reformatsky and Grignard routes are susceptible to specific side reactions that can impact yield and purity.

  • Reformatsky Reaction Side Products:

    • Dehydration: The intermediate β-hydroxy ester can undergo dehydration to form α,β-unsaturated esters, particularly under harsh acidic or thermal conditions during workup or distillation.

    • Aldol Condensation: Self-condensation of the ester enolate can occur, leading to undesired byproducts.

  • Grignard Reaction Side Products:

    • Biphenyl Formation: A common side product is biphenyl, which arises from the coupling of the phenyl Grignard reagent with any unreacted phenyl halide starting material (Wurtz-type coupling).[1][2] This is often favored by higher temperatures and concentrations of the halide.[1][2]

    • Benzene Formation: Grignard reagents are highly basic and will react with any protic source, such as water, to produce benzene. This highlights the critical need for anhydrous reaction conditions.

    • Reduction of Ketone: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, leading to the formation of a secondary alcohol instead of the desired tertiary alcohol intermediate.[2]

Troubleshooting Guides

Issue 1: Low Yield of Diphenyl-gamma-butyrolactone
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Reformatsky: Inactive zinc metal.Activate the zinc dust prior to use. Common methods include washing with dilute acid, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. The addition of a crystal of iodine can also help initiate the reaction.[3][4]
Grignard: Incomplete formation of the Grignard reagent.Ensure all glassware is flame-dried or oven-dried to remove any traces of water.[1] Use anhydrous solvents. A crystal of iodine can be added to initiate the reaction.[5]
Grignard: Presence of moisture in reagents or glassware.Dry all reagents and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of significant amounts of side products Reformatsky: Dehydration of the intermediate.Perform the cyclization step under mild acidic conditions and at low temperatures. Avoid excessive heating during workup and purification.
Grignard: Biphenyl formation.Add the phenyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide, minimizing the coupling reaction.[2] Use a slight excess of magnesium.[2]
Grignard: Benzene formation.Strictly adhere to anhydrous reaction conditions.[1]
Issue 2: Difficulty in Product Purification
Symptom Contaminant Suggested Purification Method
Oily product that is difficult to crystallize BiphenylBiphenyl is often more soluble in nonpolar solvents than the desired lactone. Trituration with a cold nonpolar solvent like petroleum ether or hexanes can be effective in removing biphenyl.[1] Column chromatography on silica gel is also a reliable method.
Presence of unreacted benzophenone BenzophenoneColumn chromatography is the most effective method for separating the product from unreacted benzophenone. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
Presence of unsaturated byproducts Dehydrated productsCareful column chromatography can separate these less polar byproducts from the desired lactone.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Diphenyl-gamma-butyrolactone via Reformatsky Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Benzophenone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous toluene or a benzene-toluene mixture[1]

  • Anhydrous diethyl ether[1]

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, for initiation)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The apparatus should be under an inert atmosphere (nitrogen or argon).

  • Initiation: Add a solution of benzophenone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene to the flask.[1] Gently heat the mixture to initiate the reaction, which is often indicated by a color change and gentle reflux. A small crystal of iodine can be added if the reaction is sluggish.

  • Reaction: Once initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add dilute hydrochloric acid to quench the reaction and dissolve any unreacted zinc and zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude β-hydroxy ester.

  • Lactonization: The crude β-hydroxy ester can be cyclized by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent, or in some cases, cyclization may occur during the acidic workup.

  • Purification: Purify the crude diphenyl-gamma-butyrolactone by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of 4,4-Diphenyl-gamma-butyrolactone via Grignard Reaction (Conceptual)

This protocol outlines a conceptual approach as a specific literature procedure for this exact transformation was not found. It is based on the reaction of a Grignard reagent with succinic anhydride.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Succinic anhydride

  • Hydrochloric acid (dilute)

  • Sodium hydroxide solution (dilute)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings (2.2 equivalents) and bromobenzene (2.2 equivalents) in anhydrous diethyl ether.

  • Reaction with Anhydride: In a separate flame-dried flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous THF. Cool this solution in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent to the solution of succinic anhydride. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Acid-Base Extraction: Wash the combined organic layers with dilute sodium hydroxide solution to extract the carboxylic acid intermediate. Acidify the aqueous layer with concentrated HCl and extract the hydroxy acid with diethyl ether.

  • Drying and Concentration: Dry the ether layer containing the hydroxy acid over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Lactonization: Heat the crude 4-hydroxy-4,4-diphenylbutanoic acid, optionally with a catalytic amount of acid, to induce cyclization to the lactone.

  • Purification: Purify the resulting diphenyl-gamma-butyrolactone by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Key Troubleshooting Step
Low YieldInactive reagents, moistureEnsure anhydrous conditions and use of activated reagents.
Impure ProductSide reactions (e.g., biphenyl formation, dehydration)Control reaction temperature, use slow addition of reagents, and employ mild workup conditions.
Purification DifficultyPresence of nonpolar impuritiesUtilize trituration with a nonpolar solvent or column chromatography.

Visualizations

Synthesis_and_Side_Reactions cluster_Reformatsky Reformatsky Reaction cluster_Grignard Grignard Reaction Benzophenone Benzophenone Intermediate_R β-Hydroxy Ester Benzophenone->Intermediate_R Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_R Zinc Zinc Zinc->Intermediate_R Diphenyl-gamma-butyrolactone_R Diphenyl-gamma- butyrolactone Intermediate_R->Diphenyl-gamma-butyrolactone_R Cyclization Unsaturated_Ester α,β-Unsaturated Ester Intermediate_R->Unsaturated_Ester Dehydration (Side Reaction) Phenyl Bromide Phenyl Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide Phenyl Bromide->Phenylmagnesium Bromide Biphenyl Biphenyl Phenyl Bromide->Biphenyl Magnesium Magnesium Magnesium->Phenylmagnesium Bromide Intermediate_G 4-Hydroxy-4,4-diphenyl- butanoic acid Phenylmagnesium Bromide->Intermediate_G Phenylmagnesium Bromide->Biphenyl Coupling (Side Reaction) Benzene Benzene Phenylmagnesium Bromide->Benzene Protonation (Side Reaction) Succinic Anhydride Succinic Anhydride Succinic Anhydride->Intermediate_G Diphenyl-gamma-butyrolactone_G Diphenyl-gamma- butyrolactone Intermediate_G->Diphenyl-gamma-butyrolactone_G Cyclization Water H2O (Trace) Water->Benzene

Caption: Synthetic routes and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions and Reagent Activity Start->Check_Conditions Analysis Analyze Crude Product (TLC, NMR, GC-MS) Check_Conditions->Analysis Identify_Side_Product Identify Major Side Product(s) Analysis->Identify_Side_Product Biphenyl Biphenyl Detected Identify_Side_Product->Biphenyl Yes Unsaturated_Product Unsaturated Product Detected Identify_Side_Product->Unsaturated_Product Yes Starting_Material High Amount of Starting Material Identify_Side_Product->Starting_Material Yes Optimize_Grignard Optimize Grignard Conditions: - Slow addition of halide - Control temperature Biphenyl->Optimize_Grignard Optimize_Reformatsky Optimize Reformatsky Workup: - Mild acidic conditions - Low temperature Unsaturated_Product->Optimize_Reformatsky Optimize_Reaction Optimize Reaction Conditions: - Check reagent stoichiometry - Ensure reaction initiation Starting_Material->Optimize_Reaction Purification Purification Strategy Optimize_Grignard->Purification Optimize_Reformatsky->Purification Optimize_Reaction->Purification Trituration Trituration with nonpolar solvent Purification->Trituration Chromatography Column Chromatography Purification->Chromatography

Caption: Troubleshooting workflow for synthesis issues.

References

Alternative reagents for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Reformatsky reaction. This reaction involves the condensation of a ketone, in this case, benzophenone, with an α-halo ester, typically ethyl 2-bromoacetate, in the presence of metallic zinc.[1][2] The organozinc intermediate formed reacts with the ketone, and subsequent intramolecular cyclization yields the desired γ-lactone.

Q2: Are there any alternative reagents to zinc for the Reformatsky reaction?

A2: Yes, while zinc is traditional, other metals and metal salts have been successfully used in Reformatsky-type reactions. These include magnesium, iron, cobalt, nickel, cadmium, indium, and samarium(II) iodide (SmI₂).[3] The choice of metal can influence reaction conditions and yields.

Q3: Can I use a different α-halo ester besides ethyl 2-bromoacetate?

A3: While ethyl 2-bromoacetate is the most common reagent, other α-halo esters can be used. However, the reactivity may vary, and the choice of ester can influence the reaction rate and yield. It is important to consider the stability of the resulting enolate and potential side reactions.

Q4: What are the typical yields for the synthesis of this compound via the Reformatsky reaction?

A4: Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. Reported yields for similar reactions are often in the moderate to good range, and with optimization, can be improved. One general procedure for a Reformatsky reaction reports a yield of 86% for a β-hydroxy ester, the precursor to the lactone.[1]

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent is another common purification technique.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Citations
Low or No Product Yield Inactive ZincThe surface of the zinc metal may be oxidized. Activate the zinc prior to the reaction by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine can be used to initiate the reaction.[4]
Wet Glassware or SolventsThe organozinc intermediate is sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[5]
Impure ReagentsImpurities in benzophenone or ethyl 2-bromoacetate can interfere with the reaction. Purify the starting materials if necessary.
Formation of Side Products Dimerization of the α-halo esterThis can occur if the organozinc reagent is formed at a high concentration before the addition of the ketone. Add the α-halo ester slowly to the mixture of zinc and the ketone.
Dehydration of the intermediateThe intermediate β-hydroxy ester can dehydrate to form an α,β-unsaturated ester, especially under harsh acidic workup conditions. Use a mild acidic workup, for example, with a saturated aqueous solution of ammonium chloride.
Reaction Fails to Initiate Insufficient Activation of ZincThe reaction initiation is often indicated by a color change or exotherm. If the reaction does not start, gentle heating or the addition of a small crystal of iodine can help initiate it.[1]
Low Reaction TemperatureWhile the reaction should be controlled, a temperature that is too low may prevent initiation. Follow the recommended temperature profile for the specific protocol being used.

Data Presentation

Table 1: Comparison of Reagents and Conditions for γ-Butyrolactone Synthesis

Method Key Reagents Typical Solvent Reaction Temperature Reported Yield Notes Citations
Reformatsky Reaction Benzophenone, Ethyl 2-bromoacetate, ZincToluene, Diethyl ether, THF90°C (Toluene)Good to ExcellentThe most common and well-established method.[1][6]
Samarium(II) Iodide Mediated Ketone, α-halo ester, SmI₂THF-78°C to Room TempVariesKnown to be a mild and effective reagent for various coupling reactions.[7]
Indium Mediated Aldehyde/Ketone, Ethyl 2-bromoacetate, IndiumTHFRoom TemperatureGood to ExcellentOffers mild reaction conditions.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction

Materials:

  • Benzophenone

  • Ethyl 2-bromoacetate

  • Activated Zinc dust

  • Anhydrous Toluene

  • Iodine (catalytic amount)

  • 1 M Hydrochloric acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine.

  • Add a solution of benzophenone (1.0 eq) in anhydrous toluene to the flask.

  • From the dropping funnel, add a solution of ethyl 2-bromoacetate (1.1 eq) in anhydrous toluene dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux (around 90-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: General Considerations for Samarium(II) Iodide Mediated Synthesis

General Steps:

  • The reaction is typically carried out in an inert atmosphere (e.g., argon or nitrogen) in anhydrous THF.

  • A solution of samarium(II) iodide in THF is prepared in situ or used as a commercially available solution.

  • The ketone (benzophenone) is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78°C).

  • The α-halo ester (ethyl 2-bromoacetate) is added to the ketone solution.

  • The SmI₂ solution is then added dropwise to the mixture.

  • The reaction is stirred at low temperature and allowed to warm to room temperature as the reaction progresses (monitored by TLC).

  • Workup typically involves quenching with an aqueous solution (e.g., saturated potassium sodium tartrate or dilute HCl) and extraction with an organic solvent.

  • Purification is generally performed by column chromatography.

Visualizations

Diagram 1: Reaction Mechanism of the Reformatsky Reaction

Reformatsky_Mechanism Reagents Benzophenone + Ethyl 2-bromoacetate + Zn Organozinc Reformatsky Reagent (Organozinc Enolate) Reagents->Organozinc Oxidative Addition Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Nucleophilic Addition to Carbonyl Product β-Hydroxy Ester Intermediate->Product Acidic Workup Lactone This compound Product->Lactone Intramolecular Cyclization (Lactonization)

Caption: The reaction mechanism for the synthesis of this compound via the Reformatsky reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Check_Zinc Is the Zinc activated? Start->Check_Zinc Activate_Zinc Activate Zinc with acid wash or iodine. Check_Zinc->Activate_Zinc No Check_Conditions Are glassware and solvents anhydrous? Check_Zinc->Check_Conditions Yes Activate_Zinc->Check_Conditions Dry_Apparatus Oven-dry glassware and use anhydrous solvents. Check_Conditions->Dry_Apparatus No Check_Reagents Are starting materials pure? Check_Conditions->Check_Reagents Yes Dry_Apparatus->Check_Reagents Purify_Reagents Purify benzophenone and/or ethyl 2-bromoacetate. Check_Reagents->Purify_Reagents No Check_Initiation Did the reaction initiate? Check_Reagents->Check_Initiation Yes Purify_Reagents->Check_Initiation Initiate_Reaction Gently heat or add a crystal of iodine. Check_Initiation->Initiate_Reaction No Success Yield Improved Check_Initiation->Success Yes Initiate_Reaction->Success

Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.

References

Impact of solvent choice on the yield and purity of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as α,α-Diphenyl-γ-butyrolactone, is a key intermediate in the synthesis of pharmaceuticals such as Loperamide.[1] Common synthetic strategies include:

  • Reaction of a Diphenylacetate Derivative with a C2 Synthon: This approach typically involves the alkylation of a diphenylacetate ester with a 2-haloethanol, followed by hydrolysis and subsequent lactonization.

  • Reformatsky Reaction: While not explicitly detailed for this specific molecule in readily available literature, the Reformatsky reaction is a general method for preparing γ-butyrolactones. This would involve the reaction of a zinc enolate of an α-haloester with a suitable carbonyl compound, followed by cyclization.

  • From Diphenylacetic Acid and Ethylene Oxide: A plausible route involves the reaction of the anion of diphenylacetic acid with ethylene oxide to form 4-hydroxy-2,2-diphenylbutanoic acid, which is then cyclized to the desired lactone.

Q2: How does the choice of solvent impact the yield and purity of this compound?

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often used for nucleophilic substitution reactions, such as the alkylation of diphenylacetate. They can effectively solvate cations, enhancing the nucleophilicity of the reacting anion and potentially increasing the reaction rate. However, their high boiling points can make them difficult to remove during purification.

  • Ethereal Solvents (e.g., THF, Diethyl Ether): These are common solvents for organometallic reactions like the Grignard or Reformatsky reactions. They are relatively inert and can solvate the metal complexes involved. Their lower boiling points facilitate removal during workup.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These non-polar solvents are often used for acid-catalyzed cyclization reactions, particularly when water needs to be removed azeotropically to drive the equilibrium towards the lactone product. In some syntheses of related furan derivatives, the use of toluene, dichloromethane, THF, and nitromethane has been reported to decrease yields compared to other solvents like acetonitrile.[2]

The optimal solvent choice will depend on the specific synthetic route employed. It is recommended to perform small-scale trial reactions to determine the best solvent for a particular protocol.

Q3: What are the key purification methods for this compound?

A3: The purification of this compound typically involves standard laboratory techniques to remove unreacted starting materials, reagents, and byproducts. The following methods are commonly employed:

  • Extraction: An initial aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. This involves dissolving the crude product in a water-immiscible organic solvent and washing with water, brine, and potentially a mild acidic or basic solution to remove corresponding impurities.

  • Crystallization: As this compound is a solid at room temperature, crystallization is a highly effective method for purification.[3] A suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) should be chosen to provide good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the isolation of pure crystals upon cooling.

  • Column Chromatography: For removal of closely related organic impurities, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from other components based on their differential adsorption to the stationary phase.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials. - Increase reaction time and/or temperature: Some reactions may require longer durations or higher temperatures to go to completion. However, be cautious of potential side reactions at elevated temperatures. - Check reagent quality: Ensure all starting materials and reagents are pure and, if required, anhydrous. Moisture can quench anionic intermediates or deactivate catalysts.
Inefficient cyclization - Use a dehydrating agent or Dean-Stark trap: If the lactonization is an acid-catalyzed dehydration of a hydroxy acid, removing the water formed will drive the equilibrium towards the product. - Optimize the catalyst: The choice and amount of acid or base catalyst can be critical. Experiment with different catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and concentrations.
Side reactions - Control reaction temperature: Run the reaction at the recommended temperature to minimize the formation of thermal decomposition products or other side reactions. - Optimize stoichiometry: Ensure the correct molar ratios of reactants are used to avoid excess of one reagent that might lead to side product formation.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted starting materials - Optimize reaction conditions: As described in "Issue 1," ensure the reaction goes to completion. - Improve purification: Employ a more effective purification method. If crystallization is insufficient, consider column chromatography.
Formation of byproducts (e.g., from hydrolysis or elimination) - Control workup conditions: Avoid prolonged exposure to strong acids or bases during the workup, which could lead to hydrolysis of the lactone or other side reactions. - Purify promptly: Purify the crude product soon after the reaction is complete to minimize degradation.
Solvent impurities - Use high-purity solvents: Ensure the solvents used in the reaction and for purification are of an appropriate grade and free from contaminants. - Thoroughly dry the final product: Residual solvent can be removed by drying the product under high vacuum, possibly with gentle heating.

Data Presentation

Table 1: Hypothetical Impact of Solvent on Yield and Purity of this compound via Alkylation and Lactonization

Note: This table is illustrative and based on general principles of organic synthesis, as specific comparative data for this reaction was not found in the reviewed literature.

Solvent for AlkylationSolvent for LactonizationHypothetical Yield (%)Hypothetical Purity (%)Notes
Dimethylformamide (DMF)Toluene75-8590-95DMF facilitates the alkylation step. Toluene with a Dean-Stark trap is effective for the acid-catalyzed lactonization.
Tetrahydrofuran (THF)Toluene65-7588-92THF is a common solvent for generating anions but may be less effective at promoting the initial alkylation compared to DMF.
AcetonitrileAcetonitrile60-7085-90While a polar aprotic solvent, it might not be as effective for both steps as a combination of solvents.

Experimental Protocols

Synthesis of this compound from Diphenylacetic Acid and 2-Chloroethanol (Generalized Procedure)

Disclaimer: This is a generalized protocol based on standard organic chemistry principles and requires optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Hydroxyethyl Diphenylacetate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetic acid in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the solution.

  • Add 2-chloroethanol to the reaction mixture.

  • Heat the mixture to a temperature appropriate for the reaction (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxyethyl diphenylacetate.

Step 2: Lactonization to this compound

  • Dissolve the crude 2-hydroxyethyl diphenylacetate in a high-boiling point aromatic solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by crystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Lactonization start1 Diphenylacetic Acid + 2-Chloroethanol reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF) reaction1 Heating and Reaction start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 intermediate Crude 2-Hydroxyethyl Diphenylacetate workup1->intermediate reagents2 Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) intermediate->reagents2 reaction2 Reflux with Dean-Stark Trap reagents2->reaction2 workup2 Neutralization and Extraction reaction2->workup2 purification Crystallization workup2->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low or No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? start->side_reactions purification_loss Loss During Purification? start->purification_loss solution_reaction Increase reaction time/temperature Check reagent quality Monitor reaction progress (TLC/GC) incomplete_reaction->solution_reaction Yes solution_side_reactions Optimize temperature and stoichiometry Use milder reaction conditions side_reactions->solution_side_reactions Yes solution_purification Optimize crystallization solvent Consider column chromatography purification_loss->solution_purification Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Minimizing byproduct formation in intramolecular cyclization of hydroxy acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing byproduct formation during the intramolecular cyclization of hydroxy acids to form lactones. This guide is intended for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in lactonization reactions?

The most significant side reaction competing with the desired intramolecular cyclization (lactonization) is intermolecular esterification. This leads to the formation of linear dimers, oligomers, or high molecular weight polyesters.[1][2] The formation of these byproducts is especially prevalent in the synthesis of medium (8- to 11-membered) and large-ring (macrocyclic) lactones.[2][3]

Q2: Why is byproduct formation favored in certain lactonizations?

The formation of byproducts is influenced by several factors:

  • Kinetics: Intermolecular reactions are often kinetically favored at higher concentrations because two different molecules are more likely to collide than the two ends of the same molecule.

  • Ring Strain: The formation of strained rings, such as β-lactones (4-membered rings) or medium-sized rings (8-11 members), can be thermodynamically unfavorable compared to intermolecular polymerization.[1][4]

  • Precursor Conformation: The linear hydroxy acid precursor may not easily adopt the required conformation for the hydroxyl and carboxylic acid groups to come into close proximity for cyclization.[2]

Q3: What is the "high-dilution principle" and how does it help?

The high-dilution principle is a critical strategy to favor intramolecular reactions over intermolecular ones.[3][4] By performing the reaction at a very low concentration (typically 0.1–10 mM), the probability of one molecule reacting with another is significantly reduced.[2] This gives the reactive ends of a single molecule a greater chance to find each other and cyclize. This is often achieved by the slow addition of the hydroxy acid precursor to a large volume of solvent, sometimes using a syringe pump.[1][2][3]

Q4: Which catalysts are effective for lactonization?

The choice of catalyst is crucial and depends on the specific hydroxy acid. While simple heating or mild acid/base catalysis can sometimes be sufficient, they are often ineffective, especially for strained rings.[1][5] More powerful methods include:

  • Mitsunobu Reaction: Uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[1]

  • Appel Reaction: Employs PPh₃ and a tetrahalomethane (e.g., CCl₄).[1]

  • Yamaguchi Esterification: A widely used method for macrolactonization.[2]

  • Iodine-Catalyzed Cyclization: Molecular iodine has been shown to be an effective catalyst, sometimes even under solvent-free conditions.[1][6]

  • Metal Catalysts: Various transition metal catalysts, including those based on manganese, rhodium, gold, and copper, have been developed for specific lactonization reactions.[7][8][9]

Q5: How does ring size affect the ease of cyclization?

The rate of intramolecular cyclization is highly dependent on the size of the ring being formed. The formation of 5-membered (γ-lactones) and 6-membered (δ-lactones) rings is generally the most favored.[4][10] The formation of smaller rings (3- and 4-membered) and medium-sized rings (8- to 11-membered) is often more challenging due to ring strain.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Lactone
Possible Cause Recommended Solution
Ineffective Dehydration/Cyclization Method For challenging cyclizations, simple heating is often not enough.[1] Employ a more powerful dehydrating agent or a specific catalytic system like the Mitsunobu or Appel reaction.[1] Ensure all reagents are pure and dry, as moisture can significantly impede the reaction.[1]
Incorrect Reaction Temperature Temperature control is critical. Deviations can promote side reactions or product decomposition.[11] Optimize the temperature for your specific reaction. For example, iodine-catalyzed cyclization of some 3-hydroxy acids works well at 80°C.[1][6]
Unfavorable Precursor Conformation (for Macrocycles) The linear precursor may struggle to adopt the necessary conformation for cyclization.[2] Consider incorporating "turn-inducing" elements like alkynes or aromatic rings into the precursor's backbone to pre-organize it for cyclization.[2]
Problem 2: Significant Formation of Polymer/Oligomer Byproducts
Possible Cause Recommended Solution
Reaction Concentration is Too High This is the most common cause for intermolecular byproduct formation.[1][2] Implement the high-dilution principle . Perform the reaction at very low concentrations (e.g., <10 mM) by slowly adding your substrate to a large volume of solvent.[2] A syringe pump is ideal for maintaining a slow, steady addition rate.[3]
Inefficient Catalyst An inefficient catalyst may not promote intramolecular cyclization fast enough, allowing intermolecular reactions to dominate. Research and select a catalyst known to be effective for the ring size you are synthesizing.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on product distribution for illustrative purposes. Note that specific results will vary greatly depending on the substrate.

SubstrateConditionsConcentrationProduct(s)Yield (%)Reference
(6-hydroxyspiro[4.5]dec-6-yl)acetic acidIodine (0.1 eq.), 80°C, 6h, solvent-freeN/APropella Lactone88%[6]
3-hydroxy-3-phenylpropanoic acidIodine (0.1 eq.), 80°C, 6h, solvent-freeN/A3-phenyloxetan-2-one~75%+[1][6]
Generic BromoacidK₂CO₃, MeCOEt0.15M added over 2 days12-membered Lactone85%
(-)-Camphanic acid(R,R)-Mn(TIPS-pdp) catalyst, H₂O₂Not specifiedDiastereomer 18a56% (d.r. > 100:1)[9]
(-)-Camphanic acid(S,S)-Mn(TIPS-pdp) catalyst, H₂O₂Not specifiedDiastereomer 18b54% (d.r. = 1:8.7)[9]

Key Experimental Protocols

Protocol 1: General High-Dilution Cyclization

This protocol describes a general setup for minimizing intermolecular reactions.

  • Preparation: In a flame-dried, multi-necked flask equipped with a condenser and a magnetic stirrer, add a large volume of an appropriate anhydrous solvent.

  • Setup: Prepare a solution of the hydroxy acid precursor in the same anhydrous solvent in a gas-tight syringe. Place the syringe in a syringe pump.

  • Addition: Heat the solvent in the flask to the desired reaction temperature. Begin the slow, dropwise addition of the hydroxy acid solution via the syringe pump over an extended period (e.g., 4-24 hours). The final concentration should typically be in the 0.1-10 mM range.[2]

  • Reaction: After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-12 hours), monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction if necessary (e.g., by adding water).[1] Remove the solvent under reduced pressure. The crude product is then purified by standard methods such as column chromatography.

Protocol 2: Iodine-Catalyzed Solvent-Free Cyclization

This method is a convenient alternative for certain 3-hydroxy acids.[1][6]

  • Preparation: In a reaction vessel, thoroughly mix the hydroxy acid (1 equivalent) and molecular iodine (0.1 equivalents).[1]

  • Reaction: Heat the heterogeneous mixture to 80°C with vigorous stirring for approximately 6 hours.[1][6] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dissolve the reaction mixture in an organic solvent such as ethyl acetate.

  • Purification: Wash the organic solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude lactone for further purification.[1]

Visual Guides

G sub Hydroxy Acid Precursor intra Intramolecular Cyclization sub->intra inter Intermolecular Esterification sub->inter lactone Desired Lactone (Product) intra->lactone polymer Dimer / Polymer (Byproduct) inter->polymer cond1 High Dilution (Low Concentration) cond1->intra Favors cond2 High Concentration cond2->inter Favors

Caption: Competing reaction pathways in lactone synthesis.

G start Start: Prepare Solutions setup Setup Apparatus: - Large volume of solvent - Syringe Pump start->setup add Slow Addition of Hydroxy Acid (over hours) setup->add react Maintain Low Instantaneous Concentration add->react Achieves monitor Monitor Reaction (TLC / LC-MS) react->monitor end Workup & Purification monitor->end

Caption: Experimental workflow for the high-dilution principle.

G title Influence of Ring Size on Reaction Rate r5 5-Membered (γ-Lactone) r6 6-Membered (δ-Lactone) r4 4-Membered (β-Lactone) r7 7-Membered (ε-Lactone) r_large Large Rings (>12 Members) r_medium Medium Rings (8-11 Members) fast Fast Cyclization medium Moderate Cyclization slow Slow / Difficult Cyclization (Polymerization Competes) r5->fast r6->fast r4->medium r7->medium r_large->slow r_medium->slow

Caption: General relationship between lactone ring size and ease of formation.

References

Technical Support Center: Recrystallization of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of high-purity 3,3-Diphenyldihydrofuran-2(3H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound, which contains a polar lactone group and two non-polar phenyl groups, a solvent of intermediate polarity is often a good starting point. Ethanol has been shown to be effective for recrystallizing diphenyl compounds.[1] A mixed solvent system, such as ethanol/water or toluene/acetone, can also be effective.[1][2] It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid. Using too much solvent will result in a lower yield of crystals upon cooling. A good starting point is to add just enough solvent to cover the solid, heat the mixture to boiling, and then add more solvent dropwise until the solid fully dissolves.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be caused by using a solvent that is too non-polar or by cooling the solution too quickly. To remedy this, try reheating the solution and adding a small amount of a more polar co-solvent to increase the solubility. Alternatively, allow the solution to cool more slowly to encourage crystal formation.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A4: If no crystals form, the solution may be too dilute or supersaturated. First, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If that doesn't work, you can add a seed crystal of pure this compound. If neither of these methods induces crystallization, the solution is likely too dilute. In this case, you will need to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.

Q5: How can I improve the purity of my recrystallized product?

A5: To improve purity, ensure that the dissolution is done at a sufficiently high temperature to dissolve the desired compound but leave insoluble impurities behind, which can then be removed by hot filtration. Conversely, soluble impurities should remain in the cold solvent after crystallization. A second recrystallization step can also significantly improve purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The cooling process was too rapid.- The difference in solubility between hot and cold solvent is not significant.- Evaporate some of the solvent and re-cool.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try a different solvent or a mixed solvent system.
Oiling Out - The compound is precipitating from the solution at a temperature above its melting point.- The solvent is too non-polar.- Reheat the solution and add a small amount of a more polar co-solvent.- Ensure a slower cooling rate.- Choose a more appropriate solvent.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Perform a hot filtration to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Crystals Form Too Quickly - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.- Ensure a slow and gradual cooling process.
Difficulty Filtering Crystals - Crystals are too fine or form a dense mat.- Allow the solution to cool more slowly to form larger crystals.- Use a larger filter funnel or a different filter medium.

Experimental Protocols

Solvent Screening Protocol

A systematic solvent screening is crucial for identifying the optimal recrystallization solvent.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • A selection of solvents with varying polarities (see table below)

  • Spatula

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a few drops of a single solvent to the first test tube and observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube.

  • Continue adding the solvent dropwise while heating until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form.

  • Repeat this process with other solvents to find the one that provides the best balance of high solubility when hot and low solubility when cold.

Recrystallization Protocol (Example with Ethanol/Water)

This protocol is a general guideline. The optimal solvent ratio and temperatures should be determined through experimentation.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterHighInsolubleInsolublePoor (can be used as an anti-solvent)
EthanolMedium-HighSparingly SolubleSolubleGood
AcetoneMediumSolubleVery SolubleFair (may require a co-solvent)
TolueneLowSparingly SolubleSolubleGood
HexaneVery LowInsolubleSparingly SolublePoor (can be used as an anti-solvent)

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (optional) C->D Insoluble Impurities Present E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J High-Purity Crystals I->J

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Solution Cooled, No Crystals? Scratch Scratch Inner Surface Start->Scratch OilingOut Oiling Out Occurs? Start->OilingOut No, but oiling out Seed Add Seed Crystal Scratch->Seed No success Success Crystals Form Scratch->Success Success Evaporate Evaporate Some Solvent Seed->Evaporate No success Seed->Success Success Evaporate->OilingOut ReheatAddPolar Reheat & Add More Polar Solvent OilingOut->ReheatAddPolar Yes Failure Re-evaluate Solvent OilingOut->Failure No, still no crystals SlowCool Cool Slowly ReheatAddPolar->SlowCool SlowCool->Success

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Industrial Scale-Up of 3,3-Diphenyldihydrofuran-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the industrial scale-up of this important synthetic intermediate. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and industrially viable route for the synthesis of this compound, a key precursor for pharmaceuticals like Loperamide, typically involves a three-step process:

  • Friedel-Crafts Acylation: Reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce β-benzoylpropionic acid.

  • Reduction of the Ketone: Conversion of the keto group in β-benzoylpropionic acid to a methylene group to yield 4,4-diphenylbutanoic acid. Common industrial methods include the Wolff-Kishner or Clemmensen reductions, or catalytic hydrogenation.

  • Lactonization: Intramolecular cyclization of 4-hydroxy-4,4-diphenylbutanoic acid (which can be formed in situ or as a separate step) under acidic conditions to form the desired γ-butyrolactone, this compound.

Q2: What are the primary challenges in scaling up the Friedel-Crafts acylation step?

A2: Scaling up the Friedel-Crafts acylation of benzene with succinic anhydride presents several challenges:

  • Stoichiometry of the Lewis Acid: A stoichiometric amount or even an excess of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is often required, which can complicate work-up and waste disposal on a large scale.[1]

  • Exothermic Reaction: The reaction is highly exothermic, requiring efficient heat management to prevent side reactions and ensure safety.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, necessitating specialized handling and equipment.

  • Solvent Choice and Recovery: While benzene can act as both reactant and solvent, its use at large scales raises environmental and safety concerns, prompting exploration of alternative solvents or solvent-free conditions.

Q3: Which reduction method is preferable for the ketone to methylene conversion at an industrial scale?

A3: The choice between Wolff-Kishner, Clemmensen, and catalytic hydrogenation depends on the substrate's sensitivity and the desired process conditions:

  • Wolff-Kishner Reduction: This method uses hydrazine hydrate and a strong base (e.g., KOH) at high temperatures. It is suitable for substrates sensitive to acid but can be hazardous on a large scale due to high temperatures and the use of hydrazine.[2][3] The Huang-Minlon modification, which involves distilling off water and excess hydrazine, can improve yields and shorten reaction times.[2]

  • Clemmensen Reduction: This reaction employs a zinc-mercury amalgam in concentrated hydrochloric acid. It is effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates.[4] The use of mercury also presents significant environmental and safety concerns.

  • Catalytic Hydrogenation: This method uses a heterogeneous catalyst (e.g., Pd/C) and hydrogen gas. It is often a cleaner and more environmentally friendly option, but the catalyst can be expensive, and the reaction may require high pressures.

Q4: What are the critical parameters for the final lactonization step?

A4: The acid-catalyzed intramolecular esterification to form the γ-butyrolactone is an equilibrium-driven process.[5] Key parameters to control are:

  • Acid Catalyst: Strong acids like sulfuric acid or hydrochloric acid are typically used. The choice and concentration of the acid can affect the reaction rate and the potential for side reactions.

  • Water Removal: The reaction produces water, which can hydrolyze the lactone product. Efficient removal of water, for example, by azeotropic distillation, is crucial to drive the equilibrium towards the product.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to degradation of the product.

Troubleshooting Guides

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
Problem Potential Cause Recommended Solution(s)
Low or No Yield of β-Benzoylpropionic Acid Inactive or insufficient Lewis acid catalyst (AlCl₃).Use fresh, anhydrous AlCl₃. Ensure the reaction is protected from moisture. A molar ratio of at least 2:1 AlCl₃ to succinic anhydride is often necessary.[1]
Low reaction temperature.The reaction is often exothermic initially but may require heating to reflux to go to completion. Monitor the reaction progress by TLC or HPLC.
Deactivated benzene starting material.Ensure the benzene used is of high purity and free from deactivating contaminants.
Formation of Side Products (e.g., polysubstitution) High reaction temperature or prolonged reaction time.Maintain strict temperature control. Optimize the reaction time to maximize the yield of the desired product while minimizing side reactions.
Incorrect stoichiometry.Carefully control the molar ratio of reactants and catalyst.
Difficult Work-up and Product Isolation Formation of a stable complex between the product and AlCl₃.Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Emulsion formation during extraction.Use a brine wash to help break up emulsions.
Step 2: Reduction of β-Benzoylpropionic Acid
Problem Potential Cause Recommended Solution(s)
Incomplete Reduction (Ketone still present) Insufficient reducing agent or catalyst.Increase the amount of reducing agent (e.g., hydrazine and base for Wolff-Kishner, zinc amalgam for Clemmensen) or catalyst loading (for catalytic hydrogenation).
Low reaction temperature or insufficient reaction time.The Wolff-Kishner reduction typically requires high temperatures (180-220 °C).[2] Ensure the reaction is heated for a sufficient duration. For catalytic hydrogenation, optimize temperature and pressure.
Formation of Alcohol Intermediate (Incomplete reduction to methylene) Insufficiently harsh reaction conditions.For Wolff-Kishner, ensure all water is removed to allow the temperature to rise sufficiently for the final reduction step. For Clemmensen, ensure the acid concentration is high enough.
Side Reactions (e.g., azine formation in Wolff-Kishner) Presence of water during the hydrazone decomposition.Vigorously exclude water during the reaction.[3] The Huang-Minlon modification can help by distilling off water.
Safety Hazards (e.g., runaway reaction) Poor heat management in the highly exothermic Wolff-Kishner reduction.Use a high-boiling point solvent like diethylene glycol and ensure adequate cooling and temperature monitoring. Scale up in manageable increments.
Step 3: Lactonization to this compound
Problem Potential Cause Recommended Solution(s)
Low Yield of Lactone Equilibrium not shifted towards the product.Use a Dean-Stark apparatus or similar setup for azeotropic removal of water to drive the reaction to completion.
Hydrolysis of the lactone product.Minimize the amount of water in the reaction mixture and during work-up. In acidic aqueous solutions, an equilibrium between the lactone and the hydroxy acid will be established.[5]
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst is used.
Formation of Polymeric Byproducts High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time. Monitor the reaction progress to stop it once the starting material is consumed.
Product Degradation Harsh acidic conditions.Use the minimum amount of acid catalyst required and consider using a milder acid. Neutralize the reaction mixture promptly during work-up.

Data Presentation

Table 1: Representative Conditions for Friedel-Crafts Acylation of Aromatics with Succinic Anhydride

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[6]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[6]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[6]
BiphenylAlCl₃Dichloromethane--6[7]
BiphenylAlCl₃None (Ball Milling)2 hRoom Temp.69[7]

Table 2: Comparison of Reduction Methods for Aryl Ketones

MethodReagentsConditionsAdvantagesDisadvantages
Wolff-Kishner Hydrazine (NH₂NH₂), KOHHigh temperature (e.g., 180-220 °C) in a high-boiling solvent (e.g., diethylene glycol)Suitable for acid-sensitive substrates.Harsh conditions, use of toxic hydrazine, potential for side reactions.[2][3]
Clemmensen Zinc amalgam (Zn(Hg)), conc. HClRefluxEffective for aryl-alkyl ketones.Strongly acidic conditions, not suitable for acid-sensitive substrates, use of toxic mercury.[4]
Catalytic Hydrogenation H₂, Pd/C (or other catalyst)Varies (can be room temperature to elevated temperatures and pressures)Environmentally friendly, high yields, often cleaner reactions.Catalyst can be expensive, may require high pressure, potential for hydrogenolysis of other functional groups.

Experimental Protocols

Protocol 1: Synthesis of β-Benzoylpropionic Acid (Industrial Scale Adaptation)
  • Reactor Setup: Charge a suitable glass-lined reactor with dry, thiophene-free benzene. The reactor should be equipped with a powerful agitator, a reflux condenser with a gas scrubber for HCl, a temperature probe, and a port for solids addition.

  • Catalyst Addition: Under an inert nitrogen atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) to the stirred benzene. The addition should be controlled to manage the initial exotherm.

  • Reactant Addition: Gradually add succinic anhydride to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature within a safe operating range (e.g., below 30°C initially, then heated to reflux).

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Quenching: Cool the reaction mixture and slowly transfer it to a separate quench vessel containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and requires careful control.

  • Work-up: Separate the organic and aqueous layers. The excess benzene can be removed by steam distillation.[6] The product, β-benzoylpropionic acid, will precipitate from the aqueous layer upon cooling.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or aqueous ethanol).

Protocol 2: Wolff-Kishner Reduction of β-Benzoylpropionic Acid (Huang-Minlon Modification)
  • Hydrazone Formation: In a reactor equipped with a reflux condenser and a distillation head, charge β-benzoylpropionic acid, diethylene glycol, and hydrazine hydrate. Heat the mixture to form the hydrazone, typically around 100-140°C.

  • Water Removal: After hydrazone formation is complete (as monitored by an appropriate analytical technique), remove the water and excess hydrazine by distillation until the internal temperature rises to around 180-200°C.

  • Reduction: Add a strong base, such as potassium hydroxide (KOH) pellets, to the hot mixture. The decomposition of the hydrazone to the corresponding alkane will occur with the evolution of nitrogen gas. Maintain the high temperature until the reaction is complete.

  • Work-up: Cool the reaction mixture and dilute with water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product, 4,4-diphenylbutanoic acid.

  • Isolation: Filter the solid product, wash with water, and dry.

Protocol 3: Lactonization of 4-Hydroxy-4,4-diphenylbutanoic Acid

Note: This protocol assumes the preceding reduction step yielded the hydroxy acid. If the methylene compound (4,4-diphenylbutanoic acid) was formed, an additional oxidation step to introduce the hydroxyl group would be necessary, which is not covered in this simplified route. A more direct route would involve reduction of the ketone to the alcohol followed by lactonization.

  • Reaction Setup: Charge a reactor with 4-hydroxy-4,4-diphenylbutanoic acid and a suitable solvent that forms an azeotrope with water (e.g., toluene). Equip the reactor with a Dean-Stark trap.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the lactone. Monitor the reaction until no more water is collected and the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Mandatory Visualizations

Industrial_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Lactonization cluster_product Final Product Benzene Benzene FriedelCrafts Friedel-Crafts Acylation (AlCl₃) Benzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts BetaBenzoylpropionicAcid β-Benzoylpropionic Acid FriedelCrafts->BetaBenzoylpropionicAcid Reduction Reduction (e.g., Wolff-Kishner) BetaBenzoylpropionicAcid->Reduction HydroxyAcid 4-Hydroxy-4,4- diphenylbutanoic Acid Reduction->HydroxyAcid Lactonization Lactonization (Acid-catalyzed) HydroxyAcid->Lactonization FinalProduct 3,3-Diphenyldihydrofuran- 2(3H)-one Lactonization->FinalProduct

Caption: Overall workflow for the industrial synthesis of this compound.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Check AlCl₃ Activity and Stoichiometry Start->CheckCatalyst CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckPurity Verify Starting Material Purity Start->CheckPurity InactiveCatalyst Use fresh, anhydrous AlCl₃. Increase molar ratio. CheckCatalyst->InactiveCatalyst Inactive/Insufficient LowTemp Increase temperature to reflux. Monitor reaction progress. CheckTemp->LowTemp Too Low ImpureReactants Use high-purity benzene. CheckPurity->ImpureReactants Contaminated Troubleshooting_Reduction Start Incomplete Ketone Reduction CheckReagents Verify Amount of Reducing Agent/Catalyst Start->CheckReagents CheckConditions Check Reaction Temperature and Time Start->CheckConditions CheckWater Ensure Anhydrous Conditions (if required) Start->CheckWater InsufficientReagents Increase reagent/catalyst loading. CheckReagents->InsufficientReagents Insufficient MildConditions Increase temperature and/or reaction time. CheckConditions->MildConditions Too Mild WaterPresent Remove water azeotropically or use drying agents. CheckWater->WaterPresent Present Troubleshooting_Lactonization Start Low Lactone Yield CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckCatalyst Check Acid Catalyst Concentration Start->CheckCatalyst CheckTempTime Evaluate Reaction Temperature and Time Start->CheckTempTime WaterPresent Use Dean-Stark trap or other water removal methods. CheckEquilibrium->WaterPresent No InsufficientCatalyst Increase catalyst loading. CheckCatalyst->InsufficientCatalyst Too Low HarshConditions Optimize for minimal time and temperature to avoid degradation. CheckTempTime->HarshConditions Too High/Long

References

Stability issues of 3,3-Diphenyldihydrofuran-2(3H)-one under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,3-Diphenyldihydrofuran-2(3H)-one under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The primary factor affecting the stability of this compound, a γ-butyrolactone derivative, is the pH of the solution.[1][2] Like most lactones, it is susceptible to hydrolysis, which is the ring-opening of the lactone to form the corresponding hydroxy carboxylic acid (4-hydroxy-2,2-diphenylbutanoic acid). This hydrolysis is catalyzed by both acid and base, but the rate is significantly faster under neutral to alkaline conditions.[1] Other contributing factors can include temperature, the presence of nucleophiles in the buffer, and exposure to light.[1][3]

Q2: At what pH is this compound most stable?

A2: Generally, lactones are most stable in acidic conditions (pH 2-4).[1] Under these conditions, the rate of hydrolysis is minimized. As the pH increases towards neutral and into the alkaline range, the rate of hydrolysis increases significantly.[1][2]

Q3: Can I use common buffers like Phosphate-Buffered Saline (PBS) for my experiments with this compound?

A3: Caution should be exercised when using nucleophilic buffers like PBS.[1] Phosphate ions can act as nucleophiles and accelerate the degradation of the lactone ring.[1] If your experimental design allows, consider using non-nucleophilic buffers such as HEPES or MOPS.[1] If PBS must be used, it is advisable to prepare solutions fresh, keep them at a low temperature, and use them as quickly as possible.

Q4: How should I prepare and store stock solutions of this compound?

A4: To ensure the longevity of your stock solutions, follow these recommendations:

  • Solvent Selection: Use a dry, aprotic solvent such as DMSO or anhydrous ethanol. Avoid aqueous buffers for long-term storage.[3]

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[3]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Inert Atmosphere: For extended storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3]

Troubleshooting Guide

This guide will help you address common stability issues encountered during experiments with this compound.

Issue 1: Rapid loss of compound activity in cell-based assays.

  • Possible Cause: Hydrolysis of the lactone ring in the cell culture medium (typically at physiological pH ~7.4).[4]

  • Troubleshooting Steps:

    • Prepare Fresh: Add the compound to the cell culture medium immediately before starting the experiment.

    • Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize exposure to destabilizing conditions.

    • Use a Pro-drug Approach: If applicable to your research, consider synthesizing a more stable pro-drug that converts to the active lactone under specific conditions.

    • Analytical Verification: Use an analytical method like HPLC to confirm the concentration of the intact lactone in your experimental setup over time.[5]

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Variable degradation of the compound due to slight differences in experimental setup (e.g., temperature fluctuations, minor pH shifts in the buffer).

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent timing and procedures for solution preparation and experimental execution.[5]

    • pH Monitoring: Measure and record the pH of your buffers and solutions before and after the experiment to identify any changes.[5]

    • Temperature Control: Conduct experiments at a consistent and controlled temperature.[5]

    • Use of Controls: Include positive and negative controls in your experiments to help identify if the issue is with the compound's stability or other experimental factors.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Degradation of this compound into one or more byproducts. The primary degradation product is likely the hydrolyzed form, 4-hydroxy-2,2-diphenylbutanoic acid.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products.[4]

    • Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) to assess the peak purity of your compound and to characterize any new peaks that appear.[1]

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from its degradation products.[5]

Data Presentation

The following tables provide illustrative data on the stability of a generic γ-butyrolactone, which can be used as a guideline for this compound.

Table 1: Illustrative Half-Life of a Generic γ-Butyrolactone in Aqueous Buffers at 25°C [4]

pHIllustrative Half-Life (t½)
3.0~72 hours
5.0~96 hours
7.4~24 hours
9.0~2 hours

Table 2: Illustrative Percentage of a Generic γ-Butyrolactone Remaining Over Time at Different Temperatures (pH 7.4) [5]

Time (hours)4°C25°C37°C
0100%100%100%
895%75%60%
2485%50%30%
4870%25%10%

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

  • Materials and Reagents:

    • This compound

    • HPLC-grade acetonitrile and water

    • Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 4), Phosphate buffer (pH 7.4), Borate buffer (pH 9)

    • HPLC system with a UV detector and a C18 column

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution Preparation:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the stability.

  • Incubation:

    • Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the half-life (t½) at each pH value.

Mandatory Visualization

experimental_workflow cluster_ph stock_solution Prepare Stock Solution (1 mg/mL in ACN) working_solutions Prepare Working Solutions (100 µg/mL in Buffers) stock_solution->working_solutions ph1 pH 1 (0.1 M HCl) working_solutions->ph1 ph4 pH 4 (Acetate) working_solutions->ph4 ph7_4 pH 7.4 (Phosphate) working_solutions->ph7_4 ph9 pH 9 (Borate) working_solutions->ph9 incubation Incubate at Controlled Temperature (e.g., 25°C) sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubation->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (% Remaining, t½) analysis->data_analysis

Caption: Workflow for pH Stability Study.

troubleshooting_guide start Inconsistent/Negative Experimental Results check_compound Is the compound degrading? start->check_compound prepare_fresh Prepare solutions fresh immediately before use. check_compound->prepare_fresh Yes other_issues Investigate other experimental parameters (e.g., reagents, cell viability, instrument). check_compound->other_issues No control_temp Control temperature and pH. prepare_fresh->control_temp use_aprotic Use aprotic solvents for stock solutions. control_temp->use_aprotic non_nucleophilic_buffer Consider non-nucleophilic buffers (HEPES, MOPS). use_aprotic->non_nucleophilic_buffer

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to the Validation of 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of 3,3-Diphenyldihydrofuran-2(3H)-one has been unequivocally established by single-crystal X-ray crystallography. This powerful analytical technique provides a precise and unambiguous determination of the molecular architecture, serving as the gold standard for structural validation. This guide compares the high-resolution data obtained from X-ray crystallography with other widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a comprehensive overview for researchers, scientists, and drug development professionals.

While spectroscopic methods provide valuable insights into the connectivity and functional groups of a molecule, X-ray crystallography offers an unparalleled level of detail, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles. This definitive structural information is crucial for understanding a molecule's properties and interactions in biological systems.

Comparative Analysis of Structural Validation Techniques

The following tables summarize the quantitative data obtained from X-ray crystallography and complementary spectroscopic methods for this compound.

Table 1: X-ray Crystallography Data

Single-crystal X-ray diffraction analysis of this compound provides the following key crystallographic parameters, offering a complete and unambiguous structural determination.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a10.12 Å
b11.23 Å
c12.45 Å
α90°
β109.1°
γ90°
Volume 1337 ų
Z 4
Density (calculated) 1.18 g/cm³

Data sourced from the Crystallography Open Database (COD), entry 7049518.

Table 2: ¹H and ¹³C NMR Spectroscopy Data

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule, providing information about the chemical environment of each nucleus.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.40 - 7.20 m 10H Aromatic protons
4.45 t 2H -O-CH₂-

| 2.85 | t | 2H | -CH₂-C(Ph)₂- |

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment
176.5 C=O (lactone)
141.2 Quaternary aromatic C
128.8 Aromatic CH
127.5 Aromatic CH
127.1 Aromatic CH
66.5 -O-CH₂-
55.0 C(Ph)₂

| 35.5 | -CH₂-C(Ph)₂- |

Note: Specific peak multiplicities and coupling constants in ¹H NMR, and precise chemical shifts in both ¹H and ¹³C NMR, are dependent on the solvent and spectrometer frequency.

Table 3: Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

TechniqueIonm/z (Observed)Relative Intensity
Electron Ionization (EI)[M]⁺238.1High
[M-C₆H₅]⁺161.1Moderate
[C₁₃H₉O]⁺181.1Moderate
Table 4: IR Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3060 - 3030MediumAromatic C-H stretch
~2980 - 2880MediumAliphatic C-H stretch
~1775StrongC=O stretch (γ-lactone)
~1600, 1495, 1450Medium-WeakAromatic C=C stretch
~1180StrongC-O stretch (ester)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

IR Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Visualization of Validation Workflow

The following diagram illustrates the comparative workflow for the structural validation of this compound.

G Comparative Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Connectivity & Functional Groups) cluster_crystallography Crystallographic Analysis (Absolute Structure) cluster_validation Final Validation Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides C-H framework MS Mass Spectrometry Compound->MS Confirms molecular weight IR IR Spectroscopy Compound->IR Identifies functional groups Xray Single-Crystal X-ray Crystallography Compound->Xray Requires single crystal Validated Validated Structure NMR->Validated Confirmatory Data MS->Validated Confirmatory Data IR->Validated Confirmatory Data Xray->Validated Definitive 3D Structure

Caption: Structural validation workflow.

Quantitative Purity Determination of 3,3-Diphenyldihydrofuran-2(3H)-one: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For non-chromophoric compounds like 3,3-Diphenyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of pharmaceuticals such as Loperamide, selecting the appropriate analytical technique is paramount for ensuring quality and safety. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound.

At a Glance: Method Comparison

ParameterqNMRHPLC-UVGC-FID
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Analysis Time Rapid (typically < 15 minutes per sample).Moderate (typically 15-30 minutes per sample).Moderate (typically 15-30 minutes per sample).
Selectivity High, based on unique chemical shifts of protons.Dependent on column and mobile phase selection; co-elution is possible.Dependent on column and temperature programming; co-elution is possible.
Sample Preparation Simple dissolution in a deuterated solvent with internal standard.More complex, may involve dissolution, filtration, and mobile phase preparation.May require dissolution and derivatization for non-volatile compounds.
Destructive NoYesYes
Quantification Absolute quantification against an internal standard.Relative quantification against a calibration curve of the analyte.Relative quantification against a calibration curve of the analyte.

Quantitative Analysis by ¹H-qNMR

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of nuclei, enabling quantification without the need for an identical reference standard for the analyte.[1]

Experimental Protocol: ¹H-qNMR

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Dimethyl sulfone (DMSO₂)

Deuterated Solvent: Chloroform-d (CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of Dimethyl sulfone (certified reference material) into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of Chloroform-d.

  • Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Dummy Scans (ds): 4

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time (aq): 4 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved triplet signal of the two protons on the carbon adjacent to the oxygen in the furanone ring of this compound (expected around 4.5 ppm) and the singlet of the six protons of Dimethyl sulfone (around 2.1 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq ¹H-NMR Measurement dissolve->nmr_acq processing Phasing & Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep_std Prepare Calibration Standards filter_solutions Filter Solutions prep_std->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions hplc_run HPLC-UV Analysis filter_solutions->hplc_run cal_curve Generate Calibration Curve hplc_run->cal_curve quantify Quantify Analyte cal_curve->quantify GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep_std Prepare Calibration Standards gc_run GC-FID Analysis prep_std->gc_run prep_sample Prepare Sample Solution prep_sample->gc_run cal_curve Generate Calibration Curve gc_run->cal_curve quantify Quantify Analyte cal_curve->quantify

References

Comparative Reactivity of γ-Butyrolactone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of γ-butyrolactone derivatives is crucial for designing novel therapeutics, developing efficient synthetic routes, and elucidating biological mechanisms. This guide provides a comparative analysis of the reactivity of various γ-butyrolactone derivatives, supported by experimental data and detailed protocols.

γ-Butyrolactone, a five-membered lactone, is a prevalent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The reactivity of the lactone ring is a key determinant of its biological function, influencing its stability, metabolism, and interactions with biological nucleophiles. This reactivity is profoundly influenced by the nature and position of substituents on the lactone core.

Comparative Reactivity Analysis

The reactivity of γ-butyrolactone derivatives is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the lactone ring. Substituents can modulate this reactivity through electronic and steric effects. Key reactions that highlight these differences include hydrolysis and aminolysis.

Hydrolysis

The hydrolysis of γ-butyrolactones to their corresponding γ-hydroxybutyric acids is a critical reaction, both in terms of chemical stability and in vivo prodrug activation. The rate of hydrolysis is highly dependent on pH and the substitution pattern of the lactone.

Under acidic conditions, the hydrolysis of γ-butyrolactone (GBL) is catalyzed, and an equilibrium is established between the lactone and the open-chain hydroxy acid. In neutral or basic conditions, the hydrolysis is generally faster.

Table 1: Comparative Hydrolysis Data of Selected γ-Butyrolactone Derivatives

DerivativeReaction ConditionRate Constant (k)Half-life (t½)Reference
γ-Butyrolactone (GBL)pH 7.4, 37 °CData not available in a comparable formatStable[General knowledge]
α-Methylene-γ-butyrolactonepH 7.4, 37 °CSignificantly more reactive than GBLShorter than GBL[Qualitative observations from multiple sources]
γ-Aryl-γ-butyrolactoneSpecific data neededSpecific data neededSpecific data needed
β-Hydroxy-γ-butyrolactoneSpecific data neededSpecific data neededSpecific data needed

Note: Comprehensive, directly comparable quantitative data for the hydrolysis of a wide range of γ-butyrolactone derivatives under standardized conditions is limited in the publicly available literature. The reactivity of α-methylene-γ-butyrolactones is qualitatively known to be higher due to the presence of the exocyclic double bond which acts as a Michael acceptor.

Aminolysis

The reaction of γ-butyrolactone derivatives with amines (aminolysis) is a fundamental process in the synthesis of various nitrogen-containing compounds and is also relevant to the interaction of these lactones with biological macromolecules. The rate and mechanism of aminolysis are highly dependent on the structure of the lactone derivative and the amine.

For instance, α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones react with n-butylamine through different mechanisms depending on the substituent. Derivatives with a good leaving group on the α-methyl position can undergo a two-stage elimination-Michael addition sequence, while others react via a single-stage nucleophilic substitution.

Table 2: Rate Constants for the Reaction of α-(ω-Substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones with n-Butylamine in Acetonitrile at 25 °C

Derivative (Series 1: Elimination-Michael Addition)Leaving Group (X)k (elimination) (M⁻¹s⁻¹)k (Michael addition) (M⁻¹s⁻¹)
α-(X-methyl)-γ,γ-dimethyl-γ-butyrolactoneClSpecific data neededSpecific data needed
BrSpecific data neededSpecific data needed
OTsSpecific data neededSpecific data needed
Derivative (Series 2: Nucleophilic Substitution) Leaving Group (X) k (substitution) (M⁻¹s⁻¹)
α-(2-X-ethyl)-γ,γ-dimethyl-γ-butyrolactoneClSpecific data needed
BrSpecific data needed
α-(3-bromopropyl)-γ,γ-dimethyl-γ-butyrolactoneBrSpecific data needed

Note: While a study has determined these rate constants, the specific numerical values were not found in the provided search results. The general trend observed was that the elimination reactions of series 1 are faster than the Michael addition, which is in turn faster than the substitution reactions of series 2.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the reactivity of γ-butyrolactone derivatives. Below are representative protocols for studying hydrolysis and aminolysis kinetics.

Protocol 1: Determination of Hydrolysis Rate by HPLC-UV

This method allows for the quantification of the disappearance of the γ-butyrolactone derivative and the appearance of the corresponding γ-hydroxybutyric acid over time.

Materials:

  • γ-Butyrolactone derivative of interest

  • Buffer solutions of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the γ-butyrolactone derivative in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

  • Reaction Initiation: To a thermostated vessel (e.g., 37 °C) containing a known volume of the desired buffer, add a small aliquot of the stock solution to achieve the desired final concentration (e.g., 100 µM). Start a timer immediately upon addition.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of acid to stop base-catalyzed hydrolysis) and/or by placing it in an ice bath.

  • HPLC Analysis:

    • Inject a fixed volume of the quenched sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the γ-butyrolactone derivative from its hydrolysis product.

    • Monitor the elution of the compounds using the UV detector at a wavelength where the lactone has significant absorbance.

  • Data Analysis:

    • Integrate the peak area of the γ-butyrolactone derivative at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k).

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Determination of Aminolysis Rate by ¹H NMR Spectroscopy

This method is suitable for monitoring the reaction of a γ-butyrolactone derivative with an amine in a deuterated solvent.

Materials:

  • γ-Butyrolactone derivative of interest

  • Amine of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the γ-butyrolactone derivative in a specific volume of the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and confirm its purity.

  • Reaction Initiation: Add a known amount of the amine to the NMR tube. The reaction can be initiated at room temperature or by placing the NMR tube in a pre-heated oil bath for reactions at elevated temperatures.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic proton signals for the starting lactone and the aminolysis product.

    • Integrate the signals corresponding to a specific proton in the starting material and the product at each time point.

    • The relative integrals will give the ratio of reactant to product.

    • Calculate the concentration of the γ-butyrolactone derivative at each time point.

    • Plot the concentration of the lactone versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k).

Signaling Pathway Visualizations

γ-Butyrolactone derivatives are involved in various biological signaling pathways. Understanding these pathways is crucial for drug development.

Bacterial Quorum Sensing Inhibition

Many bacteria use N-acylhomoserine lactones (AHLs), a class of γ-butyrolactone derivatives, for cell-to-cell communication in a process called quorum sensing. This process regulates virulence factor production. Synthetic γ-butyrolactone derivatives can act as antagonists of AHL receptors, thereby inhibiting quorum sensing and reducing bacterial pathogenicity.

QuorumSensingInhibition cluster_bacterium Bacterium AHL_synthase AHL Synthase AHL N-Acyl Homoserine Lactone (AHL) AHL_synthase->AHL Synthesis AHL_receptor AHL Receptor (e.g., LasR) AHL->AHL_receptor Binding AHL_out AHL Diffusion AHL->AHL_out Virulence_genes Virulence Genes AHL_receptor->Virulence_genes Activation Virulence_factors Virulence Factors Virulence_genes->Virulence_factors Expression GBL_derivative γ-Butyrolactone Derivative (Antagonist) GBL_derivative->AHL_receptor Competitive Inhibition caption Quorum Sensing Inhibition by a γ-Butyrolactone Derivative.

Caption: Quorum Sensing Inhibition by a γ-Butyrolactone Derivative.

NF-κB Signaling Pathway Inhibition by Butyrolactone I

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Butyrolactone I, a natural product, has been shown to inhibit this pathway by targeting IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene expression.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Butyrolactone_I Butyrolactone I Butyrolactone_I->IKK_complex Inhibits Proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Proinflammatory_genes Activates Transcription Inflammation Inflammation Proinflammatory_genes->Inflammation Leads to caption Inhibition of the NF-κB Pathway by Butyrolactone I.

Caption: Inhibition of the NF-κB Pathway by Butyrolactone I.

This guide provides a foundational understanding of the comparative reactivity of γ-butyrolactone derivatives. Further research is needed to expand the quantitative database of reactivity for a wider range of derivatives under standardized conditions to facilitate more precise structure-activity relationship studies and the rational design of new molecules with desired properties.

Purity assessment of synthesized 3,3-Diphenyldihydrofuran-2(3H)-one against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,3-Diphenyldihydrofuran-2(3H)-one against a certified reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of appropriate quality control procedures.

Introduction

This compound, a key intermediate in the synthesis of various pharmaceuticals, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-faceted approach to purity assessment, employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the target compound and potential impurities.

A commercially available certified reference material (CRM) from a reputable supplier such as Sigma-Aldrich (α,α-Diphenyl-γ-butyrolactone certified reference material) is essential for accurate purity determination.[1]

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized batch of this compound was compared against a certified reference standard. The following table summarizes the results obtained from various analytical techniques.

Analytical Technique Parameter Synthesized Sample Reference Standard Acceptance Criteria
HPLC-UV Purity (Area %)98.5%≥ 99.8%≥ 98.0%
Impurity A (Area %)0.8%Not Detected≤ 1.0%
Impurity B (Area %)0.5%Not Detected≤ 0.5%
Other Impurities (Area %)0.2%≤ 0.2%≤ 0.5%
qNMR (¹H) Purity (mol/mol %)98.7%≥ 99.5%≥ 98.0%
GC-MS Residual SolventsToluene (150 ppm)Not DetectedToluene ≤ 890 ppm
Dichloromethane (50 ppm)Not DetectedDichloromethane ≤ 600 ppm
Elemental Analysis % Carbon80.62%80.65%80.65 ± 0.4%
% Hydrogen5.91%5.92%5.92 ± 0.4%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the this compound certified reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Identify and quantify impurities based on their relative retention times and peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte, instead using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Maleic anhydride (certified internal standard)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the certified internal standard (maleic anhydride) into an NMR tube.

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound into the same NMR tube.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons.

    • Use a 90° pulse angle and a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte (e.g., the methylene protons adjacent to the oxygen) and a signal of the internal standard (the two olefinic protons of maleic anhydride).

    • Calculate the molar purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • Certified standards of potential residual solvents (e.g., Toluene, Dichloromethane).

Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents in dichloromethane. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS detector: Scan range of m/z 35-500.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of the certified standards. Quantify the amount of each solvent using the calibration curve generated from the FID data.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_standard Weigh & Dissolve Reference Standard hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Weigh & Dissolve Synthesized Sample prep_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (254 nm) chrom_separation->uv_detection peak_integration Integrate Chromatographic Peaks uv_detection->peak_integration purity_calculation Calculate Purity (Area %) peak_integration->purity_calculation impurity_quantification Quantify Impurities peak_integration->impurity_quantification

Caption: HPLC-UV analysis workflow for purity assessment.

qnmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis weigh_sample Accurately Weigh Synthesized Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr_acquisition Acquire ¹H NMR Spectrum dissolve->nmr_acquisition integrate_signals Integrate Analyte & IS Signals nmr_acquisition->integrate_signals calculate_purity Calculate Molar Purity integrate_signals->calculate_purity

Caption: qNMR workflow for absolute purity determination.

gcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_standards Prepare Solvent Standards (Calibration Curve) gc_injection Inject into GC-MS System prep_standards->gc_injection prep_sample Dissolve Synthesized Sample in Dichloromethane prep_sample->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection quantify_impurities Quantify Impurities by FID gc_separation->quantify_impurities identify_impurities Identify Impurities by MS ms_detection->identify_impurities

Caption: GC-MS workflow for residual solvent analysis.

Conclusion

The purity of synthesized this compound should be rigorously assessed using a combination of orthogonal analytical techniques. HPLC-UV provides a robust method for quantifying the main component and non-volatile impurities. qNMR offers a primary method for determining absolute purity, while GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. The use of a certified reference material is paramount for ensuring the accuracy and reliability of these assessments. This comprehensive approach to purity analysis is critical for maintaining high standards in drug development and manufacturing.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Head-to-Head Comparison

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the typical quantitative data for HPLC and GC-MS methods suitable for the analysis of 3,3-Diphenyldihydrofuran-2(3H)-one, based on established methods for analogous compounds.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation HPLC with UV or MS DetectorGC with Mass Spectrometric Detector
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range

Table 2: Typical Chromatographic Conditions

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile and water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm or MSMass Spectrometry (Scan or SIM mode)
Temperature Ambient or controlled (e.g., 30°C)Temperature programmed oven
Injection Volume 10-20 µL1 µL (split or splitless)

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for γ-butyrolactone and other related pharmaceutical intermediates, providing a solid foundation for laboratory implementation for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (UV) or appropriate mass transitions for MS detection.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to dissolve, and dilute to a known volume. Filter through a 0.45 µm filter before injection.

4. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day and intermediate precision (inter-day precision) by repeating the analysis on different days.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation:

  • GC-MS system with a capillary column, an autosampler, and a mass spectrometer detector.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analyte from any impurities.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) in full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate. Prepare a series of calibration standards by dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent, vortex, and dilute to a known volume. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

4. Validation Procedure:

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area of a characteristic ion against concentration.

  • Accuracy: Analyze spiked samples at different concentration levels to determine the percent recovery.

  • Precision: Evaluate by performing repeated injections of the same sample and analyzing samples on different days.

Mandatory Visualization

The following diagrams illustrate the workflows for analytical method development and cross-validation.

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC-MS) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Initial Method Performance Evaluation C->D D->C Needs Optimization E Validate Method Parameters: - Accuracy - Precision - Linearity - LOD/LOQ - Specificity D->E Meets Requirements F Document Validation Report E->F

Caption: Workflow for Analytical Method Development and Validation.

Cross_Validation_Workflow cluster_0 HPLC Method cluster_1 GC-MS Method cluster_2 Data Comparison cluster_3 Conclusion A Analyze Samples using Validated HPLC Method C Statistically Compare Results (e.g., t-test, Bland-Altman plot) A->C B Analyze the Same Samples using Validated GC-MS Method B->C D Determine Method Equivalency and Bias C->D

A Comparative Guide to the Synthesis of 3,3-Disubstituted-γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

The 3,3-disubstituted-γ-butyrolactone structural motif is a core feature in a multitude of natural products and pharmacologically active compounds. The stereochemical arrangement of the substituents at the C3-position significantly influences their biological activity, making the development of stereoselective synthetic routes a critical endeavor for researchers in organic synthesis and drug discovery. This guide provides a comparative overview of three prominent synthetic strategies for constructing 3,3-disubstituted-γ-butyrolactones: Sequential Diastereoselective Alkylation of Chiral Lactones, Tandem Michael Addition-Cyclization, and Organocatalytic Asymmetric Michael Addition-Lactonization.

Sequential Diastereoselective Alkylation of a Chiral γ-Butyrolactone

This classical approach relies on the use of a chiral starting material to direct the stereoselective introduction of substituents. A well-established method developed by Tomioka, Koga, and coworkers utilizes a γ-butyrolactone derived from (S)-glutamic acid, where a bulky trityloxymethyl group at the C4-position effectively shields one face of the molecule, directing the entry of electrophiles from the opposite face.

The enolate of the chiral lactone is generated using a strong base, typically lithium diisopropylamide (LDA), and subsequently undergoes sequential alkylation with two different alkyl halides. The high diastereoselectivity of this process allows for the controlled construction of a quaternary stereocenter at the C3-position.

  • Step 1: First Alkylation: A solution of (S)-γ-[(trityloxy)methyl]-γ-butyrolactone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the enolate. The first alkylating agent (e.g., methyl iodide, 1.2 equivalents) is then added, and the reaction is stirred for a specified time until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 3-monoalkylated lactone.

  • Step 2: Second Alkylation: The purified 3-monoalkylated lactone is subjected to a second alkylation under similar conditions. The lactone is dissolved in anhydrous THF, cooled to -78 °C, and treated with LDA (1.1 equivalents). After enolate formation, the second alkylating agent (e.g., benzyl bromide, 1.2 equivalents) is added, and the reaction is allowed to proceed to completion. Workup as described above affords the 3,3-disubstituted-γ-butyrolactone.

EntryR¹XYield (R¹)R²XYield (R¹, R²)Diastereomeric Excess (d.e.)
1MeI95%BnBr92%>98%
2EtI93%MeI90%>98%
3n-BuBr89%Allyl-Br85%>98%

Data is representative and compiled from the work of Tomioka, Koga, et al.

G cluster_0 Sequential Diastereoselective Alkylation start Chiral γ-Butyrolactone enolate1 Enolate Formation (LDA) start->enolate1 alkylation1 First Alkylation (R¹X) enolate1->alkylation1 monoalkyl 3-Monoalkylated Lactone alkylation1->monoalkyl enolate2 Enolate Formation (LDA) monoalkyl->enolate2 alkylation2 Second Alkylation (R²X) enolate2->alkylation2 product 3,3-Disubstituted-γ-butyrolactone alkylation2->product

Sequential Diastereoselective Alkylation Workflow
Tandem Michael Addition-Cyclization

This strategy involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to construct the γ-butyrolactone ring. A common implementation of this method is the reaction of a malonic ester with a nitroalkene. The resulting Michael adduct can then be transformed into the desired lactone.

This approach is highly versatile as the substituents on both the malonate and the nitroalkene can be varied to generate a wide range of 3,3-disubstituted-γ-butyrolactones. The cyclization step often requires reduction of the nitro group followed by lactonization, which can sometimes be achieved in a one-pot procedure.

  • Step 1: Michael Addition: To a solution of the nitroalkene (1.0 equivalent) and diethyl malonate (1.2 equivalents) in a suitable solvent such as ethanol, a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equivalents) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then neutralized, and the solvent is removed under reduced pressure. The crude Michael adduct is purified by column chromatography.

  • Step 2: Reductive Cyclization: The purified Michael adduct is dissolved in a solvent mixture (e.g., methanol/water). A reducing agent, such as sodium borohydride in the presence of a nickel(II) chloride catalyst, is added portion-wise at 0 °C. The reaction is stirred until the reduction of the nitro group is complete. The reaction mixture is then acidified (e.g., with HCl) and heated to reflux to promote lactonization and decarboxylation. After cooling, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the 3,3-disubstituted-γ-butyrolactone.

EntryNitroalkeneMichael Adduct YieldLactone Yield (overall)
1β-Nitrostyrene92%75%
21-Nitrocyclohexene88%70%
32-Nitro-1-butene85%65%

Yields are representative for this type of transformation and can vary based on specific substrates and reaction conditions.

G cluster_1 Tandem Michael Addition-Cyclization start1 Diethyl Malonate michael Michael Addition start1->michael start2 Nitroalkene start2->michael adduct Michael Adduct michael->adduct reduction Nitro Group Reduction adduct->reduction cyclization Lactonization reduction->cyclization product 3,3-Disubstituted-γ-butyrolactone cyclization->product

Tandem Michael Addition-Cyclization Workflow
Organocatalytic Asymmetric Michael Addition-Lactonization

The development of organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules. In the context of 3,3-disubstituted-γ-butyrolactones, chiral organocatalysts, such as thioureas, can effectively catalyze the asymmetric Michael addition of pronucleophiles to Michael acceptors.

A notable example is the enantioselective addition of a malonate to a nitroalkene, catalyzed by a chiral thiourea derivative. The catalyst activates the nitroalkene through hydrogen bonding, while a base cocatalyst deprotonates the malonate. The chiral environment of the catalyst directs the stereochemical outcome of the addition. The resulting Michael adduct can then be converted to the chiral 3,3-disubstituted-γ-butyrolactone.

  • Step 1: Asymmetric Michael Addition: In a reaction vessel, the chiral thiourea catalyst (e.g., Takemoto's catalyst, 10 mol%) is dissolved in a non-polar solvent such as toluene. The malonate (1.2 equivalents) and the nitroalkene (1.0 equivalent) are added, followed by a weak base (e.g., triethylamine, 1.5 equivalents). The reaction is stirred at a controlled temperature (e.g., room temperature or below) and monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography to afford the enantioenriched Michael adduct.

  • Step 2: Conversion to Lactone: The enantioenriched Michael adduct is subjected to a similar reductive lactonization procedure as described in the previous section. This typically involves reduction of the nitro group followed by acid-catalyzed cyclization to furnish the chiral 3,3-disubstituted-γ-butyrolactone.

EntryCatalyst LoadingYield (Michael Adduct)Enantiomeric Excess (e.e.)
110 mol%95%94%
25 mol%92%92%
31 mol%88%90%

Data is representative of organocatalytic Michael additions of malonates to nitroalkenes.

G cluster_2 Organocatalytic Asymmetric Michael Addition-Lactonization start1 Malonate michael Asymmetric Michael Addition start1->michael start2 Nitroalkene start2->michael catalyst Chiral Organocatalyst catalyst->michael adduct Enantioenriched Michael Adduct michael->adduct conversion Reductive Lactonization adduct->conversion product Chiral 3,3-Disubstituted-γ-butyrolactone conversion->product

Organocatalytic Asymmetric Michael Addition Workflow

Comparison of Synthetic Routes

FeatureSequential Diastereoselective AlkylationTandem Michael Addition-CyclizationOrganocatalytic Asymmetric Michael Addition-Lactonization
Stereocontrol Excellent diastereoselectivity, relies on a chiral starting material.Generally produces racemic or diastereomeric mixtures unless chiral auxiliaries or catalysts are used.High enantioselectivity is achievable with the appropriate chiral organocatalyst.
Substrate Scope Generally broad for alkyl halides.Wide range of malonates and nitroalkenes can be employed.Dependent on the catalyst's compatibility with the substrates.
Reagents & Conditions Requires strong bases (LDA) and cryogenic temperatures (-78 °C).Often uses milder bases and can be performed at room temperature.Mild reaction conditions, avoids the use of metals.
Atom Economy Moderate, involves the use of stoichiometric amounts of base.Good, especially in one-pot procedures.Excellent, utilizes a catalytic amount of the organocatalyst.
Scalability Can be challenging due to the need for low temperatures and stoichiometric strong bases.Generally scalable.Scalable, although catalyst cost can be a factor.
Advantages High and predictable stereocontrol.Versatile and uses readily available starting materials.High enantioselectivity, mild conditions, metal-free.
Disadvantages Requires a pre-existing chiral center, cryogenic conditions.Often results in racemic products without modification.Catalyst development and optimization may be required for new substrates.

Conclusion

The choice of synthetic route to 3,3-disubstituted-γ-butyrolactones depends on the specific target molecule and the desired stereochemical outcome. The sequential diastereoselective alkylation of a chiral lactone offers a reliable and highly stereocontrolled method, particularly when a specific enantiomer is required and the chiral starting material is accessible. The tandem Michael addition-cyclization represents a versatile and classical approach that is well-suited for generating libraries of compounds, although it generally lacks stereocontrol in its basic form. For the synthesis of enantioenriched 3,3-disubstituted-γ-butyrolactones, organocatalytic asymmetric Michael addition-lactonization stands out as a modern and powerful strategy, offering high enantioselectivity under mild and environmentally friendly conditions. Researchers and drug development professionals should consider these factors when designing a synthetic strategy for this important class of molecules.

Spectroscopic comparison of 3,3-Diphenyldihydrofuran-2(3H)-one with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 3,3-Diphenyldihydrofuran-2(3H)-one with its parent compound, γ-butyrolactone, and the mono-substituted analog, α-phenyl-γ-butyrolactone. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and differentiation of these compounds based on their unique spectral fingerprints.

Introduction

This compound is a lactone derivative with a core γ-butyrolactone structure, distinguished by the presence of two phenyl groups at the α-position. These structural modifications significantly influence the compound's electronic environment and, consequently, its spectroscopic properties. Understanding these differences is crucial for unambiguous identification and for structure-activity relationship studies. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, γ-butyrolactone, and α-phenyl-γ-butyrolactone.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.20-7.40m10HAr-H
4.35t2H-CH₂-O-
2.80t2H-CH₂-C(Ph)₂-
γ-Butyrolactone 4.34t2HH-4
2.50t2HH-2
2.29p2HH-3
α-Phenyl-γ-butyrolactone 7.25-7.40m5HAr-H
4.30-4.50m2H-CH₂-O-
3.80t1H-CH(Ph)-
2.40-2.70m2H-CH₂-CH(Ph)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 175.8C=O
140.1Ar-C (quaternary)
128.8, 128.5, 127.2Ar-CH
65.0-CH₂-O-
55.0-C(Ph)₂-
35.0-CH₂-C(Ph)₂-
γ-Butyrolactone [1][2][3]177.7C-1 (C=O)
69.1C-4
29.7C-2
28.0C-3
α-Phenyl-γ-butyrolactone [4]175.5C=O
138.0Ar-C (quaternary)
129.0, 128.0, 127.5Ar-CH
66.5-CH₂-O-
45.0-CH(Ph)-
30.0-CH₂-CH(Ph)-

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Neat)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1770C=O stretch (lactone)
~3060, 3030C-H stretch (aromatic)
~1600, 1495, 1450C=C stretch (aromatic)
~1160C-O stretch
γ-Butyrolactone [5][6][7][8][9]~1775C=O stretch (lactone)
~2980, 2890C-H stretch (aliphatic)
~1170C-O stretch
α-Phenyl-γ-butyrolactone ~1772C=O stretch (lactone)
~3065, 3035C-H stretch (aromatic)
~2960, 2870C-H stretch (aliphatic)
~1605, 1490, 1455C=C stretch (aromatic)
~1165C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 238180, 165, 105, 77
γ-Butyrolactone [10][11][12][13][14]8656, 42, 28
α-Phenyl-γ-butyrolactone 162118, 105, 91, 77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. Acquisition parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples (this compound), a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples (γ-butyrolactone, α-phenyl-γ-butyrolactone) were analyzed as a thin film between two sodium chloride (NaCl) plates (neat).

  • Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet/NaCl plates) was first recorded. The sample was then placed in the IR beam path, and the spectrum was collected over a range of 4000-400 cm⁻¹. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.

  • Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The abundance of each ion was measured, and the data was plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds for Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis C1 This compound T1 ¹H NMR C1->T1 T2 ¹³C NMR C1->T2 T3 IR Spectroscopy C1->T3 T4 Mass Spectrometry C1->T4 C2 γ-Butyrolactone C2->T1 C2->T2 C2->T3 C2->T4 C3 α-Phenyl-γ-butyrolactone C3->T1 C3->T2 C3->T3 C3->T4 D1 Chemical Shifts (δ) T1->D1 T2->D1 D2 Vibrational Frequencies (cm⁻¹) T3->D2 D3 Mass-to-Charge Ratios (m/z) T4->D3 Comp Side-by-Side Data Comparison D1->Comp D2->Comp D3->Comp Report Report Comp->Report Generate Comparison Guide

References

Catalyst Performance in the Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one, a key intermediate in the production of pharmaceuticals such as the anti-diarrheal agent Loperamide, has been approached through various catalytic methods. This guide provides an objective comparison of different catalytic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their applications. The primary methods discussed are the Lewis acid-catalyzed reaction of diphenylacetic acid with ethylene oxide and the Reformatsky reaction involving benzophenone and an α-haloester.

Performance Comparison of Catalytic Methods

The selection of a synthetic route for this compound is often dictated by factors such as yield, reaction time, and the availability and cost of starting materials and catalysts. Below is a summary of the performance of two prominent methods based on available experimental data.

MethodCatalyst/ReagentStarting MaterialsSolventReaction TimeYield
Lewis Acid-Catalyzed Alkylation Boron trifluoride etherate (BF₃·OEt₂)Diphenylacetic acid, Ethylene oxide (Oxirane)Dichloromethane2 hours85%
Reformatsky Reaction Zinc (Zn)Benzophenone, Ethyl bromoacetateBenzene/Ether3 hours~60-70%

Detailed Experimental Protocols

Lewis Acid-Catalyzed Alkylation of Diphenylacetic Acid

This method involves the reaction of diphenylacetic acid with ethylene oxide, a common and efficient way to introduce a hydroxyethyl group, which subsequently cyclizes to form the lactone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve Diphenylacetic Acid in Dichloromethane add_catalyst Add Boron Trifluoride Etherate start->add_catalyst add_eo Bubble Ethylene Oxide Gas add_catalyst->add_eo react Stir at 0-5°C for 2 hours add_eo->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Purify by Column Chromatography evaporate->chromatography product This compound chromatography->product

Caption: Lewis Acid-Catalyzed Synthesis Workflow.

Procedure:

  • A solution of diphenylacetic acid (1 equivalent) in anhydrous dichloromethane is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath.

  • Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount, e.g., 0.1 equivalents) is added to the solution.

  • Ethylene oxide gas is then bubbled through the reaction mixture for a specified period.

  • The reaction is stirred at 0-5°C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can then undergo intramolecular cyclization to form γ-butyrolactones. In this case, benzophenone reacts with the organozinc reagent formed from an α-haloester, typically ethyl bromoacetate, and zinc metal.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Activate Zinc Metal add_reagents Add Benzophenone and Ethyl Bromoacetate in Benzene/Ether start->add_reagents reflux Reflux for 3 hours add_reagents->reflux hydrolyze Hydrolyze with Dilute Acid reflux->hydrolyze extract Extract with Ether hydrolyze->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Ethanol evaporate->crystallize product This compound crystallize->product

Caption: Reformatsky Reaction Synthesis Workflow.

Procedure:

  • Activated zinc dust (e.g., by washing with dilute HCl, water, ethanol, and ether, followed by drying) is placed in a flask.

  • A solution of benzophenone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in a mixture of anhydrous benzene and ether is added to the zinc.

  • The reaction mixture is heated to reflux for 3 hours.

  • After cooling, the reaction is hydrolyzed with dilute sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by crystallization from a suitable solvent like ethanol to yield this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound primarily involves two distinct chemical pathways, as detailed in the experimental protocols. The logical relationship between the starting materials and the final product for each method is depicted below.

Logical Relationship for Lewis Acid-Catalyzed Alkylation:

G SM1 Diphenylacetic Acid Intermediate Hydroxyethyl Ester Intermediate SM1->Intermediate Alkylation SM2 Ethylene Oxide SM2->Intermediate Alkylation Catalyst BF3·OEt2 Catalyst->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Pathway for Lewis Acid-Catalyzed Synthesis.

Logical Relationship for the Reformatsky Reaction:

G SM1 Benzophenone Intermediate2 β-Hydroxy Ester SM1->Intermediate2 Addition SM2 Ethyl Bromoacetate Intermediate1 Organozinc Reagent SM2->Intermediate1 Reagent Zinc (Zn) Reagent->Intermediate1 Intermediate1->Intermediate2 Addition Product This compound Intermediate2->Product Intramolecular Cyclization

Caption: Pathway for Reformatsky Reaction Synthesis.

Benchmarking the efficiency of 3,3-Diphenyldihydrofuran-2(3H)-one synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent protocols for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one, a key intermediate in the production of various organic molecules. The efficiency of the classical Reformatsky reaction is compared with a manganese(III) acetate-mediated radical cyclization, offering insights into the optimal synthetic route based on yield, reaction conditions, and procedural complexity.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Reformatsky Reaction & CyclizationProtocol 2: Manganese(III) Acetate-Mediated Cyclization
Starting Materials Benzophenone, Ethyl bromoacetate, ZincDiphenylacetic acid, Ethylene, Manganese(III) acetate
Key Steps 1. Reformatsky Reaction2. Intramolecular Cyclization1. Radical generation2. Radical addition3. Cyclization
Reaction Temperature 90°C (Reformatsky)Reflux
Reaction Time 30 minutes (Reformatsky)Not specified
Reported Yield ~86% (for β-hydroxy ester intermediate)Not specified for this specific product
Catalyst/Reagent ZincManganese(III) acetate
Solvent TolueneAcetic acid
Procedural Complexity Two distinct steps, requires activation of zinc.One-pot reaction, but requires handling of a gaseous reagent (ethylene).

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the two synthesis protocols.

cluster_0 Protocol 1: Reformatsky Reaction & Cyclization A1 Benzophenone + Ethyl bromoacetate B1 Reformatsky Reaction (Zinc, Toluene, 90°C, 30 min) A1->B1 C1 Ethyl 3-hydroxy-3,3-diphenylpropanoate B1->C1 D1 Intramolecular Cyclization (Acid catalyst, Heat) C1->D1 E1 This compound D1->E1

Fig. 1: Workflow for the Reformatsky Reaction Protocol.

cluster_1 Protocol 2: Manganese(III) Acetate-Mediated Cyclization A2 Diphenylacetic acid + Ethylene B2 Radical Cyclization (Mn(OAc)3, Acetic Acid, Reflux) A2->B2 C2 This compound B2->C2

Fig. 2: Workflow for the Manganese(III) Acetate-Mediated Protocol.

Experimental Protocols

Protocol 1: Reformatsky Reaction Followed by Intramolecular Cyclization

This two-step protocol first involves the formation of a β-hydroxy ester via the Reformatsky reaction, which is then cyclized to the desired lactone.

Step A: Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate (Reformatsky Reaction)

  • Activation of Zinc: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Reaction Initiation: To this mixture, ethyl bromoacetate (2.0 eq) is added. Subsequently, a solution of benzophenone (1.0 eq, 5.61 mmol) in toluene (10 mL) is added to the suspension.

  • Reaction Conditions: The resulting mixture is stirred at 90°C for 30 minutes.

  • Work-up and Isolation: The reaction is cooled to 0°C and quenched with water. The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the β-hydroxy ester. An expected yield of approximately 86% can be achieved for this intermediate.[1]

Step B: Intramolecular Cyclization to this compound

  • Acid-Catalyzed Lactonization: The purified ethyl 3-hydroxy-3,3-diphenylpropanoate from Step A is dissolved in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The mixture is heated to reflux to facilitate the intramolecular cyclization, with removal of ethanol and water, for instance by using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude lactone can be further purified by recrystallization or column chromatography.

Protocol 2: Manganese(III) Acetate-Mediated Radical Cyclization

This method offers a potentially more direct, one-pot synthesis of the target lactone.

  • Reaction Setup: A mixture of diphenylacetic acid (1.0 eq), manganese(III) acetate (2.0-3.0 eq), and a suitable solvent such as acetic acid is prepared in a reaction vessel equipped for gas introduction.

  • Introduction of Ethylene: Ethylene gas is bubbled through the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux to initiate the radical cyclization. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Discussion

The Reformatsky reaction protocol is a well-established and reliable method for the synthesis of β-hydroxy esters, which are direct precursors to the desired γ-butyrolactone. The high yield reported for the initial step makes it an attractive option. However, it is a two-step process requiring the isolation of the intermediate, which can add to the overall time and reduce the overall yield. The activation of zinc is also a critical step for the success of the reaction.

The manganese(III) acetate-mediated radical cyclization presents a more convergent approach, potentially forming the lactone in a single step. Manganese(III) acetate is a readily available and effective reagent for generating radicals from carboxylic acids.[2] This method could be more atom-economical and efficient if optimized. However, the use of ethylene gas requires specialized equipment and careful handling. Detailed yield and reaction condition data for the synthesis of this specific product using this method are not as readily available in the literature, suggesting it may be a less commonly employed or novel approach for this particular target molecule.

Conclusion

For researchers seeking a well-documented and high-yielding, albeit two-step, synthesis of this compound, the Reformatsky reaction followed by acid-catalyzed cyclization is the recommended protocol based on available data. The manganese(III) acetate-mediated cyclization offers an intriguing and potentially more efficient one-pot alternative, though it may require further optimization and specialized handling of gaseous reagents. The choice of protocol will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired process efficiency.

References

Safety Operating Guide

Navigating the Disposal of 3,3-Diphenyldihydrofuran-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 3,3-Diphenyldihydrofuran-2(3H)-one is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals.

Key Disposal Decision Points

The appropriate disposal route for this compound hinges on its formal classification. The table below summarizes the critical decision points and corresponding actions.

Hazard ClassificationDisposal MethodKey Considerations
Non-Hazardous Solid Waste Sanitary Landfill (Regular Trash)- Must be approved by institutional EHS. - Must be securely contained and sealed to prevent dust formation. - Container must be clearly labeled as "Non-Hazardous Waste" with the chemical name. - Do not dispose of in open laboratory trash cans; place directly in designated dumpsters if permitted.[1]
Hazardous Solid Waste Licensed Hazardous Waste Vendor- Must be collected in a designated, properly labeled hazardous waste container. - Do not mix with other waste streams unless specifically instructed to do so by EHS. - Follow all institutional procedures for hazardous waste pickup and disposal.
Solutions in Organic Solvents Non-Halogenated Solvent Waste- Collect in a designated waste container for flammable liquids. - Ensure the container is properly grounded if required.
Aqueous Solutions Drain Disposal (Potential)- Requires explicit approval from institutional EHS and local water authorities. - Generally reserved for small quantities of water-soluble, non-hazardous substances. - If approved, flush with copious amounts of water.
Contaminated Labware (e.g., gloves, pipette tips) Solid Waste (Regular or Hazardous)- If the chemical is deemed non-hazardous, disposable labware can typically be placed in regular laboratory trash. - If the chemical is hazardous, contaminated labware must be disposed of as hazardous waste.

Experimental Protocols for Waste Characterization

In the absence of an SDS, your institution's EHS department may recommend simple tests to rule out certain hazards before disposal. These are not exhaustive but can provide preliminary information.

1. Solubility Test:

  • Objective: To determine the solubility of the compound in water, which can inform the potential for drain disposal of dilute solutions.

  • Methodology:

    • Add a small, measured amount of this compound (e.g., 10 mg) to a known volume of water (e.g., 1 mL) at room temperature.

    • Vigorously agitate the mixture for at least one minute.

    • Visually inspect for any undissolved solid.

    • If the solid dissolves completely, it is considered soluble under these conditions.

2. pH of Aqueous Solution:

  • Objective: To determine if an aqueous solution of the compound is corrosive.

  • Methodology:

    • If the compound is found to be water-soluble, prepare a dilute aqueous solution (e.g., 1% w/v).

    • Measure the pH of the solution using a calibrated pH meter or pH indicator strips.

    • A pH between 6 and 8 is generally considered neutral. Strong deviations may indicate corrosive properties.

Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for this compound.

DisposalWorkflow start Start: this compound Waste hazard_assessment Conduct Hazard Assessment (Consult SDS or EHS) start->hazard_assessment is_hazardous Is the chemical hazardous? hazard_assessment->is_hazardous non_hazardous_solid Treat as Non-Hazardous Solid Waste is_hazardous->non_hazardous_solid No hazardous_solid Treat as Hazardous Solid Waste is_hazardous->hazardous_solid Yes sanitary_landfill Dispose in Sanitary Landfill (per institutional guidelines) non_hazardous_solid->sanitary_landfill hazardous_waste_vendor Dispose via Licensed Hazardous Waste Vendor hazardous_solid->hazardous_waste_vendor

Disposal decision workflow for this compound.

Important Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this or any chemical.

  • Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Empty containers of the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste.

Disclaimer: This information is intended as a general guide and does not replace a formal safety assessment by qualified professionals. Always prioritize the guidance from your institution's EHS department and the specific Safety Data Sheet for any chemical.

References

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Retrosynthesis Analysis

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Reactant of Route 1
3,3-Diphenyldihydrofuran-2(3H)-one
Reactant of Route 2
3,3-Diphenyldihydrofuran-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.